Product packaging for PF-573228(Cat. No.:CAS No. 869288-64-2)

PF-573228

Numéro de catalogue: B1684526
Numéro CAS: 869288-64-2
Poids moléculaire: 491.5 g/mol
Clé InChI: HESLKTSGTIBHJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PF-573228 is a quinolone that is 3,4-dihydroquinolin-2(1H)-one substituted by a [4-{[3-(methylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino group at position 6. It is a potent inhibitor of focal adhesion kinase (IC50 = 4 nM). It has a role as an angiogenesis inhibitor, an apoptosis inducer, an antineoplastic agent and an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a quinolone, an aminopyrimidine, an organofluorine compound, a sulfone, a member of benzenes and a secondary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20F3N5O3S B1684526 PF-573228 CAS No. 869288-64-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESLKTSGTIBHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469447
Record name 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869288-64-2
Record name 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869288-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
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Record name PF-573228
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-573228 is a potent and highly selective, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signal transduction from integrins and growth factor receptors, thereby regulating critical cellular processes such as cell adhesion, migration, proliferation, and survival. Upregulation of FAK is frequently observed in a multitude of human cancers, correlating with advanced tumor stage and poor prognosis. This compound exerts its biological effects by directly targeting the catalytic activity of FAK, leading to the inhibition of its autophosphorylation and the subsequent attenuation of downstream signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of FAK Kinase Activity

This compound functions as an ATP-competitive inhibitor of FAK.[1] This means it binds to the ATP-binding pocket of the FAK kinase domain, preventing the binding of ATP and thereby inhibiting the transfer of a phosphate group to its substrates. The primary and most direct consequence of this inhibition is the suppression of FAK autophosphorylation at tyrosine residue 397 (Tyr397).[1][2] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets.

Signaling Pathway Inhibition

The inhibition of FAK autophosphorylation by this compound initiates a cascade of downstream effects, disrupting key signaling pathways involved in cancer progression:

  • Inhibition of Downstream Effector Phosphorylation: By preventing the formation of the FAK-Src complex, this compound treatment leads to a reduction in the phosphorylation of downstream FAK substrates, such as paxillin.[3]

  • Disruption of Cell Migration and Invasion: FAK is a central regulator of focal adhesion dynamics, which are essential for cell motility. This compound has been shown to inhibit both chemotactic and haptotactic cell migration and decrease focal adhesion turnover.[4][5]

  • Induction of Apoptosis and Cell Cycle Arrest: Inhibition of FAK signaling can lead to programmed cell death (apoptosis) and arrest of the cell cycle, often in the G2/M phase.[3][6]

  • Suppression of Cell Proliferation: By disrupting the signaling pathways that promote cell growth and survival, this compound can effectively inhibit the proliferation of cancer cells.[6][7]

FAK_Signaling_Pathway cluster_0 Extracellular Matrix cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Responses ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptors ECM->Integrin FAK FAK Integrin->FAK pFAK pFAK (Tyr397) FAK->pFAK Autophosphorylation PF573228 This compound PF573228->FAK Inhibits Src Src pFAK->Src Recruits FAK_Src FAK-Src Complex pFAK->FAK_Src Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin Phosphorylates Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream pPaxillin pPaxillin Paxillin->pPaxillin Migration Cell Migration & Invasion Downstream->Migration Proliferation Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: FAK Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays and cell lines.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
Assay TypeTargetIC50Cell Line(s)Reference
Cell-free Kinase AssayFAK4 nM-[1][2][4]
FAK Autophosphorylation (Tyr397)FAK30-500 nMREF52, PC3, SKOV-3, L3.6p1, F-G, MDCK[1]
FAK Autophosphorylation (Tyr397)FAK11 nMA431[7]
FAK Autophosphorylation (Tyr397)FAK30-100 nM-[2]
Table 2: Selectivity Profile of this compound
KinaseSelectivity vs. FAK (fold)Reference
Pyk2~50-250[1]
CDK1/7~50-250[1]
GSK-3β~50-250[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Western Blotting for FAK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FAK autophosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., human pulmonary artery endothelial cells) and grow to near confluence. Pre-treat cells with desired concentrations of this compound (e.g., 10 μM) for 30 minutes, followed by stimulation with an agonist like thrombin (e.g., 1 U/ml for 30 minutes) if required to induce FAK phosphorylation.[4]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or total FAK.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment with this compound start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-pFAK) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis end End analysis->end

Figure 2: Experimental Workflow for Western Blot Analysis.
Cell Migration Assay (Transwell Assay)

This assay measures the effect of this compound on the migratory capacity of cells.

Methodology:

  • Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.

  • Assay Setup: Use transwell inserts with a porous membrane (e.g., 8 µm pores). The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: Resuspend serum-starved cells in serum-free media containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (e.g., 4-24 hours).

  • Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

  • Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24-72 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a well-characterized and selective inhibitor of FAK with potent anti-proliferative, pro-apoptotic, and anti-migratory effects in a variety of cancer cell models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation and downstream signaling, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation of FAK signaling and the evaluation of novel FAK inhibitors.

References

PF-573228: A Technical Guide to a Selective FAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor protein tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion.[1] Overexpressed or highly active FAK is a hallmark of various cancers and is associated with poor prognosis and metastasis.[1] PF-573228 is a potent and selective, ATP-competitive inhibitor of FAK, making it a valuable tool for investigating FAK-mediated signaling and a potential therapeutic agent.[2][3] This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and visualization of its effects on cellular signaling.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at the Tyr397 site.[1][3] This initial autophosphorylation is a critical step for the full activation of FAK, as it creates a high-affinity binding site for Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates, propagating signals that regulate cell motility and survival.[5] By blocking the initial ATP-binding and autophosphorylation event, this compound effectively abrogates the downstream signaling cascade.[3] The inhibitor demonstrates high selectivity for FAK over other kinases, such as Pyk2, with a selectivity of approximately 50- to 250-fold.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeTargetIC50 ValueSource(s)
Cell-free Kinase AssayRecombinant FAK catalytic fragment4 nM[2][6][7][8][9][10]
Cellular Phosphorylation AssayFAK (pTyr397) in A431 cells11 nM[8][9]
Cellular Phosphorylation AssayFAK (pTyr397) in various cultured cells (e.g., PC3, SKOV-3, L3.6p1, MDCK)30-100 nM[6][7]
Cellular Phosphorylation AssayFAK (pTyr397) in various cancer cell lines30-500 nM[2][8][9]
Table 2: Cellular Effects of this compound
Cell ProcessCell Line(s)EffectConcentrationSource(s)
Cell MigrationVariousInhibition of chemotactic and haptotactic migrationNot specified[6][7]
Focal Adhesion TurnoverVariousDecreasedNot specified[2]
Cell Viability (Glioblastoma)U87-MGSignificantly reduced≥ 10 µM[11]
Cell Viability (Glioblastoma)U251-MGSignificantly reduced40 µM[11]
Clonogenic Growth (Glioblastoma)U251-MG, U87-MG~70% decrease in coloniesNot specified[11]
Apoptosis (MPM)H2596Significant increase5 and 10 µM[3]
Apoptosis (PDAC)MiaPaca 2Significant increase10 µM[3]
Cell Cycle Arrest (MPM)H2596G2/M arrest5 and 10 µM[3]

Mandatory Visualization

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM Fibronectin Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation FAK->FAK Src Src FAK->Src Recruitment Grb2_SOS Grb2-SOS FAK->Grb2_SOS Activation PI3K PI3K FAK->PI3K Activation Paxillin Paxillin FAK->Paxillin Phosphorylation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation (Y576/577) Ras Ras Grb2_SOS->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Migration Cell Migration Paxillin->Cell_Migration p130Cas->Cell_Migration Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: FAK Signaling Pathway.

PF573228_Mechanism cluster_FAK_Inhibition Mechanism of this compound PF573228 This compound FAK_Kinase_Domain FAK Kinase Domain (ATP-binding pocket) PF573228->FAK_Kinase_Domain Competitively Binds FAK_pY397 FAK Autophosphorylation (pY397) PF573228->FAK_pY397 Blocks FAK_Kinase_Domain->FAK_pY397 Leads to ATP ATP ATP->FAK_Kinase_Domain Binds Downstream_Signaling Downstream Signaling FAK_pY397->Downstream_Signaling Inhibition_Effect Inhibition of Migration, Survival, Proliferation Downstream_Signaling->Inhibition_Effect

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_Workflow Experimental Workflow: Assessing this compound Efficacy Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (DMSO vs. This compound) Cell_Culture->Treatment Lysate_Prep 3a. Cell Lysis & Protein Quantification Treatment->Lysate_Prep Migration_Assay 3b. Transwell Migration/Invasion Assay Treatment->Migration_Assay Viability_Assay 3c. Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay Western_Blot 4a. Western Blot (p-FAK, Total FAK, Actin) Lysate_Prep->Western_Blot Analysis 5. Data Analysis & Interpretation Western_Blot->Analysis Stain_Quantify 4b. Staining & Quantification of Migrated Cells Migration_Assay->Stain_Quantify Stain_Quantify->Analysis OD_Measurement 4c. Measure Optical Density Viability_Assay->OD_Measurement OD_Measurement->Analysis

Caption: Typical Experimental Workflow.

Experimental Protocols

Western Blot for FAK Phosphorylation

This protocol is for assessing the inhibition of FAK autophosphorylation at Tyr397 in cultured cells.

a. Cell Culture and Treatment:

  • Plate cells (e.g., PC3, U87-MG) in 6-well plates and grow to 70-80% confluency.[12]

  • Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[13]

b. Cell Lysis:

  • Aspirate the media and wash cells twice with ice-cold PBS.

  • Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[14]

d. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.[14]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[14]

Transwell Migration and Invasion Assay

This protocol measures the effect of this compound on the migratory and invasive capacity of cells.

a. Preparation of Transwell Inserts:

  • For invasion assays, coat the upper surface of Transwell inserts (e.g., 8 µm pore size) with a thin layer of Matrigel or another extracellular matrix component.[15][16] For migration assays, this step is omitted.[15]

  • Allow the Matrigel to solidify in a cell culture incubator for at least 1 hour.[15]

b. Cell Preparation and Seeding:

  • Starve cells in serum-free medium for 12-24 hours prior to the assay.[17]

  • Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).[18]

  • Add the cell suspension to the upper chamber of the Transwell inserts.

c. Assay Procedure:

  • In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).[15]

  • Add different concentrations of this compound or DMSO to both the upper and lower chambers.

  • Incubate the plate for a period appropriate for the cell type (e.g., 12-48 hours).[15][17]

d. Staining and Quantification:

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[19]

  • Fix the cells on the lower surface of the membrane with 70% ethanol or methanol.[19]

  • Stain the cells with a solution such as 0.2% crystal violet for 10-20 minutes.[16][19]

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Visualize and count the stained cells under a microscope. Multiple fields of view should be counted for each insert and averaged.[17]

Cell Viability Assay (CCK-8)

This protocol assesses the effect of this compound on cell proliferation and viability.

a. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

b. Treatment:

  • Treat the cells with a range of concentrations of this compound or DMSO.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

c. Assay Procedure:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[12]

  • Incubate the plate for 1-4 hours at 37°C.[12]

  • Measure the absorbance at 450 nm using a microplate reader.[12]

d. Data Analysis:

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

a. Cell Preparation and Implantation:

  • Harvest cancer cells during their exponential growth phase.[20]

  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per injection.[21]

  • Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).[20]

b. Tumor Growth and Treatment:

  • Monitor the mice for tumor formation and growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]

  • Administer this compound (prepared in an appropriate vehicle) or the vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[2]

c. Efficacy Evaluation:

  • Measure tumor volumes regularly (e.g., 2-3 times per week).

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-FAK, Ki-67, and TUNEL staining).[4]

References

PF-573228: An In-Depth Technical Guide to its ATP-Competitive Inhibition of Focal Adhesion Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] As a critical node in the signaling pathways of integrins and growth factor receptors, FAK is frequently overexpressed in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an ATP-competitive inhibitor, its effects on key signaling pathways, and detailed protocols for its experimental application.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of FAK.[3] This binding prevents the transfer of a phosphate group from ATP to tyrosine residues on FAK and its substrates, thereby blocking downstream signaling cascades. The primary site of autophosphorylation, Tyrosine 397 (Tyr397), is a key target of this compound's inhibitory action.[3][4] Inhibition of Tyr397 phosphorylation prevents the recruitment and activation of other signaling proteins, most notably Src family kinases, which are crucial for the full activation of FAK and the subsequent phosphorylation of other downstream effectors.[5][6]

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Recombinant FAKCell-free kinase assay4[1][3][4][7]
FAK phosphorylation (Tyr397)A431 epithelial carcinoma cells11[1]
FAK phosphorylation (Tyr397)PC3, SKOV-3, L3.6p1, F-G, MDCK cells30-500[1][3]

Table 2: Kinase Selectivity Profile of this compound

KinaseSelectivity vs. FAKReference
Pyk2~50-fold[3]
CDK1/7~250-fold[3]
GSK-3β~250-fold[3]

Note: A comprehensive selectivity panel screening a broader range of kinases would provide a more complete understanding of this compound's off-target effects.

Signaling Pathways

Inhibition of FAK by this compound disrupts several critical signaling pathways involved in cancer progression, including cell migration, invasion, and survival.

FAK Signaling Pathway

The canonical FAK signaling pathway is initiated by the clustering of integrins upon cell adhesion to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruited Src then phosphorylates other tyrosine residues on FAK, leading to its full activation and the subsequent phosphorylation of numerous downstream substrates.

FAK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Clustering ECM ECM ECM->Integrins pY397 pY397 FAK->pY397 Autophosphorylation paxillin Paxillin FAK->paxillin p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src Src pY397->Src Recruitment & Activation Src->FAK Phosphorylation Cell_Migration Cell Migration paxillin->Cell_Migration Cell_Survival Cell Survival paxillin->Cell_Survival Cell_Proliferation Cell Proliferation paxillin->Cell_Proliferation p130Cas->Cell_Migration p130Cas->Cell_Survival p130Cas->Cell_Proliferation MAPK MAPK Grb2->MAPK Akt Akt PI3K->Akt Akt->Cell_Migration Akt->Cell_Survival Akt->Cell_Proliferation MAPK->Cell_Migration MAPK->Cell_Survival MAPK->Cell_Proliferation PF573228 This compound PF573228->FAK ATP-competitive inhibition

Caption: FAK signaling pathway initiated by ECM-integrin interaction and inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro FAK Kinase Assay

This assay measures the ability of this compound to inhibit the catalytic activity of purified FAK in a cell-free system.

Materials:

  • Recombinant active FAK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the FAK enzyme in Kinase Assay Buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the poly(Glu, Tyr) substrate and ATP (at a concentration close to the Km for FAK) in Kinase Assay Buffer. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Adherent cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, gently create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing various concentrations of this compound or DMSO (vehicle control) to the wells.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.

Transwell Cell Invasion Assay

This assay evaluates the effect of this compound on the ability of cells to invade through a basement membrane matrix.

Materials:

  • Invasive cell line of interest (e.g., PC-3 prostate cancer cells)

  • Transwell inserts with 8.0 µm pore size polycarbonate membranes

  • 24-well companion plates

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Complete medium (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

Western Blot Analysis of FAK Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of FAK in whole-cell lysates.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total FAK to confirm equal protein loading.

Experimental Workflow

A typical workflow for evaluating a kinase inhibitor like this compound involves a multi-step process, from initial biochemical characterization to cellular and in vivo studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Determine Potency & Initial Selectivity Western_Blot Western Blot (pFAK) Selectivity_Profiling->Western_Blot Confirm On-Target Effect in Cells Proliferation_Assay Proliferation/Viability Assay Western_Blot->Proliferation_Assay Evaluate Cellular Phenotypes Migration_Assay Migration Assay Western_Blot->Migration_Assay Evaluate Cellular Phenotypes Invasion_Assay Invasion Assay Western_Blot->Invasion_Assay Evaluate Cellular Phenotypes Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model Assess In Vivo Efficacy Migration_Assay->Xenograft_Model Assess In Vivo Efficacy Invasion_Assay->Xenograft_Model Assess In Vivo Efficacy Pharmacokinetics Pharmacokinetics Xenograft_Model->Pharmacokinetics Preclinical Development Toxicity Toxicity Studies Xenograft_Model->Toxicity Preclinical Development

Caption: A generalized experimental workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of FAK in various biological processes, particularly in the context of cancer. Its ATP-competitive mechanism of action and high selectivity for FAK make it a specific probe for dissecting FAK-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their own model systems. Further investigation into the broader kinase selectivity profile and in vivo efficacy of this compound will be crucial for its potential development as a therapeutic agent.

References

The Role of PF-573228 in Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-573228, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). It details the compound's mechanism of action, its impact on cell migration, and the experimental methodologies used to characterize its effects. This document is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, cell biology, and drug development.

Introduction to this compound

This compound is a well-characterized, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] FAK is a key regulator of cellular processes such as adhesion, proliferation, survival, and migration.[1][3] Its overexpression and hyperactivity are frequently observed in various cancers, correlating with increased malignancy, invasion, and metastasis.[1][3] this compound, by targeting the catalytic activity of FAK, serves as a critical tool for investigating FAK signaling and as a potential therapeutic agent for inhibiting cancer cell motility.[1][4]

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of FAK, preventing its catalytic activity.[4][5] The primary event in FAK activation is its autophosphorylation at tyrosine residue 397 (Tyr397).[1][6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex. This complex then phosphorylates other substrates, including paxillin and Akt, to promote the assembly and turnover of focal adhesions, which are crucial for cell migration.[5][7][8]

This compound directly blocks the initial autophosphorylation of FAK at Tyr397, thereby inhibiting the recruitment of Src and the subsequent downstream signaling cascade that drives cell movement.[3][6] This inhibition leads to a reduction in focal adhesion turnover and a significant impairment of both chemotactic (serum-stimulated) and haptotactic (matrix-stimulated) cell migration.[6][9]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various assays, demonstrating its high potency and selectivity for FAK. The following tables summarize key quantitative data from published studies.

Assay Type Target IC50 Value Reference
Cell-Free Kinase AssayRecombinant FAK4 nM[6][9]
Cell-Based Kinase AssayFAK Tyr397 Phosphorylation11 nM - 500 nM[3][6]
Cell-Free Kinase AssayPyk2~200 nM[6]
Cell-Free Kinase AssayCDK1/7>1 µM[6]
Cell-Free Kinase AssayGSK-3β>1 µM[6]
Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell Line Assay Type This compound Concentration Observed Effect Reference
REF52, PC3, SKOV-3, etc.FAK Phosphorylation30-500 nMInhibition of FAK Tyr397 phosphorylation[6]
Swine Skeletal Muscle Satellite CellsCell Migration (Wound Healing & Transwell)5-10 µMDose-dependent inhibition of migration[5][10]
Swine Skeletal Muscle Satellite CellsCell Adhesion10 µMSignificant inhibition of cell adhesion[5]
Neuroblastoma PDXsCell Migration & Invasion1-5 µMSignificant decrease in migration and invasion[11]
MDA-MB-231 (Breast Cancer)Cell Migration (Wound Healing)Dose-dependentMarked reduction in wound closure[4]
ARK-1 (Uterine Serous Carcinoma)Cell Migration10 µMReduction in cell velocity and accumulated distance[12]
Table 2: Cellular Effects of this compound on Migration and Related Processes. This table highlights effective concentrations and outcomes in various cell-based assays.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the workflows of common experimental assays provide a clearer understanding of its role in cell migration.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK (Tyr397) FAK->pFAK autophosphorylation Src Src pFAK->Src recruits Complex FAK-Src Complex pFAK->Complex Src->Complex Paxillin Paxillin Complex->Paxillin phosphorylates PI3K PI3K Complex->PI3K activates pPaxillin p-Paxillin Paxillin->pPaxillin Migration Cell Migration pPaxillin->Migration promotes focal adhesion turnover Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt pAkt->Migration promotes survival & motility PF573228 This compound PF573228->FAK inhibits Transwell_Migration_Assay cluster_0 Experimental Setup cluster_1 Workflow Plate 24-Well Plate Insert Transwell Insert (Porous Membrane) Lower Lower Chamber: Medium + Chemoattractant Upper Upper Chamber: Cells in Serum-Free Medium (+/- this compound) Seed 1. Seed cells into the upper chamber Incubate 2. Incubate for 20-24h Seed->Incubate Remove 3. Remove non-migrated cells from top Incubate->Remove Fix 4. Fix and stain migrated cells on bottom Remove->Fix Quantify 5. Quantify migrated cells Fix->Quantify Logical_Relationship PF573228 This compound FAK_Activity FAK Kinase Activity PF573228->FAK_Activity Inhibits FA_Turnover Focal Adhesion Turnover FAK_Activity->FA_Turnover Regulates Cytoskeleton Cytoskeletal Reorganization FAK_Activity->Cytoskeleton Regulates Cell_Migration Cell Migration FA_Turnover->Cell_Migration Enables Cytoskeleton->Cell_Migration Enables

References

PF-573228: A Technical Overview of its Role in Modulating Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and highly specific, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK, a non-receptor tyrosine kinase, is a critical signaling molecule overexpressed in numerous human cancers, where its activity correlates with poor prognosis.[1][2] It plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as survival, proliferation, migration, and invasion.[2][3] The aberrant activation of FAK signaling in cancer cells promotes tumor growth and metastasis, making it a promising target for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its quantitative effects on cancer cell proliferation, and the experimental protocols used to elucidate its function.

Mechanism of Action: Inhibition of FAK Signaling

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its catalytic activity.[2][4] The canonical activation of FAK is initiated by integrin clustering upon cell adhesion to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[3] This autophosphorylation event creates a high-affinity binding site for Src-family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues within FAK, including Y576 and Y577 in the kinase activation loop, resulting in full kinase activation.[3] Activated FAK then phosphorylates various downstream substrates, such as paxillin and Cas, propagating signals that drive cell proliferation, survival, and migration.[5]

This compound directly interferes with this cascade by blocking the kinase activity of FAK.[4] This inhibition prevents the autophosphorylation at Y397 and subsequent downstream signaling events.[2] Consequently, treatment with this compound leads to a dose-dependent decrease in FAK autophosphorylation and the phosphorylation of its downstream targets.[2][5]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell ECM ECM Proteins Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation FAK->FAK Src Src FAK->Src Recruitment Downstream Downstream Effectors (e.g., Paxillin, Cas) FAK->Downstream Phosphorylation Src->FAK Phosphorylation (Y576/577) Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Signal Transduction PF573228 This compound PF573228->FAK Inhibition

Caption: FAK Signaling Pathway and Inhibition by this compound.

Quantitative Data on Cancer Cell Proliferation

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the assay conditions.

Parameter Value Description Reference
IC50 (FAK Kinase Activity) 4 nMInhibition of purified recombinant FAK catalytic fragment in a cell-free assay.[6][7]
IC50 (FAK Autophosphorylation) 30 - 100 nMInhibition of FAK phosphorylation on Tyr397 in cultured cells.[6][8]
IC50 (Cell Proliferation - COA3) 12.0 µMInhibition of cell proliferation in COA3 neuroblastoma patient-derived xenograft cells after 24 hours.[9]
IC50 (Cell Proliferation - COA6) 1.13 µMInhibition of cell proliferation in COA6 neuroblastoma patient-derived xenograft cells after 24 hours.[9]
Effective Concentration (Growth Cessation) 10 µMEffectively induced cessation of cell growth in non-small cell lung cancer cell lines (A549, H460, H1299) after 4 days.[4]
Selectivity ~50- to 250-foldMore selective for FAK over other kinases such as Pyk2, CDK1/7, and GSK-3β.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on cancer cell proliferation.

Cell Proliferation and Viability Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell growth.

1. CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS-based):

  • Principle: Measures the number of viable cells based on the bioreduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., 5 x 10³ COA3 or COA6 cells) into a 96-well plate and allow them to adhere overnight.[9]

    • Treat the cells with increasing concentrations of this compound (e.g., 0 to 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[9]

    • Add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.

2. AlamarBlue® Cell Viability Assay:

  • Principle: Uses the redox indicator resazurin to measure the metabolic activity of cells. Viable cells reduce resazurin to the fluorescent resorufin.

  • Protocol:

    • Plate cells (e.g., 1.5 x 10⁴ cells) in a 96-well plate and treat with this compound the following day.[9]

    • After the treatment period (e.g., 24 hours), add 10 µL of alamarBlue® dye to each well.[9]

    • Incubate for a specified time (typically 1-4 hours) at 37°C.

    • Measure absorbance at 570 nm and 600 nm on a microplate spectrophotometer.[9]

    • The difference in absorbance is used to calculate the percentage of viable cells.

Proliferation_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 96-well plate) Start->Seed_Cells Adherence 2. Allow Adherence (Overnight Incubation) Seed_Cells->Adherence Treatment 3. Treat with this compound (Dose-response) Adherence->Treatment Incubate_Treatment 4. Incubate (e.g., 24-72 hours) Treatment->Incubate_Treatment Add_Reagent 5. Add Proliferation Reagent (e.g., MTS, AlamarBlue) Incubate_Treatment->Add_Reagent Incubate_Reagent 6. Incubate (1-4 hours) Add_Reagent->Incubate_Reagent Measure 7. Measure Signal (Absorbance/Fluorescence) Incubate_Reagent->Measure Analyze 8. Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

Caption: General Workflow for a Cell Proliferation Assay.
Immunoblotting (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins, such as total FAK and phosphorylated FAK (p-FAK Y397), to confirm the inhibitory effect of this compound.

  • Protocol:

    • Treat cells with various concentrations of this compound for the desired time.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell lysates.[9]

    • Determine protein concentrations using a BCA Protein Assay Kit.[9]

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total FAK and p-FAK (Y397) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software to determine the reduction in FAK phosphorylation.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Protocol:

    • Treat cells (e.g., 3 x 10⁶ COA6 cells) with increasing doses of this compound (e.g., 0, 5, 20 µM) for a specified period (e.g., 72 hours).[9]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting data is used to generate histograms that show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Effects on Cancer Cell Proliferation and Survival

Treatment with this compound has been shown to suppress cancer cell proliferation through several mechanisms:

  • Inhibition of Growth and Colony Formation: this compound causes a dose-dependent inhibition of cell growth and anchorage-independent colony formation in pancreatic ductal adenocarcinoma (PDAC) and malignant pleural mesothelioma (MPM) cell lines.[1][2]

  • Cell Cycle Arrest: FAK inhibition by this compound can induce cell cycle arrest.[2] For instance, in neuroblastoma patient-derived xenografts, treatment led to an increase in the percentage of cells in the G1 phase and a decrease in the S phase, indicating a failure to progress through the cell cycle.[9] In PDAC and MPM cells, arrest has been observed in the G2/M phase.[2]

  • Induction of Senescence: In non-small cell lung cancer (NSCLC) cell lines, treatment with this compound can elicit a senescence-like phenotype, effectively causing a state of irreversible growth arrest.[1][4]

  • Apoptosis: While some early studies suggested this compound did not induce apoptosis in fibroblasts, more recent evidence shows it can induce significant apoptosis in cancer cells like those from PDAC and MPM.[2][5][10]

Conclusion

This compound is a well-characterized FAK inhibitor that effectively disrupts a key signaling pathway integral to cancer cell proliferation and survival. Its ability to inhibit FAK autophosphorylation, suppress cell growth, induce cell cycle arrest, and in some cases, trigger apoptosis, underscores its therapeutic potential. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound and other FAK inhibitors in oncology drug development. The continued exploration of FAK-targeted therapies, either as monotherapies or in combination with other agents, remains a promising strategy in the fight against various malignancies.

References

The Core Downstream Signaling Pathways of PF-573228: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and highly selective, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK signaling is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Data Presentation: Quantitative Effects of this compound

The inhibitory activity of this compound has been quantified in various experimental settings. The following tables summarize the key data on its potency and effects on downstream signaling and cellular processes.

Table 1: Inhibitory Potency of this compound

ParameterValueContextReference
IC50 4 nMCell-free FAK assay[2]
IC50 11 nMFAK phosphorylation in A431 cells[2]
IC50 30-500 nMFAK Tyr397 phosphorylation in various cell lines[2]
Cytotoxic IC50 >10 µM (72h)General cell lines[5]

Table 2: Effects of this compound on Downstream Signaling Molecules

Target MoleculeConcentration of this compoundObserved EffectCell Line(s)Reference(s)
p-FAK (Tyr397) 0.5 µMInhibition of phosphorylationshLKB1 cells[5]
p-Paxillin (Tyr118) 5-10 µmol/LDecreased phosphorylationSwine skeletal muscle satellite cells[6]
p-Akt (Ser473) 5-10 µmol/LDecreased phosphorylationSwine skeletal muscle satellite cells[6]
Cyclin B1 10 µMDecreased expressionA549 cells[1]
p53 10 µMIncreased expressionLung cancer cells[1]

Table 3: Cellular Effects of this compound

Cellular ProcessConcentration of this compoundObserved EffectCell Line(s)Reference(s)
Cell Migration 0.5 - 1.0 µMDose-dependent increase in directional migrationshLKB1, shSTRAD cells[5]
Cell Adhesion 0.5 µMInhibition of adhesionshLKB1 cells[5]
Cell Growth 10 µMEffective suppression of cell growthA549, H460, H1299 cells[1]
Apoptosis 10 µMIncreased apoptotic ratioA549 cells[1]
Cellular Senescence 10 µMInduction of senescenceLung cancer cells[1]

Core Downstream Signaling Pathways

Inhibition of FAK by this compound perturbs several critical downstream signaling cascades. The primary mechanisms involve the disruption of focal adhesion dynamics and the modulation of key survival and cell cycle pathways.

The FAK/Paxillin Pathway and Cell Migration

FAK is a central regulator of focal adhesions, which are essential for cell migration. Upon activation, FAK autophosphorylates at Tyrosine 397 (Tyr397), creating a docking site for Src family kinases.[3] This complex then phosphorylates other focal adhesion proteins, including paxillin. This compound directly inhibits the kinase activity of FAK, preventing the phosphorylation of downstream targets like paxillin at Tyr118.[6] This disruption of paxillin phosphorylation impairs the recruitment of other signaling molecules and leads to altered focal adhesion turnover and reduced cell migration.[6]

FAK_Paxillin_Pathway Extracellular_Matrix Extracellular Matrix (ECM) Integrin Integrin Extracellular_Matrix->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylation PF573228 This compound PF573228->FAK Src Src pFAK->Src recruits Paxillin Paxillin Src->Paxillin phosphorylates pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Focal_Adhesion_Turnover Focal Adhesion Turnover pPaxillin->Focal_Adhesion_Turnover regulates Cell_Migration Cell Migration Focal_Adhesion_Turnover->Cell_Migration enables

This compound inhibits the FAK/Paxillin pathway, disrupting cell migration.
The FAK/PI3K/Akt Survival Pathway

The autophosphorylated Tyr397 on FAK also serves as a binding site for the p85 subunit of Phosphoinositide 3-kinase (PI3K).[7] This interaction activates the PI3K/Akt signaling cascade, a crucial pathway for promoting cell survival and proliferation.[7][8] Akt, a serine/threonine kinase, phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. By preventing FAK autophosphorylation, this compound blocks the activation of the PI3K/Akt pathway, thereby reducing cell survival signals.[6][7]

FAK_PI3K_Akt_Pathway FAK FAK pFAK p-FAK (Y397) FAK->pFAK autophosphorylation PF573228 This compound PF573228->FAK PI3K PI3K pFAK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits pAkt p-Akt (S473) Akt->pAkt phosphorylation Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival promotes

This compound blocks the pro-survival FAK/PI3K/Akt signaling pathway.
The FAK/p53/Cyclin B1 Pathway and Cell Cycle Arrest

Recent studies have revealed a link between FAK signaling and the tumor suppressor protein p53. Inhibition of FAK by this compound has been shown to lead to an upregulation of p53 expression.[1] p53 is a transcription factor that can induce cell cycle arrest or apoptosis in response to cellular stress. One of the mechanisms by which p53 mediates G2/M cell cycle arrest is by repressing the transcription of Cyclin B1.[9][10] Cyclin B1 is essential for the activation of the Cdk1 kinase and entry into mitosis. Consequently, treatment with this compound results in decreased Cyclin B1 levels, leading to cell cycle arrest at the G2/M phase.[1]

FAK_p53_CyclinB1_Pathway cluster_p53_effect Upregulation of p53 cluster_cyclin_effect Downregulation of Cyclin B1 FAK FAK p53 p53 FAK->p53 represses PF573228 This compound PF573228->FAK CyclinB1_Gene Cyclin B1 Gene p53->CyclinB1_Gene represses transcription CyclinB1_Protein Cyclin B1 Protein CyclinB1_Gene->CyclinB1_Protein expresses MPF Mitosis Promoting Factor (MPF) CyclinB1_Protein->MPF activates Cdk1 Cdk1 Cdk1->MPF binds G2M_Arrest G2/M Arrest MPF->G2M_Arrest prevents

This compound induces G2/M arrest via the FAK/p53/Cyclin B1 axis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream signaling of this compound.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to detect changes in the phosphorylation status and total protein levels of FAK, Paxillin, Akt, p53, and Cyclin B1 following treatment with this compound.

a. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for p-FAK (Tyr397), FAK, p-Paxillin (Tyr118), Paxillin, p-Akt (Ser473), Akt, p53, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on collective cell migration.

  • Plate cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the well with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Quantify the rate of wound closure by measuring the area of the gap at each time point.

Transwell Migration Assay

This assay measures the chemotactic migration of individual cells.

  • Pre-coat the top of a transwell insert (typically with an 8 µm pore size membrane) with an extracellular matrix protein like fibronectin if desired.

  • Seed cells in serum-free medium in the upper chamber of the transwell insert. Add this compound or vehicle control to the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Remove the non-migrated cells from the top of the membrane with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with crystal violet.

  • Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Cell Viability/Proliferation Assay (MTT or similar)

This assay determines the effect of this compound on cell growth and viability.

  • Seed cells in a 96-well plate at a low density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

This compound is a powerful tool for investigating the roles of FAK in cellular processes and a promising candidate for anti-cancer therapy. Its mechanism of action involves the inhibition of FAK's kinase activity, which leads to the disruption of key downstream signaling pathways, including the FAK/Paxillin, FAK/PI3K/Akt, and FAK/p53/Cyclin B1 axes. These disruptions culminate in reduced cell migration, decreased cell survival, and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted effects of FAK inhibition.

References

The Effect of PF-573228 on FAK Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2][3] Its activation, primarily through autophosphorylation at the Tyrosine 397 (Tyr397) residue, is a critical event that mediates numerous cellular processes, including cell adhesion, spreading, migration, proliferation, and survival.[3][4] Dysregulation of FAK activity and its overexpression are commonly observed in various cancers, correlating with increased malignancy and metastatic potential, making it an attractive therapeutic target.[5][6]

PF-573228 is a potent, selective, and ATP-competitive small molecule inhibitor of FAK.[7][8][9] This technical guide provides an in-depth analysis of the effects of this compound on FAK phosphorylation, presenting quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and workflows.

Mechanism of Action: Inhibition of FAK Autophosphorylation

The canonical activation of FAK is initiated by integrin receptor clustering upon cell adhesion to the extracellular matrix (ECM). This clustering facilitates the autophosphorylation of FAK at its Tyr397 site. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src-family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues in FAK's activation loop (Tyr576 and Tyr577), resulting in a fully active FAK-Src signaling complex that propagates signals to downstream pathways.[5]

This compound functions by competitively binding to the ATP pocket of the FAK kinase domain.[7][8][9][10] This action directly prevents the initial autophosphorylation at the Tyr397 site, thereby blocking the recruitment of Src and halting the entire activation cascade.

FAK_Signaling_Pathway cluster_activation FAK Activation Cascade cluster_inhibition Inhibition ECM ECM Integrin Integrin Clustering ECM->Integrin FAK_inactive Inactive FAK Integrin->FAK_inactive Recruits & Dimerizes pY397_FAK pY397-FAK (Autophosphorylation) FAK_inactive->pY397_FAK Autophosphorylation ATP ATP ATP->FAK_inactive Binds to Kinase Domain PF573228 This compound PF573228->FAK_inactive Competitively Binds Src Src Kinase pY397_FAK->Src Recruits FAK_Src_complex Active FAK-Src Complex (pY576/577) pY397_FAK->FAK_Src_complex Full Activation Src->pY397_FAK Binds Downstream Downstream Signaling (Migration, Proliferation) FAK_Src_complex->Downstream

FAK signaling cascade and the inhibitory action of this compound.

Quantitative Data: Inhibition of FAK Phosphorylation

This compound demonstrates high potency against FAK in both enzymatic and cellular assays. The compound's inhibitory concentration (IC50) varies depending on the experimental system.

Table 1: In Vitro / Cell-Free Assay Data
ParameterValueNotesSource(s)
IC50 4 nMAgainst purified, recombinant FAK catalytic fragment.[7][9][11][12][13][14][15][16]
Selectivity 50- to 250-foldSelective for FAK over other protein kinases such as Pyk2, CDK1/7, and GSK-3β.[7][11][13][15]
Mechanism ATP-competitiveBinds to the ATP-hinge region of the FAK kinase domain.[6][7][8]
Table 2: Cell-Based Assay Data (Inhibition of Tyr397 Phosphorylation)
Cell LineIC50 ValueNotesSource(s)
A431 (Epithelial Carcinoma)11 nM-[14][16]
REF52 (Rat Embryo Fibroblast)30-500 nM1-3 µM reduced fibronectin-stimulated phosphorylation by ~65-85%.[7][14][16]
PC3 (Prostate Carcinoma)30-500 nMSpecific studies report an IC50 of 100 nM.[7][9][12][14][16]
SKOV-3 (Ovarian Carcinoma)30-500 nMSpecific studies report an IC50 of 50 nM.[7][9][12][14][16]
L3.6p1 & F-G (Pancreatic Carcinoma)30-500 nM-[7][9][14][16]
MDCK (Madin-Darby Canine Kidney)30-500 nM-[7][12][14][16]
A549 (Lung Carcinoma)Not specified10 µM resulted in a practical blockade of FAK activity.[17]
Human Endothelial Cells Not specified10 µM attenuated thrombin-induced FAK phosphorylation at Tyr397, Tyr576, and Tyr925.[18]

Experimental Protocols

Accurate assessment of this compound's effect on FAK phosphorylation requires robust methodologies. Below are detailed protocols for common in vitro and cell-based assays.

Cell-Free FAK Kinase Assay (ELISA-based)

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified FAK.[7]

Materials:

  • Purified, activated FAK kinase domain (e.g., amino acids 410–689).

  • Substrate: Poly(Glu/Tyr) random peptide polymer (4:1 molar ratio).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.

  • ATP solution (50 µM).

  • This compound serial dilutions (e.g., 1/2-log concentrations starting at 1 µM).

  • Primary Antibody: Anti-phospho-tyrosine (e.g., PY20).

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • 96-well microtiter plates.

Procedure:

  • Coat a 96-well plate with 10 µ g/well of poly(Glu/Tyr) substrate and incubate overnight at 4°C. Wash wells with PBS-T (PBS with 0.05% Tween-20).

  • Prepare the kinase reaction mixture in kinase buffer containing the purified FAK enzyme.

  • Add serial dilutions of this compound or vehicle control (DMSO) to respective wells. Each concentration should be run in triplicate.

  • Initiate the kinase reaction by adding 50 µM ATP to each well.

  • Incubate the plate for 15-30 minutes at room temperature.

  • Stop the reaction and wash the wells thoroughly with PBS-T.

  • Add the anti-phospho-tyrosine primary antibody to each well and incubate for 1 hour at room temperature.

  • Wash wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash wells and add the HRP substrate. Allow color to develop.

  • Stop the reaction with stop solution and read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based FAK Phosphorylation Assay (Western Blot)

This protocol measures the inhibition of FAK autophosphorylation within intact cells.[18][19]

Materials:

  • Cultured cells of interest (e.g., PC3, A549).

  • This compound stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary Antibodies: Rabbit anti-phospho-FAK (Tyr397), Rabbit anti-total FAK.

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for a specified time (e.g., 60-90 minutes).[12][19]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed for total FAK and a loading control like β-actin, following the same incubation and detection steps with the appropriate antibodies.

  • Densitometry: Quantify the band intensities. The level of FAK phosphorylation is determined by the ratio of the p-FAK (Tyr397) signal to the total FAK or loading control signal.

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_prep Protein Extraction & Prep cluster_blotting Immunoblotting cluster_analysis Data Analysis start Seed Cells in Plates treat Treat with this compound or DMSO Vehicle start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify normalize Normalize Samples & Add Sample Buffer quantify->normalize sds SDS-PAGE normalize->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block ab_primary Primary Antibody Incubation (p-FAK, FAK, Actin) block->ab_primary ab_secondary Secondary Antibody Incubation ab_primary->ab_secondary detect ECL Signal Detection ab_secondary->detect analyze Densitometry Analysis (p-FAK / Total FAK Ratio) detect->analyze

Workflow for Western blot analysis of FAK phosphorylation.

References

PF-573228 for Studying Focal Adhesions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal adhesions (FAs) are complex, dynamic structures that play a pivotal role in cell adhesion, migration, proliferation, and survival. At the heart of FA signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors. Dysregulation of FAK signaling is implicated in various pathological processes, including cancer progression and metastasis. PF-573228 is a potent and selective, ATP-competitive inhibitor of FAK, making it an invaluable tool for elucidating the intricate mechanisms of focal adhesion dynamics and for exploring the therapeutic potential of FAK inhibition. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound acts as a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of FAK and thereby blocking its catalytic activity.[3] The primary consequence of this inhibition is the suppression of FAK autophosphorylation at tyrosine 397 (Tyr397), a critical event for the recruitment and activation of other signaling proteins, such as Src family kinases.[4][5][6] Inhibition of FAK activity by this compound leads to a cascade of downstream effects, including the reduced phosphorylation of FAK substrates like paxillin and p130Cas, which are essential for focal adhesion turnover and cell migration.[6][7][8] Ultimately, treatment with this compound disrupts focal adhesion dynamics, leading to decreased cell migration, adhesion, and in some contexts, induction of apoptosis.[1][3][4]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

TargetAssay TypeIC50 ValueCell Line(s)Reference(s)
Recombinant FAKCell-free kinase assay4 nM-[1][3][4][5][9][10]
FAK Phosphorylation (Tyr397)In-cell Western blot11 nMA431[9]
FAK Phosphorylation (Tyr397)In-cell Western blot30-100 nMCultured cells[4][5][10]
FAK Phosphorylation (Tyr397)In-cell Western blot30-500 nMREF52, PC3, SKOV-3, L3.6p1, F-G, MDCK[3][9]
FAK Phosphorylation (Tyr397)In-cell Western blot50 nMSK-OV-3[4]
ProliferationCell viability assay1.13 µMCOA6 neuroblastoma PDX[11]
ProliferationCell viability assay12.0 µMCOA3 neuroblastoma PDX[11]

Table 2: Effects of this compound on Downstream Signaling and Cellular Processes

Cellular ProcessEffectConcentration(s)Cell Line(s)Reference(s)
Paxillin PhosphorylationDecreased1-3 µMREF52
Akt Phosphorylation (Ser473)Decreased5-10 µmol/LSwine skeletal muscle satellite cells[6][12]
Cell MigrationInhibition10 µMREF52[9]
Cell Migration and AdhesionInhibition5-10 µmol/LSwine skeletal muscle satellite cells[6][12]
Focal Adhesion TurnoverDecreasedNot specified-[1][2][3]
ApoptosisInductionNot specified-[3]
Anchorage-Independent GrowthInhibitionNot specifiedPancreatic and mesothelioma cancer cells[7]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Western Blot Analysis of FAK Phosphorylation

This protocol is for assessing the inhibition of FAK autophosphorylation (Tyr397) and the phosphorylation of downstream targets like paxillin.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-paxillin (Tyr118), anti-total paxillin, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence Staining of Focal Adhesions

This protocol allows for the visualization of focal adhesions and the effect of this compound on their morphology and the localization of FA proteins.

Materials:

  • Glass coverslips.

  • 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibodies: anti-paxillin, anti-vinculin, or anti-phospho-FAK (Tyr397).

  • Fluorophore-conjugated secondary antibodies.

  • Phalloidin conjugated to a fluorophore (for F-actin staining).

  • DAPI (for nuclear staining).

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere. Treat with this compound or vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody and Phalloidin Incubation: Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Cell Migration Assays

a) Wound Healing (Scratch) Assay

Procedure:

  • Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control condition is nearly closed.

  • Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

b) Transwell (Boyden Chamber) Assay

Procedure:

  • Chamber Setup: Place Transwell inserts (with a porous membrane) into the wells of a culture plate. The lower chamber contains media with a chemoattractant (e.g., serum or a specific growth factor).

  • Cell Seeding: Seed cells in serum-free media in the upper chamber of the Transwell insert. Include this compound or vehicle control in the upper chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).

  • Fixation and Staining: Remove the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with a dye such as crystal violet.

  • Analysis: Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Cell Viability Assay (e.g., MTT or MTS Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Signaling Pathways

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrins binds FAK_pY397 p-FAK (Y397) FAK->FAK_pY397 autophosphorylation Src Src FAK_pY397->Src recruits & activates PI3K PI3K FAK_pY397->PI3K activates Src->FAK_pY397 further phosphorylates Paxillin Paxillin Src->Paxillin p130Cas p130Cas Src->p130Cas pPaxillin p-Paxillin Paxillin->pPaxillin phosphorylation Migration Cell Migration & Adhesion pPaxillin->Migration pp130Cas p-p130Cas p130Cas->pp130Cas phosphorylation pp130Cas->Migration Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Survival Cell Survival pAkt->Survival PF573228 This compound PF573228->FAK inhibits

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Cellular Assays start Seed Cells treatment Treat with this compound (or vehicle) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Cell Migration Assay (Wound Healing/Transwell) treatment->migration immunofluorescence Immunofluorescence (Focal Adhesions) treatment->immunofluorescence western_blot Western Blot (Protein Phosphorylation) treatment->western_blot analysis Data Analysis & Interpretation viability->analysis migration->analysis immunofluorescence->analysis western_blot->analysis

Caption: General experimental workflow for studying the effects of this compound.

References

PF-573228 as a Chemical Probe for FAK: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] It is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[3][4] Elevated expression and activity of FAK are frequently observed in various human cancers, correlating with increased invasion and metastasis, which makes it an attractive target for therapeutic intervention.[1][5]

PF-573228 is a potent and selective, ATP-competitive inhibitor of FAK.[6][7] Its high affinity and selectivity make it an invaluable chemical probe for elucidating the cellular functions of FAK and for validating FAK as a therapeutic target in drug discovery and development. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its effects on FAK signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FAK catalytic domain.[6][8] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (Tyr397).[5][9] This initial autophosphorylation event is critical as it creates a high-affinity binding site for Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of downstream substrates.[2][10] Therefore, by inhibiting FAK autophosphorylation, this compound effectively blocks the initiation of downstream signaling cascades.

cluster_0 FAK Kinase Domain ATP ATP ATP_Binding_Site ATP Binding Site ATP->ATP_Binding_Site Binds This compound This compound This compound->ATP_Binding_Site Competitively Binds & Blocks ATP FAK_Activation FAK Autophosphorylation (pY397) ATP_Binding_Site->FAK_Activation Leads to FAK_Inhibition FAK Inactivation ATP_Binding_Site->FAK_Inhibition

Caption: Competitive inhibition of FAK by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

Kinase TargetIC50 (nM)Selectivity vs. FAK
FAK 4 -
Pyk2~200 - 100050 - 250-fold
CDK1>1000>250-fold
CDK7>1000>250-fold
GSK-3β>1000>250-fold
Data compiled from multiple sources.[6][7]

Table 2: Cellular Activity of this compound (Inhibition of FAK Tyr397 Phosphorylation)

Cell LineCell TypeIC50 (nM)
A431Human epithelial carcinoma11
REF52Rat embryonic fibroblast30 - 100
PC3Human prostate carcinoma30 - 500
SKOV-3Human ovarian carcinoma30 - 500
L3.6p1Human pancreatic carcinoma30 - 500
MDCKCanine kidney epithelial30 - 500
Data compiled from multiple sources.[6][11][12]

Table 3: Effects of this compound on Cellular Processes

Cellular ProcessCell Line(s)Effective ConcentrationOutcome
Cell Migration REF52, PC3, SKOV-31 - 10 µMInhibition of serum- and fibronectin-directed migration.[6][13]
Focal Adhesion Turnover REF521 µMDecreased turnover rate.[6]
Cell Proliferation REF52, PC31 µMNo significant inhibition.[6][9]
Apoptosis REF52, PC31 µMNo induction of apoptosis.[6][9]
Angiogenesis HUVEC1 - 10 µMReduced sprout formation.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound as a chemical probe.

FAK Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified FAK.

  • Reagents and Materials:

    • Purified, activated FAK kinase domain (e.g., amino acids 410-689).

    • ATP.

    • Peptide substrate: Poly(Glu, Tyr) 4:1.

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[14]

    • This compound stock solution in DMSO.

    • Anti-phosphotyrosine (pY20) antibody.

    • HRP-conjugated secondary antibody.

    • HRP substrate (e.g., TMB).

    • 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration is 1 µM.[6]

    • In a 96-well plate, add the purified FAK kinase domain to each well.

    • Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP (final concentration ~50 µM) and the poly(Glu, Tyr) substrate (final concentration ~10 µ g/well ).[14]

    • Incubate the reaction for 15-30 minutes at 37°C.

    • Stop the reaction by adding EDTA.

    • Coat a separate ELISA plate with the reaction mixture and incubate to allow substrate binding.

    • Wash the plate and probe for phosphorylated substrate using an anti-phosphotyrosine primary antibody, followed by an HRP-conjugated secondary antibody.

    • Add HRP substrate and measure the absorbance to quantify kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Western Blotting for FAK Phosphorylation

This cell-based assay determines the potency of this compound in inhibiting FAK autophosphorylation within a cellular context.

  • Reagents and Materials:

    • Cell line of interest (e.g., PC3, A431).

    • Cell culture medium and supplements.

    • This compound.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.[15]

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-pFAK (Tyr397), anti-total FAK, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).[16]

    • If studying stimulated phosphorylation, starve cells in serum-free media before adding an agonist (e.g., thrombin, fibronectin) in the last 30 minutes of inhibitor treatment.[15]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

    • Denature protein samples in Laemmli buffer and resolve by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the inhibition of FAK phosphorylation relative to total FAK and the loading control.[17]

Cell Migration Assay (Transwell)

This assay quantifies the effect of this compound on the migratory capacity of cells towards a chemoattractant.

  • Reagents and Materials:

    • Transwell inserts (e.g., 8 µm pore size).[18]

    • 24-well companion plates.

    • Cell culture medium, serum-free and serum-containing (chemoattractant).

    • This compound.

    • Crystal Violet stain (0.2%).[19]

    • Cotton swabs.

  • Procedure:

    • Starve cells in serum-free medium for 18-24 hours prior to the assay.[20]

    • Harvest cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle.

    • Add serum-containing medium (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Seed the pre-treated cell suspension into the upper chamber of the inserts.

    • Incubate for 4-24 hours, allowing cells to migrate through the porous membrane.[20]

    • After incubation, remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[19]

    • Fix the migrated cells on the lower surface of the membrane with 70% ethanol or 4% paraformaldehyde.[18][19]

    • Stain the fixed cells with Crystal Violet for 10 minutes.

    • Wash the inserts to remove excess stain and allow them to dry.

    • Elute the stain with a solvent (e.g., 10% acetic acid) and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.

Signaling Pathways and Visualizations

This compound is a valuable tool for dissecting the complex signaling networks regulated by FAK.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) or stimulation of growth factor receptors recruits FAK to focal adhesions, leading to its autophosphorylation at Tyr397. This phosphotyrosine acts as a docking site for Src, which in turn phosphorylates other residues on FAK, leading to full kinase activation.[2][3] Activated FAK/Src complex then phosphorylates numerous downstream targets, such as p130Cas and paxillin, and activates signaling cascades including the PI3K/Akt and MAPK/ERK pathways to regulate cell migration, survival, and proliferation.[4]

Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pY397 FAK pY397 FAK->pY397 Autophosphorylation p130Cas p130Cas FAK->p130Cas Phosphorylates Paxillin Paxillin FAK->Paxillin Phosphorylates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Src Src pY397->Src Recruits Src->FAK Fully Activates PF573228 This compound PF573228->FAK Inhibits Migration Migration p130Cas->Migration Paxillin->Migration Survival Survival PI3K_Akt->Survival Proliferation Proliferation PI3K_Akt->Proliferation A Biochemical Assay B Determine FAK IC50 (In Vitro) A->B C Kinase Selectivity Profiling A->C D Cell-Based Assays B->D C->D E Inhibit pFAK (Western Blot) D->E F Assess Cellular Phenotype D->F G Migration Assay F->G H Proliferation Assay F->H I Apoptosis Assay F->I J In Vivo Studies F->J K Tumor Xenograft Models J->K L Evaluate Anti-Tumor & Anti-Metastatic Efficacy K->L

References

PF-573228 in Glioblastoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, characterized by its rapid growth and diffuse infiltration into the brain parenchyma.[1][2] Standard treatments, including surgery, radiation, and chemotherapy with temozolomide, have limited efficacy, highlighting the urgent need for novel therapeutic strategies.[1] One promising avenue of research involves targeting key signaling pathways that drive GBM progression. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator of cancer cell proliferation, migration, and survival, and its overexpression is a hallmark of many solid tumors, including glioblastoma.[1][3][4][5] This technical guide provides an in-depth overview of the preclinical research on PF-573228, a potent and selective inhibitor of FAK, in the context of glioblastoma.

This compound: A Selective FAK Inhibitor

This compound is a small-molecule compound that functions as an ATP-competitive inhibitor of the catalytic activity of FAK.[1] By targeting FAK, this compound disrupts the signaling cascades that emanate from integrins and growth factor receptors, which are crucial for the malignant phenotype of glioblastoma cells.[1]

Mechanism of Action in Glioblastoma Cells

Preclinical studies have elucidated the molecular mechanisms by which this compound exerts its anti-tumor effects in glioblastoma cell lines. Treatment with this compound leads to a reduction in FAK activity, as evidenced by decreased autophosphorylation at tyrosine 397 (pY397-FAK).[1][3] This initial inhibition triggers a cascade of downstream events that collectively suppress the tumorigenicity of glioblastoma cells.

The primary outcome of FAK inhibition by this compound is the induction of a senescence-like state, characterized by a proliferative arrest and distinct morphological changes, including increased cell size.[1][3] This cellular senescence is associated with an increase in the protein levels of the cyclin-dependent kinase inhibitor p27/CDKN1B and enhanced β-galactosidase activity.[1][3] Interestingly, the increase in p27 is not due to transcriptional upregulation but rather to protein stabilization.[1] this compound treatment was found to reduce the levels of SKP2, a ubiquitin ligase that targets p27 for degradation.[1]

Furthermore, FAK inhibition with this compound represses the expression of the autophagy cargo receptor p62/SQSTM-1.[1] Depletion of p62 itself can induce a senescent-like phenotype through the transcriptional upregulation of p27, suggesting that p62 is a key mediator in the process of this compound-induced senescence.[1]

G cluster_effect PF573228 This compound FAK FAK PF573228->FAK inhibits pFAK pY397-FAK (Active) FAK->pFAK SKP2 SKP2 pFAK->SKP2 activates p62 p62/SQSTM-1 pFAK->p62 activates p27 p27/CDKN1B SKP2->p27 degrades Proliferation Cell Proliferation p27->Proliferation inhibits Senescence Senescence p27->Senescence induces p62->p27 represses transcription

Caption: Signaling pathway of this compound in glioblastoma cells.

Preclinical In Vitro Efficacy

The anti-cancer properties of this compound have been evaluated in various glioblastoma cell lines, most notably U87-MG and U251-MG, which exhibit high levels of active FAK.[1][3]

This compound significantly reduces the viability of glioblastoma cells in a dose-dependent manner.[1] Furthermore, it impairs the clonogenic growth of these cells, indicating a long-term inhibitory effect on their proliferative capacity.[3] This is consistent with a reduction in the percentage of Ki67-positive cells, a marker of active cell proliferation.[3]

Table 1: Effect of this compound on Glioblastoma Cell Viability and Proliferation

Parameter Cell Line Treatment Result Reference
Cell Viability (WST-1 Assay) U87-MG 10 µM this compound (24h) Significant decrease [1]
U251-MG 40 µM this compound (24h) Significant decrease [1]
Clonogenic Growth U87-MG, U251-MG 10 µM this compound (12-15 days) ~70% decrease in colonies [3]
Ki67+ Cells U87-MG 10 µM this compound (4 days) 28% decrease [3]

| | U251-MG | 10 µM this compound (4 days) | 25% decrease |[3] |

A key finding of in vitro studies is the ability of this compound to induce a senescent phenotype in glioblastoma cells. This is demonstrated by a significant increase in the percentage of cells staining positive for senescence-associated β-galactosidase (SA-β-gal).[1][3]

Table 2: Induction of Senescence by this compound in Glioblastoma Cells

Parameter Cell Line Treatment Result Reference
SA-β-gal Positive Cells U87-MG 10 µM this compound (4 days) 58% increase [1]

| | U251-MG | 10 µM this compound (4 days) | 44% increase |[1] |

This compound has also been shown to reduce the growth of glioblastoma neurospheres, which are enriched in cancer stem-like cells and are thought to contribute to tumor recurrence.[1][3]

Table 3: Effect of this compound on Glioblastoma Neurosphere Growth

Parameter Cell Line Treatment Result Reference

| Neurosphere Diameter | U87-MG | 10 µM this compound (7 days) | 23% reduction |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays GBM_cells GBM Cell Lines (U87-MG, U251-MG) Treatment Treat with this compound (Various concentrations and durations) GBM_cells->Treatment Viability Cell Viability (WST-1) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic Senescence Senescence Staining (SA-β-gal) Treatment->Senescence Proliferation Proliferation Marker (Ki67 Immunofluorescence) Treatment->Proliferation Neurosphere Neurosphere Formation Treatment->Neurosphere WesternBlot Western Blotting (p-FAK, p27, etc.) Treatment->WesternBlot

Caption: General experimental workflow for in vitro studies.
  • Principle: Measures the metabolic activity of viable cells.

  • Protocol:

    • Seed glioblastoma cells in 96-well plates.

    • After 24 hours, treat cells with varying concentrations of this compound (e.g., 5 to 40 µM) for a specified duration (e.g., 24 hours).[1]

    • Add WST-1 reagent to each well and incubate.

    • Measure the absorbance at the appropriate wavelength to determine cell viability relative to untreated controls.

  • Principle: Assesses the ability of a single cell to grow into a colony.

  • Protocol:

    • Seed a low density of glioblastoma cells in 6-well plates.

    • Treat with this compound (e.g., 10 µM) or vehicle control.

    • Incubate for 12-15 days, allowing colonies to form.[3]

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies in each well.

  • Principle: Detects increased lysosomal activity at an acidic pH, a hallmark of senescent cells.

  • Protocol:

    • Culture glioblastoma cells with this compound (e.g., 10 µM) for an extended period (e.g., 4 days).[1]

    • Fix the cells.

    • Incubate the cells with the SA-β-gal staining solution at 37°C overnight.

    • Observe the cells under a microscope and quantify the percentage of blue-stained (positive) cells.

  • Principle: Detects and quantifies specific proteins in a sample.

  • Protocol:

    • Treat glioblastoma cells with this compound (e.g., 10 µM) for the desired time.

    • Lyse the cells to extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., pY397-FAK, total FAK, p27, SKP2, p62) and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to a detection enzyme.

    • Visualize and quantify the protein bands.

Combination Therapies and Future Directions

While this compound has demonstrated significant preclinical efficacy as a single agent, the future of glioblastoma therapy likely lies in combination strategies. Research on other FAK inhibitors has shown synergistic effects when combined with the standard-of-care chemotherapy, temozolomide.[6][7] For instance, the FAK inhibitor Y15, when combined with temozolomide, more significantly decreased the viability of glioblastoma cells compared to either agent alone.[7] Similarly, the dual Pyk2/FAK inhibitor PF-562271 enhanced the anti-tumor effects of temozolomide in a mouse glioma model, leading to reduced tumor size and a 15% increase in survival rate.[8][9]

Furthermore, for glioblastoma cell lines that are resistant to FAK inhibitors, integrated genomic and proteomic analyses have revealed the upregulation of the PI3K and MAPK pathways.[10] This suggests that combining FAK inhibitors like this compound with PI3K or MEK inhibitors could be a promising strategy to overcome resistance.[10]

G cluster_combo1 cluster_combo2 Glioblastoma Glioblastoma FAK_Inhibitor FAK Inhibitor (e.g., this compound) FAK_Inhibitor->Glioblastoma Synergistic_Effect Synergistic Anti-Tumor Effect FAK_Inhibitor->Synergistic_Effect Overcome_Resistance Overcome Resistance FAK_Inhibitor->Overcome_Resistance Temozolomide Temozolomide Temozolomide->Glioblastoma Temozolomide->Synergistic_Effect PI3K_MEK_Inhibitor PI3K/MEK Inhibitor PI3K_MEK_Inhibitor->Glioblastoma PI3K_MEK_Inhibitor->Overcome_Resistance Synergistic_Effect->Glioblastoma enhances killing Overcome_Resistance->Glioblastoma enhances killing

Caption: Rationale for combination therapies involving FAK inhibitors.

Clinical Perspective

Although there are no specific clinical trial data available for this compound in glioblastoma, a phase I study of another FAK inhibitor, GSK2256098, in patients with recurrent glioblastoma provides valuable insights.[11][12] The study found that GSK2256098 was tolerable, with a maximum tolerated dose of 1000 mg twice daily.[12] Importantly, using positron-emission tomography (PET), the study demonstrated that while the drug had limited penetration into the normal brain, it crossed the blood-brain barrier and achieved markedly higher concentrations in tumor tissue, likely due to a disrupted blood-brain barrier in the tumor microenvironment.[11][12]

Table 4: Key Findings from the Phase I Clinical Trial of GSK2256098 in Recurrent Glioblastoma

Parameter Finding Reference
Maximum Tolerated Dose (MTD) 1000 mg twice daily [12]
Dose-Limiting Toxicities Cerebral edema [12]
Common Adverse Events (>25%) Diarrhea, fatigue, nausea [12]
Blood-Brain Barrier Penetration Low in normal brain, markedly higher in tumor tissue [11][12]

| Clinical Activity | Best response of stable disease in 3 out of 13 patients |[12] |

Conclusion

This compound, a selective FAK inhibitor, has demonstrated significant preclinical activity against glioblastoma. Its mechanism of action, centered on the induction of a senescence-like state through the p62/p27 axis, offers a novel therapeutic strategy to halt the proliferation of these aggressive tumor cells. The promising in vitro data, coupled with the broader evidence for the efficacy of FAK inhibitors in combination with standard therapies and the clinical validation of FAK as a druggable target in glioblastoma, strongly supports further investigation of this compound and other FAK inhibitors. Future research should focus on comprehensive in vivo studies of this compound, both as a monotherapy and in combination, to pave the way for its potential clinical translation for the treatment of glioblastoma.

References

PF-573228 in Breast Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that govern cell survival, proliferation, migration, and invasion. Its overexpression and activation are frequently observed in various malignancies, including breast cancer, where it is associated with a more aggressive phenotype and poorer prognosis. PF-573228 is a potent and selective ATP-competitive inhibitor of FAK, which has been instrumental as a research tool to elucidate the role of FAK in breast cancer progression and to evaluate its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound in the context of breast cancer studies, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of FAK, effectively blocking its kinase activity. The primary mechanism involves the inhibition of FAK autophosphorylation at tyrosine 397 (Y397), a crucial step for the recruitment and activation of Src family kinases and the subsequent phosphorylation of other residues within FAK's activation loop. This disruption of FAK signaling leads to the downstream inhibition of pathways critical for cancer cell motility and survival, such as the PI3K/Akt and Ras/Raf/MAPK/ERK pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on FAK inhibition and cellular processes in various breast cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of this compound for FAK Inhibition

Cell LineBreast Cancer SubtypeAssayIC50 (pY397-FAK)Reference
MCF-7ER-positiveWestern Blot0.43 µM[1]
TamR (Tamoxifen-Resistant MCF-7)ER-positive, Endocrine-ResistantWestern Blot0.05 µM[1]
FasR (Faslodex-Resistant MCF-7)ER-positive, Endocrine-ResistantWestern Blot0.13 µM[1]

Table 2: Effects of this compound on Breast Cancer Cell Migration and Invasion

Cell LineAssay TypeThis compound ConcentrationEffectReference
MDA-MB-231Scratch AssayNot SpecifiedMarkedly reduced repopulation of scratch area
MDA-MB-231Transwell Invasion AssayNot SpecifiedReduced cell invasive ability
TamRTranswell Migration AssayNot SpecifiedReduction in migration over matrix components[1]
FasRTranswell Migration AssayNot SpecifiedReduction in migration over matrix components[1]

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound on breast cancer cells are provided below. These protocols are based on commonly used techniques in the cited literature.

Western Blotting for FAK Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on FAK autophosphorylation.

  • Cell Culture and Treatment:

    • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours to reduce basal signaling.

    • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification:

    • Densitometry analysis is performed to quantify the band intensities. The ratio of phospho-FAK to total FAK is calculated to determine the extent of inhibition.

Cell Migration - Scratch Assay

This assay assesses the effect of this compound on the directional migration of breast cancer cells.

  • Cell Seeding:

    • Seed breast cancer cells (e.g., MDA-MB-231) in a 24-well plate to create a confluent monolayer.

  • Scratch Induction:

    • Once confluent, create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh media containing different concentrations of this compound or DMSO.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Quantification:

    • Measure the width of the scratch at different points for each condition and time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion - Transwell Assay

This assay evaluates the ability of breast cancer cells to invade through a basement membrane matrix in the presence of this compound.

  • Chamber Preparation:

    • Use transwell inserts with an 8 µm pore size membrane.

    • Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding and Treatment:

    • Resuspend serum-starved breast cancer cells (e.g., MDA-MB-231) in serum-free media containing various concentrations of this compound or DMSO.

    • Seed the cells into the upper chamber of the transwell insert.

  • Chemoattractant:

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Quantification:

    • Remove non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells in multiple microscopic fields to quantify invasion.

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway in Breast Cancer

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factor receptors to downstream effectors that promote key features of breast cancer progression.

FAK_Signaling_Pathway ECM ECM Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GF Growth Factors RTK RTKs GF->RTK RTK->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Migration FAK->Migration Invasion Invasion FAK->Invasion PF573228 This compound PF573228->FAK Src->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

FAK signaling pathway in breast cancer.
Experimental Workflow: Investigating this compound's Effect on Breast Cancer Cell Invasion

The diagram below outlines a typical experimental workflow for assessing the impact of this compound on breast cancer cell invasion using a transwell assay.

Experimental_Workflow start Start cell_culture Culture Breast Cancer Cells (e.g., MDA-MB-231) start->cell_culture serum_starve Serum Starve Cells (24 hours) cell_culture->serum_starve treat_cells Treat Cells with this compound (or DMSO control) serum_starve->treat_cells prepare_chambers Prepare Transwell Chambers (Coat with Matrigel) seed_cells Seed Cells into Upper Chamber prepare_chambers->seed_cells treat_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubate Incubate (e.g., 24-48 hours) add_chemoattractant->incubate remove_noninvaded Remove Non-Invaded Cells incubate->remove_noninvaded fix_stain Fix and Stain Invaded Cells remove_noninvaded->fix_stain quantify Quantify Invasion (Microscopy/Absorbance) fix_stain->quantify end End quantify->end

Workflow for a transwell invasion assay.

Conclusion

This compound has proven to be an invaluable tool for dissecting the intricate role of FAK in breast cancer. Studies utilizing this inhibitor have consistently demonstrated that FAK signaling is a key driver of breast cancer cell migration, invasion, and endocrine resistance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to further investigate FAK's function and the therapeutic potential of its inhibition in breast cancer. The continued exploration of FAK inhibitors, alone or in combination with other targeted therapies, holds promise for the development of novel treatment strategies for aggressive and resistant forms of breast cancer.

References

PF-573228: A Potent Inhibitor of Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer metastasis and drug resistance. A key regulator of this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and signaling. PF-573228 has emerged as a potent and selective small molecule inhibitor of FAK, demonstrating significant effects on blocking the EMT program. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of EMT, a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to this compound and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which includes enhanced migratory and invasive capabilities.[1] This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and vimentin.[2][3] Several transcription factors, including Snail, Slug, Twist, and ZEB1, are key orchestrators of the EMT program.[4]

Focal Adhesion Kinase (FAK) is a central signaling molecule that integrates signals from integrins and growth factor receptors to control cell motility, survival, and proliferation.[5][6] Elevated FAK expression and activity are frequently associated with aggressive tumors and metastatic disease.[5][7] this compound is an ATP-competitive inhibitor of FAK, specifically targeting its catalytic activity.[8][9] By inhibiting FAK, this compound effectively disrupts the signaling cascades that promote EMT, making it a valuable tool for research and a potential therapeutic agent.[10]

Mechanism of Action: How this compound Inhibits EMT

This compound exerts its inhibitory effect on EMT primarily by blocking the autophosphorylation of FAK at tyrosine 397 (Y397).[11][12] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex initiates a cascade of downstream signaling events that are crucial for the induction and maintenance of the mesenchymal state.

The key signaling pathways modulated by this compound in the context of EMT include:

  • Src/FAK Signaling: The FAK-Src complex can phosphorylate various substrates, leading to the activation of pathways that promote cell migration and invasion.[6] Inhibition of FAK by this compound prevents the formation and activation of this complex, thereby attenuating these pro-mesenchymal signals.[5][6]

  • PI3K/AKT Pathway: FAK is known to regulate the PI3K/AKT signaling pathway, which is a critical mediator of cell survival and proliferation, and has also been implicated in EMT.[13][14] By inhibiting FAK, this compound can suppress the activation of this pathway, contributing to the reversal of the mesenchymal phenotype.[13][14]

  • Regulation of EMT-related Transcription Factors: FAK signaling can influence the expression and activity of key EMT-inducing transcription factors such as Snail, Slug, and Twist.[13] Inhibition of FAK with this compound has been shown to downregulate the expression of these transcription factors, leading to the re-expression of epithelial markers.[13]

Quantitative Data on this compound

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueReference
Purified FAK-4 nM[15][16][17]
A-431Epithelial Carcinoma11 nM[15]
REF52, PC3, SKOV-3, L3.6p1, F-G, MDCKVarious30-500 nM (for FAK Tyr397 phosphorylation)[9]
COA3Neuroblastoma PDX12.0 µM (for proliferation)[11]
COA6Neuroblastoma PDX1.13 µM (for proliferation)[11]
U87-MGGlioblastoma~10 µM (for cell viability)[18]
U251-MGGlioblastoma~40 µM (for cell viability)[18]

Table 2: Effects of this compound on EMT Markers and Cellular Processes

Cell Line(s)Treatment ConcentrationEffectReference
MDA-MB-231, BT5490.5 µMDecreased vimentin, increased E-cadherin expression[7]
MDA-MB-231, BT5490.5 µMReduced cell invasion and migration[7]
SK-N-BE(2)< 10 µMDecreased cell invasion and migration[8]
COA3, COA65, 10, 20 µM (COA3); 0.5, 1, 2.5 µM (COA6)Decreased cell invasion and migration[11]
Swine Skeletal Muscle Satellite Cells5, 10 µmol/LInhibited cell migration and adhesion[12]
Melanoma cell lines1 µMReduced cell migration[19]
Pancreatic Ductal Adenocarcinoma CellsNot specifiedSuppressed cell adherence and migration on fibronectin[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating the effects of this compound on EMT.

Cell Culture and Treatment
  • Cell Lines: A variety of cancer cell lines have been used, including but not limited to, triple-negative breast cancer (MDA-MB-231, BT549)[7], neuroblastoma (SK-N-AS, SK-N-BE(2))[8], and glioblastoma (U251-MG, U87-MG)[18].

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Application: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[11][20] For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) is run in parallel in all experiments.[11]

Western Blotting for EMT Marker Expression
  • Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, vimentin, p-FAK (Y397), total FAK, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays
  • Wound-Healing (Scratch) Assay:

    • Cells are grown to a confluent monolayer in a multi-well plate.

    • A scratch is created in the monolayer using a sterile pipette tip.

    • The cells are washed to remove debris and then incubated with culture medium containing this compound or vehicle control.

    • The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, 24 hours).[19]

    • The rate of migration is quantified by measuring the change in the wound area over time.

  • Transwell (Boyden Chamber) Assay:

    • For migration assays, cells are seeded in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free medium containing this compound or vehicle. The lower chamber contains medium with a chemoattractant (e.g., 10% FBS).

    • For invasion assays, the Transwell membrane is pre-coated with Matrigel.[7]

    • After a specific incubation period (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

    • The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[11]

Cell Viability/Proliferation Assay
  • MTT or CellTiter-Glo Assay:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound or vehicle for a specified duration (e.g., 24, 48, 72 hours).

    • For MTT assays, MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.

    • For CellTiter-Glo assays, the reagent is added to the wells to measure ATP levels, which correlate with cell viability. Luminescence is then measured using a plate reader.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation FAK_Src_Complex FAK-Src Complex pFAK_Y397->FAK_Src_Complex Src Src Src->FAK_Src_Complex PI3K PI3K FAK_Src_Complex->PI3K EMT_TFs EMT Transcription Factors (Snail, Slug, Twist, ZEB1) FAK_Src_Complex->EMT_TFs AKT AKT PI3K->AKT AKT->EMT_TFs E_cadherin E-cadherin (Epithelial Marker) EMT_TFs->E_cadherin N_cadherin_Vimentin N-cadherin, Vimentin (Mesenchymal Markers) EMT_TFs->N_cadherin_Vimentin Migration_Invasion Cell Migration & Invasion E_cadherin->Migration_Invasion N_cadherin_Vimentin->Migration_Invasion PF573228 This compound PF573228->FAK

Caption: FAK signaling pathway in EMT and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis (this compound inhibits EMT) Cell_Culture Cell Culture (e.g., TNBC, Neuroblastoma) Start->Cell_Culture Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Western_Blot Western Blot Analysis (EMT Markers: E-cad, N-cad, Vimentin, p-FAK) Treatment->Western_Blot Migration_Invasion Functional Assays (Wound Healing, Transwell) Treatment->Migration_Invasion Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Migration_Invasion->Data_Analysis Conclusion Conclusion: Elucidation of this compound's role in EMT Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating this compound's effect on EMT.

Conclusion

This compound is a powerful research tool for dissecting the role of FAK in the epithelial-mesenchymal transition. Its high potency and selectivity allow for the specific interrogation of FAK-mediated signaling pathways. The accumulated evidence strongly indicates that by inhibiting FAK, this compound can effectively reverse the EMT phenotype, leading to a decrease in cell migration and invasion, and the restoration of an epithelial-like state. This makes this compound a promising candidate for further investigation as a potential therapeutic agent to combat cancer metastasis and overcome drug resistance, two major clinical challenges intimately linked to EMT. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted roles of FAK and the therapeutic potential of its inhibition.

References

Methodological & Application

Application Notes and Protocols for PF-573228 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-573228 is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in mediating signaling from integrins and growth factor receptors, thereby regulating key cellular processes such as adhesion, migration, proliferation, and survival.[3] Upregulation of FAK expression and activity is frequently observed in various cancers, correlating with increased tumorigenesis and metastatic potential.[3] this compound effectively blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a critical step for its activation and the recruitment of downstream signaling molecules like Src.[1][2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on FAK signaling and cellular functions.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
IC50 (Cell-Free Assay) 4 nMPurified recombinant FAK catalytic fragment[1][5]
IC50 (FAK Phosphorylation) 11 nMA431[1][6]
~100 nMREF52[1]
30-500 nMPC3, SKOV-3, L3.6p1, F-G, MDCK[1][7][6]
LD50 (Cell Survival) 31.1 µMCOA3[8]
8.0 µMCOA6[8]
IC50 (Cell Proliferation) 12.0 µMCOA3[8]
1.13 µMCOA6[8]

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of FAK autophosphorylation at Tyr397. This event disrupts the recruitment and activation of Src family kinases, subsequently affecting downstream signaling pathways that regulate cell migration, invasion, and survival, such as the PI3K/Akt pathway.[2][9]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation GF_Receptor Growth Factor Receptors GF_Receptor->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Paxillin Paxillin FAK->Paxillin PF573228 This compound PF573228->FAK Inhibition Src Src pY397->Src Recruitment & Activation PI3K PI3K pY397->PI3K Src->FAK Further Phosphorylation Src->Paxillin Phosphorylation pPaxillin p-Paxillin Paxillin->pPaxillin Cell_Processes Cell Migration, Invasion, Survival pPaxillin->Cell_Processes Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Cell_Processes

Caption: this compound inhibits FAK signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • This compound is soluble in DMSO.[1][5] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the appropriate amount of this compound powder in fresh DMSO.

  • If solubility is an issue, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for several months.[6]

Western Blot Analysis of FAK Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on FAK autophosphorylation at Tyr397.

Materials:

  • Cell line of interest (e.g., A549, PC3, SK-N-BE(2))[10][11]

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours).[8][10]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of p-FAK to total FAK. A decrease in this ratio indicates successful inhibition by this compound.[8][9]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on cell migration.[9][12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Sterile p200 pipette tip or a wound-healing insert

Protocol:

  • Seed cells in a 24-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM).[9]

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).[9][12]

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure to assess the effect of this compound on cell migration. A delay in wound closure indicates inhibition of migration.[9]

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This assay assesses the impact of this compound on the invasive potential of cells.[10]

Materials:

  • Cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel)

  • This compound stock solution

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Protocol:

  • Rehydrate the basement membrane matrix on the transwell inserts.

  • Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound.

  • Seed the cell suspension into the upper chamber of the transwell inserts.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view under a microscope.

  • A reduction in the number of invading cells in the this compound-treated groups compared to the control indicates an inhibitory effect on cell invasion.[8][10]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Seed Cells PF_Treatment 2. Treat with this compound (Varying Concentrations & Times) Cell_Culture->PF_Treatment WB Western Blot (p-FAK, Total FAK) PF_Treatment->WB 3a. Molecular Mechanism Viability Cell Viability Assay (e.g., MTS, alamarBlue) PF_Treatment->Viability 3b. Cytotoxicity/ Survival Migration Migration Assay (Wound Healing) PF_Treatment->Migration 3c. Cell Motility Invasion Invasion Assay (Transwell) PF_Treatment->Invasion 3d. Invasive Potential Data_Quant 4. Quantify Results WB->Data_Quant Viability->Data_Quant Migration->Data_Quant Invasion->Data_Quant Conclusion 5. Draw Conclusions on This compound Effects Data_Quant->Conclusion

Caption: General workflow for this compound cell culture experiments.

References

PF-573228: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival. By targeting FAK, this compound effectively blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a critical step in the activation of FAK-mediated signaling pathways.[1] Its high selectivity makes it an invaluable tool for investigating the physiological and pathological roles of FAK, particularly in cancer biology where FAK is often overexpressed and associated with tumor progression and metastasis. These application notes provide detailed protocols for utilizing this compound in various in vitro settings to probe FAK signaling and its cellular consequences.

Mechanism of Action

This compound acts as a reversible, ATP-competitive inhibitor of the FAK catalytic domain. The binding of this compound to the ATP-binding pocket of FAK prevents the transfer of a phosphate group from ATP to tyrosine residues on FAK and its substrates. The primary and most well-characterized downstream effect of this compound is the inhibition of FAK autophosphorylation at Tyr397. This phosphorylation event is crucial for the recruitment of other signaling proteins, such as Src family kinases, which further propagate downstream signaling cascades involved in cell motility, survival, and proliferation.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Integrins Integrins FAK FAK Integrins->FAK Activation FAK-pY397 FAK-pY397 FAK->FAK-pY397 Autophosphorylation Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK) Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK) Src Src FAK-pY397->Src Recruitment & Activation Src->FAK Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK)->Cell Proliferation Cell Survival Cell Survival Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK)->Cell Survival Cell Migration Cell Migration Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK)->Cell Migration This compound This compound This compound->FAK Inhibition experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) PF573228_Prep 2. This compound Stock Preparation (Dissolve in DMSO) Cell_Culture->PF573228_Prep Treatment_Setup 3. Treatment Setup (Seed cells, add this compound at desired concentrations) PF573228_Prep->Treatment_Setup Western_Blot A. Western Blot (FAK Phosphorylation) Treatment_Setup->Western_Blot Viability_Assay B. Cell Viability Assay (MTT/MTS) Treatment_Setup->Viability_Assay Migration_Assay C. Cell Migration Assay (Wound Healing/Transwell) Treatment_Setup->Migration_Assay Apoptosis_Assay D. Apoptosis Assay (Annexin V Staining) Treatment_Setup->Apoptosis_Assay Quantification 4. Data Quantification and Analysis Western_Blot->Quantification Viability_Assay->Quantification Migration_Assay->Quantification Apoptosis_Assay->Quantification

References

PF-573228 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-573228 is a potent, ATP-competitive, and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in mediating signaling pathways involved in cell adhesion, migration, proliferation, and survival.[3][4] By inhibiting the autophosphorylation of FAK at tyrosine residue 397 (Tyr397), this compound effectively blocks downstream signaling events.[2][5] This compound is a valuable tool for studying FAK-mediated processes and holds potential as a therapeutic agent in oncology research, particularly in suppressing tumor growth and metastasis.[4][6] These notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound for laboratory use.

Physicochemical and Biological Properties

PropertyValueReference
IUPAC Name 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone[7]
Molecular Formula C₂₂H₂₀F₃N₅O₃S[1]
Molecular Weight 491.49 g/mol [1]
CAS Number 869288-64-2[1]
Mechanism of Action ATP-competitive inhibitor of FAK[4][8]
IC₅₀ 4 nM (for purified recombinant FAK)[1][2]
IC₅₀ (Cell-based) 11-500 nM (for inhibition of FAK phosphorylation)[3][5][8]

FAK Signaling Pathway and Inhibition by this compound

Focal Adhesion Kinase (FAK) is a key mediator of signal transduction initiated by integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates other substrates, such as paxillin, leading to the activation of downstream pathways like PI3K/Akt, which regulate cell migration, survival, and proliferation. This compound exerts its inhibitory effect by blocking the initial ATP-dependent autophosphorylation of FAK, thereby preventing the recruitment of Src and the subsequent signaling cascade.[4][6]

FAK_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation pY397 FAK-pY397 FAK->pY397 Autophosphorylation FAK_Src FAK/Src Complex pY397->FAK_Src Recruits Src Src Src->FAK_Src Binds pPaxillin p-Paxillin FAK_Src->pPaxillin Phosphorylates Paxillin Paxillin Paxillin->pPaxillin Downstream Downstream Signaling (e.g., PI3K/Akt) pPaxillin->Downstream Response Cell Migration, Survival, Proliferation Downstream->Response PF573228 This compound PF573228->FAK Inhibits

FAK signaling pathway and its inhibition by this compound.

Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[2][8]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 25 - 49.15 mg/mL (some sources report >166 mg/mL)50.87 - 100 mM[1][2][8][9]
DMF 20 mg/mL~40.7 mM[7]
Ethanol InsolubleInsoluble[8]
Water InsolubleInsoluble[8]

Protocols for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Workflow start Start weigh 1. Weigh this compound Powder Accurately weigh the required mass. start->weigh add_solvent 2. Add Anhydrous DMSO Add the calculated volume of fresh, high-quality DMSO. weigh->add_solvent dissolve 3. Facilitate Dissolution Use vortexing, sonication, or gentle warming (37°C) to ensure complete dissolution. add_solvent->dissolve check 4. Visual Inspection Confirm the solution is clear and free of particulates. dissolve->check check->dissolve Particulates remain aliquot 5. Aliquot Solution Dispense into single-use volumes in sterile microcentrifuge tubes. check->aliquot Solution is clear store 6. Store Properly Store aliquots at -20°C or -80°C for long-term stability. aliquot->store end End store->end

Workflow for preparing a this compound stock solution.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides instructions for preparing a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution for in vitro assays.

Materials:

  • This compound solid (MW: 491.49 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 491.49 g/mol x 1000 mg/g = 4.915 mg

  • Weighing: Carefully weigh out 4.915 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, the following steps can be taken:

    • Gently warm the tube in a 37°C water bath for 5-10 minutes.[5][9]

    • Briefly sonicate the tube in an ultrasonic bath.[5][9]

  • Verification: Visually inspect the solution to ensure it is clear and all solid has dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Example Dilution Table (based on MW 491.49): [1]

Target ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 2.03 mL10.17 mL20.35 mL
5 mM 0.41 mL2.03 mL4.07 mL
10 mM 0.20 mL1.02 mL2.03 mL
50 mM 0.04 mL0.20 mL0.41 mL

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution:

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle pipetting or vortexing to prevent precipitation of the compound.

  • Final DMSO Concentration: Be aware of the final DMSO concentration in your culture. In the example above, the final concentration is 0.1%. It is critical to run a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for optimal results.[8]

References

Application Notes and Protocols for PF-573228 in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in in vitro wound healing assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual representations of the underlying signaling pathways and experimental workflow.

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation to restore tissue integrity.[1] A critical component of this process is cell migration, which is tightly regulated by intricate signaling networks.[2][3][4] Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, plays a pivotal role in orchestrating cell adhesion, migration, and proliferation by transducing signals from the extracellular matrix (ECM) to the cell interior.[4][5][6]

This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Tyr397).[6] This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, such as Src family kinases, which together initiate downstream cascades that regulate the dynamics of the actin cytoskeleton and focal adhesions, ultimately driving cell movement.[3][5] By inhibiting FAK, this compound provides a powerful tool to investigate the role of FAK in wound healing and to evaluate its potential as a therapeutic target.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of ATP for the catalytic domain of FAK. This inhibition prevents the autophosphorylation of FAK at Tyr397, a key step in its activation.[6] The unphosphorylated FAK is unable to create a high-affinity binding site for Src-homology 2 (SH2) domain-containing proteins, most notably Src family kinases. This disruption of the FAK-Src signaling complex abrogates downstream signaling pathways, including the activation of Paxillin, PI3K-Akt, and ERK/MAPK pathways, all of which are integral to the regulation of cell migration and adhesion.[2][5][6] The ultimate effect is a reduction in the turnover of focal adhesions and a decrease in the protrusive activity required for cell motility, leading to an inhibition of wound closure.[6][7]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates PF573228 This compound PF573228->FAK inhibits pFAK p-FAK (Tyr397) FAK->pFAK autophosphorylation Src Src pFAK->Src recruits & activates Paxillin Paxillin pFAK->Paxillin phosphorylates PI3K PI3K pFAK->PI3K activates Src->FAK further phosphorylates p130Cas p130Cas Src->p130Cas phosphorylates ERK ERK Src->ERK activates Crk Crk p130Cas->Crk recruits Rac Rac Crk->Rac activates Actin Actin Cytoskeleton Rearrangement Rac->Actin Migration Cell Migration & Wound Healing Actin->Migration Paxillin->Migration Akt Akt PI3K->Akt Akt->Migration ERK->Migration

Figure 1: FAK Signaling Pathway Inhibition by this compound.

Data Presentation

The following tables summarize quantitative data from representative studies on the effect of this compound on wound healing and related cellular processes.

Table 1: Effect of this compound on Wound Closure

Cell TypeThis compound ConcentrationTreatment Duration (hours)% Reduction in Wound Closure (compared to control)Reference
Swine Skeletal Muscle Satellite Cells5 µmol/L24Notable slowing of wound closure[6]
Swine Skeletal Muscle Satellite Cells10 µmol/L24Significant inhibition of wound closure[6]
Caco-2 Cells10 µM2414.4 ± 2.6% reduction in basal monolayer wound closure[8][9]
Invasive Melanoma Cells (WM983B)1 µM12Significant reduction in migration speed[10]

Table 2: Effect of this compound on Protein Phosphorylation

Cell TypeThis compound ConcentrationTreatment DurationTarget Protein% Change in Phosphorylation (compared to control)Reference
Swine Skeletal Muscle Satellite Cells10 µmol/L24 hoursp-FAK (Tyr397)Significant Inhibition[6]
Swine Skeletal Muscle Satellite Cells10 µmol/L24 hoursp-Paxillin (Tyr118)Decreased[6]
Swine Skeletal Muscle Satellite Cells10 µmol/L24 hoursp-Akt (Ser473)Decreased[6]
Caco-2 Cells10 µM24 hoursp-FAKReduced to 0.6 ± 0.06 fold of control[8]

Experimental Protocols

This section provides a detailed methodology for a standard in vitro wound healing (scratch) assay using this compound.

Materials
  • Cell line of interest (e.g., fibroblasts, keratinocytes, endothelial cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Multi-well culture plates (e.g., 12-well or 24-well)

  • Sterile pipette tips (e.g., p200 or p1000) or cell scraper

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol
  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.[11][12]

  • Cell Starvation (Optional but Recommended):

    • Once the cells reach 90-100% confluency, replace the complete medium with serum-free medium.

    • Incubate the cells for 12-24 hours to minimize cell proliferation, ensuring that the observed wound closure is primarily due to cell migration.

  • Creating the "Wound":

    • Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.[11][12] Apply firm, even pressure to ensure a clean, cell-free gap.

    • Alternatively, use a cell scraper or a specialized culture insert to create a more uniform wound.[13]

    • Wash the wells gently with PBS to remove detached cells and cellular debris.[11]

  • Treatment with this compound:

    • Prepare fresh culture medium (serum-free or low-serum) containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM).

    • Include a vehicle control group treated with an equivalent concentration of DMSO.

    • Add the respective media to the appropriate wells.

  • Image Acquisition:

    • Immediately after treatment, capture images of the wounds at time 0 (T0) using an inverted microscope.[12]

    • Mark the plate to ensure that images are taken from the same field of view at each time point.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the wound in the control group is nearly closed.[11]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100 where Tx is the time point of interest.

    • Compare the rate of wound closure between the control and this compound-treated groups.

Wound_Healing_Assay_Workflow A 1. Seed cells in a multi-well plate B 2. Grow cells to a confluent monolayer A->B C 3. Starve cells in serum-free medium (optional) B->C D 4. Create a scratch/wound with a pipette tip C->D E 5. Wash with PBS to remove debris D->E F 6. Treat with this compound or vehicle (DMSO) E->F G 7. Image wound at Time 0 F->G H 8. Incubate and image at subsequent time points G->H I 9. Measure wound area and calculate closure rate H->I

Figure 2: Experimental Workflow for a Wound Healing Assay.

Conclusion

The use of this compound in wound healing assays is a valuable method for elucidating the role of FAK in cell migration. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of wound repair and for the preliminary screening of potential therapeutic agents that target FAK signaling. Proper experimental design, including appropriate controls and quantitative analysis, is crucial for obtaining reproducible and meaningful results.

References

Application Notes: PF-573228 Protocol for Transwell Migration Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including embryonic development, immune response, wound healing, and cancer metastasis. The transwell migration assay is a widely utilized in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. PF-573228 is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration.[1][2][3] By inhibiting FAK, this compound effectively blocks signaling pathways that promote cell motility, making it a valuable tool for studying the mechanisms of cell migration and for evaluating potential anti-metastatic therapies.[1][2]

These application notes provide a detailed protocol for utilizing this compound in a transwell migration assay to assess its inhibitory effect on cell migration.

Data Presentation

The inhibitory effect of this compound on cell migration can be quantified and compared across different cell lines and experimental conditions. Below is a summary of reported quantitative data for this compound.

ParameterValueCell Line(s)Reference
IC50 (in vitro kinase assay) 4 nMPurified recombinant FAK[1][3][4][5]
IC50 (FAK phosphorylation in cells) 30 - 100 nMVarious[4][5]
Effective Concentration (Transwell Migration) 1 - 10 µMMelanoma, Swine Skeletal Muscle Satellite Cells[6][7]
Effective Concentration (Invasion Assay) 5 - 20 µMNeuroblastoma

Signaling Pathway of this compound Action

This compound acts as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). The binding of integrins to the extracellular matrix (ECM) triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates downstream targets, including p130Cas and paxillin, which in turn activate pathways involving Rac, Rho, and Erk, ultimately promoting actin cytoskeleton reorganization, focal adhesion turnover, and cell migration. This compound blocks the initial kinase activity of FAK, thereby preventing the entire downstream signaling cascade.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Recruitment & Activation ECM ECM ECM->Integrin Binding pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Src Src Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas Phosphorylation Paxillin Paxillin FAK_Src->Paxillin Phosphorylation Erk Erk FAK_Src->Erk Rac_Rho Rac/Rho p130Cas->Rac_Rho Paxillin->Rac_Rho Actin Actin Cytoskeleton Reorganization Rac_Rho->Actin Migration Cell Migration Erk->Migration Actin->Migration PF573228 This compound PF573228->FAK Inhibition Transwell_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture & Starve Cells C 3. Harvest & Resuspend Cells A->C B 2. Prepare Chemoattractant (Lower Chamber) E 5. Add Cells to Upper Chamber B->E D 4. Treat Cells with this compound (or Vehicle) C->D D->E F 6. Incubate (4-24h) E->F G 7. Remove Non-Migrated Cells F->G H 8. Fix & Stain Migrated Cells G->H I 9. Image & Quantify H->I

References

Application Notes: Analysis of FAK Phosphorylation using PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2][3] Upon activation, FAK undergoes autophosphorylation at the Tyrosine-397 (Tyr397) residue, creating a high-affinity binding site for Src family kinases.[2] This event triggers downstream signaling cascades, such as the PI3K/AKT and Ras/ERK pathways, which are crucial for cell migration, proliferation, survival, and angiogenesis.[4][5][6] Given its overexpression and association with increased metastatic potential in various cancers, FAK has emerged as a significant therapeutic target.[2][5][7]

PF-573228 is a potent, ATP-competitive, and selective inhibitor of FAK.[2][7][8] It effectively blocks the autophosphorylation of FAK at Tyr397, thereby inhibiting its kinase activity and downstream signaling.[7][9] Western blot analysis is a fundamental technique used to quantify the inhibitory effect of this compound by measuring the levels of phosphorylated FAK (p-FAK) relative to the total FAK protein expression. This application note provides a detailed protocol for this analysis.

FAK Signaling Pathway and Inhibition by this compound

Integrin clustering, triggered by binding to the extracellular matrix (ECM), recruits FAK to focal adhesions. This leads to a conformational change and autophosphorylation at Tyr397. This compound acts by competing with ATP for the kinase domain, thus preventing this critical autophosphorylation step and blocking the entire downstream cascade.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin FAK_inactive FAK (Inactive) Integrin->FAK_inactive recruits FAK_pY397 p-FAK (Y397) FAK_inactive->FAK_pY397 Autophosphorylation (Y397) Src Src FAK_pY397->Src recruits & activates p130Cas p130Cas FAK_pY397->p130Cas PI3K PI3K FAK_pY397->PI3K Grb2_SOS Grb2/SOS FAK_pY397->Grb2_SOS Src->FAK_pY397 further phosphorylates AKT AKT PI3K->AKT Ras Ras Grb2_SOS->Ras Downstream Cell Migration, Proliferation, Survival AKT->Downstream ERK ERK Ras->ERK ERK->Downstream PF573228 This compound PF573228->FAK_inactive Binds to kinase domain PF573228->FAK_pY397 Inhibits

Caption: FAK signaling and the inhibitory mechanism of this compound.

Quantitative Data Summary

This compound has been shown to inhibit FAK autophosphorylation in a dose-dependent manner across various cell lines. The half-maximal inhibitory concentration (IC50) in cell-based assays typically ranges from 30 to 500 nM.[8]

Cell LineInhibitor ConcentrationEffect on FAK Phosphorylation (Tyr397)Reference
PC3 (Prostate Cancer)30-100 nM (IC50)Inhibition of FAK Tyr397 phosphorylation after 60 minutes.[9]
SKOV-3 (Ovarian Cancer)50 nM (IC50)Inhibition of FAK Tyr397 phosphorylation after 60 minutes.[9]
A549 (Lung Cancer)1 µMp-FAK/FAK ratio reduced to less than 50%.[10]
A549 (Lung Cancer)10 µMp-FAK/FAK ratio reduced to less than 10%.[10]
shLKB1 (MEF)0.5 µMSignificant inhibition of Tyr397-FAK phosphorylation.[11]
COA3 & COA6 (Neuroblastoma)5-20 µMDose-dependent decrease in phosphorylated and total FAK.[4]
MiaPaca 2 & Capan 1 (Pancreatic)5-10 µMDose-dependent decrease in p-FAK levels.[7]

Experimental Protocols

Overall Experimental Workflow

The procedure involves treating cultured cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and finally probing with specific antibodies to detect p-FAK and total FAK.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound and controls) B 2. Cell Lysis (with RIPA buffer + inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli buffer & heat) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Protein Transfer (to PVDF or Nitrocellulose) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-p-FAK Y397, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) H->I J 10. Detection (Chemiluminescence, ECL) I->J K 11. Stripping & Re-probing (with anti-Total FAK antibody) J->K L 12. Data Analysis (Densitometry: p-FAK / Total FAK) K->L

Caption: Workflow for Western blot analysis of FAK phosphorylation.
Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment a. Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency. b. Prepare stock solutions of this compound in DMSO.[8] Note that moisture-absorbing DMSO can reduce solubility.[8] c. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours).

2. Preparation of Cell Lysates a. After treatment, place the culture dish on ice and aspirate the media. b. Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[12] c. Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of FAK.[13][14] d. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12][15] e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[15] g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE a. To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12][14] c. Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12] b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.

6. Blocking and Antibody Incubation a. Block the membrane to prevent non-specific antibody binding. For phospho-proteins, it is highly recommended to block with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14][16] Avoid using milk as it contains phosphoproteins that can increase background.[16] b. Incubate the membrane with the primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Tyr397) diluted in 5% BSA/TBST. The incubation should be performed overnight at 4°C with gentle agitation.[12] c. Wash the membrane three times for 5-10 minutes each with TBST.[12] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.

7. Detection and Analysis a. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system. c. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed. i. Incubate the membrane in a mild stripping buffer. ii. Block the membrane again and incubate with a primary antibody for total FAK. iii. Repeat the secondary antibody and detection steps. d. Data Analysis: Use densitometry software to quantify the band intensity for both p-FAK and total FAK. Calculate the ratio of p-FAK to total FAK for each sample to determine the relative level of FAK phosphorylation. A decrease in this ratio in this compound-treated samples compared to the control indicates successful inhibition.[10]

References

Application Notes and Protocols: PF-573228 IC50 in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival. Overexpression and activation of FAK are frequently observed in various human cancers, making it an attractive target for cancer therapy. This compound acts as an ATP-competitive inhibitor of FAK's catalytic activity. This document provides detailed information on the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, along with protocols for its evaluation.

Data Presentation

The inhibitory activity of this compound is presented below, categorized by its effect on FAK phosphorylation and overall cell viability.

This compound IC50 for FAK Phosphorylation

This table summarizes the concentration of this compound required to inhibit the autophosphorylation of FAK at tyrosine 397 (Tyr397) by 50% in various cell lines.

Cell LineCancer TypeIC50 (FAK Phosphorylation)
A-431Epidermoid Carcinoma11 nM
PC3Prostate Cancer30 - 500 nM
SKOV-3Ovarian Cancer30 - 500 nM
L3.6p1Pancreatic Cancer30 - 500 nM
F-GPancreatic Cancer30 - 500 nM
MDCKMadin-Darby Canine Kidney30 - 500 nM
REF52Rat Embryo Fibroblast30 - 500 nM
This compound IC50 for Cell Viability/Proliferation

This table presents the IC50 values of this compound concerning the inhibition of cell growth and proliferation in different cancer cell lines.

Cell LineCancer TypeIC50 (Cell Viability/Proliferation)
A549Lung Adenocarcinoma~10 µM (effective growth suppression)[1]
H460Large Cell Lung Carcinoma~10 µM (effective growth suppression)[1]
H1299Large Cell Lung Carcinoma>10 µM (slight reduction in cyclin B1)[1]
NCI-H82Small Cell Lung Cancer0.1 - 5 µM (decreased proliferation)
NCI-H146Small Cell Lung Cancer0.1 - 5 µM (decreased proliferation)
NCI-H196Small Cell Lung Cancer0.1 - 5 µM (decreased proliferation)
NCI-H446Small Cell Lung Cancer0.1 - 5 µM (decreased proliferation)
COA3 (PDX)Neuroblastoma12.0 µM
COA6 (PDX)Neuroblastoma1.13 µM
U87-MGGlioblastomaSignificant reduction from 10 µM
U251-MGGlioblastomaSignificant reduction at 40 µM

Note: In some cases, specific IC50 values were not available in the cited literature; instead, effective concentrations for growth inhibition are provided.

Experimental Protocols

A standard protocol for determining the IC50 of this compound on cell viability using a tetrazolium-based (MTT or MTS) assay is provided below.

Cell Viability Assay (MTT/MTS Protocol)

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution for MTT)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired density.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations for the initial experiment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT/MTS Assay:

    • After the incubation period, add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

    • If using MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker. If using MTS, the formazan product is soluble, and this step is not necessary.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 490-570 nm for MTT/MTS).

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

FAK Signaling Pathway and Inhibition by this compound

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors GrowthFactors->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K CellMigration Cell Migration & Invasion FAK->CellMigration PF573228 This compound PF573228->FAK Src->FAK MAPK MAPK (ERK) Src->MAPK Src->CellMigration Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival MAPK->CellSurvival

Caption: FAK signaling pathway and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 TreatCells Treat with Serial Dilutions of this compound Incubate1->TreatCells Incubate2 Incubate for 48-72h TreatCells->Incubate2 AddReagent Add MTT/MTS Reagent Incubate2->AddReagent Incubate3 Incubate for 1-4h AddReagent->Incubate3 MeasureAbs Measure Absorbance Incubate3->MeasureAbs AnalyzeData Analyze Data & Calculate IC50 MeasureAbs->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for PF-573228 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2][3] As a key mediator of signaling pathways initiated by integrins and growth factor receptors, FAK is a significant target in cancer research and other diseases characterized by aberrant cell motility.[1][3] this compound acts as an ATP-competitive inhibitor of FAK, effectively blocking its autophosphorylation at Tyrosine 397 (Tyr397), a critical event for the recruitment and activation of downstream signaling molecules like Src family kinases.[1] This document provides detailed application notes and a comprehensive immunofluorescence staining protocol for the use of this compound in studying FAK signaling.

Mechanism of Action

This compound selectively inhibits FAK, leading to a reduction in the phosphorylation of FAK at Tyr397 and subsequent downstream signaling events.[1] This inhibition has been shown to impede cell migration and decrease focal adhesion turnover.[1][2] The high selectivity of this compound for FAK over other kinases, such as the closely related Proline-rich Tyrosine Kinase 2 (PYK2), makes it a valuable tool for dissecting the specific roles of FAK in cellular processes.[1][2][4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against FAK and its selectivity over PYK2.

TargetParameterValueReference
Focal Adhesion Kinase (FAK) IC50 (cell-free assay)4 nM[1][2][3][4]
IC50 (in-cell FAK Tyr397 phosphorylation)30 - 500 nM[1][3]
Proline-rich Tyrosine Kinase 2 (PYK2) Selectivity vs. FAK50 to 250-fold[1][2][4]
Estimated IC50200 - 1000 nMCalculated

FAK Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to various downstream effectors that regulate key cellular functions. This compound specifically targets the kinase activity of FAK, thereby inhibiting these downstream pathways.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates pY397 p-FAK (Tyr397) FAK->pY397 autophosphorylation Src Src pY397->Src recruits & activates PI3K_Akt PI3K/Akt Pathway pY397->PI3K_Akt Paxillin Paxillin pY397->Paxillin phosphorylates Src->pY397 phosphorylates pY925 p-FAK (Tyr925) Src->pY925 phosphorylates Grb2_SOS Grb2/SOS pY925->Grb2_SOS Ras Ras Grb2_SOS->Ras MEK_ERK MEK/ERK Pathway Ras->MEK_ERK Cell_Proliferation Cell Proliferation & Survival MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration & Adhesion Paxillin->Cell_Migration PF573228 This compound PF573228->FAK inhibits

Caption: FAK signaling cascade initiated by ECM binding to integrins.

Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the key steps of the immunofluorescence protocol for assessing the effect of this compound on FAK phosphorylation.

IF_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis cell_seeding 1. Seed cells on coverslips cell_adhesion 2. Allow cells to adhere (24h) cell_seeding->cell_adhesion serum_starvation 3. Serum starve cells (optional) cell_adhesion->serum_starvation inhibitor_treatment 4. Treat with this compound or vehicle serum_starvation->inhibitor_treatment fixation 5. Fix cells (e.g., 4% PFA) inhibitor_treatment->fixation permeabilization 6. Permeabilize (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 7. Block with serum permeabilization->blocking primary_ab 8. Incubate with primary antibody (e.g., anti-pFAK Tyr397) blocking->primary_ab secondary_ab 9. Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain 10. Counterstain nuclei (e.g., DAPI) secondary_ab->counterstain mounting 11. Mount coverslips counterstain->mounting imaging 12. Acquire images with fluorescence microscope mounting->imaging analysis 13. Analyze fluorescence intensity imaging->analysis

References

Application Notes and Protocols for PF-573228 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4][5] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[6][7][8] Its overexpression and activation are frequently observed in various cancer types, correlating with increased invasion, metastasis, and poor clinical outcomes.[6][7][9] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the complex in vivo microenvironment of tumors compared to traditional 2D cell culture.[10][11][12] This makes them invaluable tools for assessing the efficacy of anti-cancer agents like this compound. These application notes provide detailed protocols for utilizing this compound in 3D cell culture models to investigate its effects on cancer cell biology.

Mechanism of Action

This compound targets the catalytic activity of FAK, preventing its autophosphorylation at Tyrosine 397 (Tyr397).[9][13] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other residues on FAK and downstream signaling molecules.[8] By inhibiting FAK's kinase activity, this compound effectively disrupts the FAK signaling cascade, leading to a reduction in cell migration, invasion, and in some contexts, proliferation and survival.[1][13][14][15]

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell Lines/SystemReference
IC50 (Cell-free assay) 4 nMPurified recombinant FAK catalytic domain[1][2][3][4][5][13]
IC50 (FAK Tyr397 Phosphorylation) 11 nMA431 epithelial carcinoma cells[16]
30-100 nMCultured cells[3]
30-500 nMPC3, SKOV-3, L3.6p1, F-G, MDCK cells[13][16]
IC50 (Proliferation/Viability) 1.13 µM (Proliferation)COA6 neuroblastoma PDX cells[15]
12.0 µM (Proliferation)COA3 neuroblastoma PDX cells[15]
8.0 µM (LD50)COA6 neuroblastoma PDX cells[15]
31.1 µM (LD50)COA3 neuroblastoma PDX cells[15]
Effective Concentration (Migration/Invasion) 1 µMMelanoma cells[17]
1-5 µMNeuroblastoma PDX cells[15]
5-10 µMSwine skeletal muscle satellite cells[18]
10 µMGlioma cells[19]
Effective Concentration (3D Culture) 2 µMPancreatic progenitors[20]
2.5 µMDiffuse gastric cancer organoids[21]
5 µMARK-1 3D cells[19]
10 µMARK-1 3D cells[19]

Signaling Pathway

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix (ECM) Integrins Integrins Extracellular_Matrix->Integrins binds FAK FAK Integrins->FAK activates pY397_FAK pY397-FAK FAK->pY397_FAK autophosphorylation Src Src pY397_FAK->Src recruits FAK_Src_Complex FAK/Src Complex pY397_FAK->FAK_Src_Complex Src->FAK_Src_Complex PI3K PI3K FAK_Src_Complex->PI3K activates Grb2_Sos Grb2/Sos FAK_Src_Complex->Grb2_Sos activates Paxillin Paxillin FAK_Src_Complex->Paxillin phosphorylates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Cell_Migration_Invasion Cell Migration & Invasion Paxillin->Cell_Migration_Invasion PF573228 This compound PF573228->FAK inhibits Spheroid_Formation_Workflow cluster_prep Cell Preparation cluster_formation Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells harvest 2. Harvest & Count Cells cell_culture->harvest cell_suspension 3. Prepare Cell Suspension harvest->cell_suspension hanging_drop 4. Seed Hanging Drops cell_suspension->hanging_drop incubation 5. Incubate (4-5 days) hanging_drop->incubation transfer 6. Transfer to ULA Plate incubation->transfer add_drug 7. Add this compound transfer->add_drug incubate_treat 8. Incubate (48-72h) add_drug->incubate_treat imaging 9. Image & Measure Size incubate_treat->imaging viability 10. Viability Assay imaging->viability Invasion_Assay_Logic FAK_Inhibition FAK Inhibition (this compound) Reduced_Signaling Reduced Downstream Signaling (e.g., Paxillin) FAK_Inhibition->Reduced_Signaling Cytoskeletal_Changes Altered Cytoskeletal Dynamics Reduced_Signaling->Cytoskeletal_Changes Decreased_Invasion Decreased Cell Invasion Cytoskeletal_Changes->Decreased_Invasion

References

Application Notes and Protocols: PF-573228 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction initiated by integrins and growth factor receptors. Its involvement in cell adhesion, migration, proliferation, and survival makes it a critical component in cancer progression and metastasis.[1] Overexpression and activation of FAK are observed in a wide range of human cancers, correlating with poor clinical outcomes.[2]

PF-573228 is a potent, ATP-competitive, and selective small molecule inhibitor of FAK.[3][4] It effectively blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a key step in its activation, thereby disrupting downstream signaling pathways.[1][5] These characteristics have positioned this compound as a valuable tool for preclinical research, particularly in xenograft models, to investigate the therapeutic potential of FAK inhibition in oncology. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in such models.

Mechanism of Action of this compound

This compound targets the catalytic kinase domain of FAK, competing with ATP binding.[4] This inhibition prevents the autophosphorylation of FAK at the Tyr397 site.[1] This phosphorylation event is crucial as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and the activation of multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and migration.[1]

By inhibiting FAK's catalytic activity, this compound effectively attenuates these downstream signals, leading to reduced cell motility, inhibition of proliferation, and induction of apoptosis in various cancer cell types.[6][7]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell Integrins Integrins FAK FAK Integrins->FAK Activation pY397 pFAK (Y397) FAK->pY397 Autophosphorylation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Src Src pY397->Src Recruitment & Activation Src->FAK Cell_Outcomes Proliferation Survival Migration PI3K_Akt->Cell_Outcomes MAPK->Cell_Outcomes PF573228 This compound PF573228->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro and In Vivo Efficacy

This compound has demonstrated efficacy across a variety of cancer cell lines and xenograft models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResult (IC50)Reference
Various MultipleCell-free kinase assayFAK Inhibition4 nM[8]
REF52, PC3, SKOV-3 Fibroblast, Prostate, OvarianWestern BlotFAK Tyr397 Phosphorylation30-500 nM[8]
U87-MG GlioblastomaCell ViabilityProliferation>10 µM[2]
U251-MG GlioblastomaCell ViabilityProliferation~40 µM[2]
COA3 Neuroblastoma (PDX)Cell ProliferationProliferation12.0 µM[9]
COA6 Neuroblastoma (PDX)Cell ProliferationProliferation1.13 µM[9]
Miapaca 2 PancreaticApoptosis AssayApoptosis InductionSignificant at 10 µM[7]
H2596 MesotheliomaApoptosis AssayApoptosis InductionSignificant at 5 µM[7]

Table 2: In Vivo Administration and Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeAnimal ModelDosage & AdministrationKey FindingsReference
Ctrl-MT Mammary CarcinomaMouse5 mg/kg, oral administrationSignificant suppression of tumorigenesis and lung metastasis.[8]
Pancreatic Xenograft PancreaticSCID MiceNot specifiedSignificant tumor growth inhibition when combined with Lexatumumab.[10]
Bladder Cancer Xenograft Bladder CancerAnimal ModelNot specifiedTumor suppression and prolonged survival.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in xenograft models are provided below.

Protocol: In Vivo Administration in a Xenograft Mouse Model

This protocol outlines the general procedure for establishing a subcutaneous xenograft model and administering this compound.

1. Cell Culture and Preparation:

  • Culture the selected human cancer cell line (e.g., PC-3, U87-MG) under standard conditions.
  • Harvest cells during the logarithmic growth phase using trypsin.
  • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1x10⁷ cells/mL. Keep on ice.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nu/nu or SCID), 6-8 weeks old.[5]
  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
  • Inject 100-200 µL of the cell suspension (1-2x10⁶ cells) subcutaneously into the flank of the mouse.
  • Monitor the animals for tumor growth.

3. This compound Formulation and Administration:

  • Formulation: Prepare a stock solution of this compound in DMSO. For oral administration, a common vehicle is corn oil.[8] A sample preparation involves diluting the DMSO stock into corn oil. For a 5 mg/kg dose in a 20g mouse (0.1 mg dose), if the final injection volume is 100 µL, the concentration should be 1 mg/mL.
  • Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.
  • Administer this compound or vehicle daily via oral gavage at the determined dosage (e.g., 5 mg/kg).[8]

4. Monitoring and Endpoint:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
  • Monitor animal body weight and general health throughout the study.
  • The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
  • At the endpoint, euthanize the animals, and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

A[label="1. Cell Culture\n(e.g., U87-MG, PC-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Harvest & Prepare Cell Suspension\n(1-2x10^6 cells in Matrigel)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Subcutaneous Injection\ninto Immunodeficient Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Tumor Growth Monitoring\n(Wait until ~150 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Randomize Mice\n(Control vs. Treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Daily Administration\nVehicle or this compound (e.g., 5 mg/kg, oral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Measure Tumor Volume & Body Weight\n(2-3 times/week)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Study Endpoint\n(Tumor Excision)", fillcolor="#202124", fontcolor="#FFFFFF"]; I[label="9. Downstream Analysis\n(Western Blot, IHC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [style=dashed, label="Repeat"]; G -> F; G -> H; H -> I; }

Caption: General experimental workflow for a xenograft study.

Protocol: Western Blot for FAK Phosphorylation

This protocol is used to verify the inhibitory effect of this compound on FAK activity in tumor tissue.

1. Protein Extraction from Tumor Tissue:

  • Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
  • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
  • Separate the proteins on an 8-10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Tyr397) and total FAK.[9] A loading control like β-actin or GAPDH should also be used.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK. A decrease in this ratio in the this compound treated group indicates target engagement.[9]

Protocol: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells in vitro.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.[8]
  • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Drug Treatment:

  • Prepare serial dilutions of this compound in complete culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) control.
  • Incubate the plate for 24, 48, or 72 hours.[11]

3. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium.
  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.
  • Plot the viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

Application Notes and Protocols for Long-Term PF-573228 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term treatment of cell lines with PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This document outlines the effects of this compound on various cellular processes, detailed protocols for key experiments, and insights into potential mechanisms of acquired resistance.

Introduction to this compound

This compound is a small molecule, ATP-competitive inhibitor of FAK with a high degree of selectivity. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently observed in various cancers, making it an attractive therapeutic target. This compound exerts its effects primarily by inhibiting the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in the activation of FAK-mediated signaling pathways.

Effects of Long-Term this compound Treatment on Cell Lines

Prolonged exposure of cancer cell lines to this compound has been shown to impact several key cellular functions. The specific effects can be cell-type dependent.

Inhibition of Cell Viability and Proliferation

Long-term treatment with this compound typically leads to a dose-dependent decrease in cell viability and proliferation in sensitive cancer cell lines. This is often attributed to the induction of cell cycle arrest and, in some cases, apoptosis.

Cell LineCancer TypeThis compound ConcentrationTreatment DurationEffect on Viability/ProliferationReference
G401, SK-NEP-1Pediatric Renal TumorsIncreasing concentrations24 hoursSignificantly decreased cell survival[1]
H2596, H2052, H513Malignant Pleural MesotheliomaIncreasing concentrations72 hoursSignificantly decreased cell viability[2]
MiaPaca-2, Capan-1Pancreatic Ductal AdenocarcinomaIncreasing concentrations72 hoursSensitive to FAK inhibitors[2]
COA3, COA6Neuroblastoma PDX5-20 µM (PF)24 hoursSignificant decrease in survival[3]
Reduction of Cell Migration and Invasion

As a key regulator of cell motility, FAK inhibition by this compound significantly impairs the migratory and invasive capabilities of cancer cells.

Cell LineCancer TypeThis compound ConcentrationTreatment DurationEffect on Migration/InvasionReference
G401Pediatric Renal Tumors1 µMNot specifiedSignificantly diminished cellular migration and invasion[1]
MiaPaca-2, Capan-1Pancreatic Ductal AdenocarcinomaNot specifiedNot specifiedSuppressed adherence and migration on fibronectin[2]
COA3, COA6Neuroblastoma PDXNot specifiedNot specifiedSignificantly decreased motility[3]
Modulation of Signaling Pathways

The primary molecular effect of this compound is the inhibition of FAK autophosphorylation at Tyr397. This leads to the downstream modulation of several signaling pathways involved in cancer progression.

Cell LineCancer TypeThis compound ConcentrationEffect on SignalingReference
G401, SK-NEP-1Pediatric Renal TumorsIncreasing concentrationsDecreased FAK phosphorylation (Y397)[1]
Capan-1Pancreatic Ductal AdenocarcinomaDose-dependentDramatic suppressive effect on p-FAK[2]
COA3, COA6Neuroblastoma PDXDose-dependentDecrease in phosphorylated and total FAK[3]

Experimental Protocols

Protocol for Long-Term Cell Culture with this compound

This protocol describes a general procedure for the continuous exposure of adherent cancer cell lines to this compound to study its long-term effects.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a T-75 flask at an appropriate density to reach 70-80% confluency within 24-48 hours.

  • Initial Treatment: Once the cells are attached and growing, replace the medium with fresh complete medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel.

  • Media Changes: Change the medium containing this compound every 2-3 days to ensure a consistent concentration of the inhibitor and to replenish nutrients.

  • Passaging: When the cells reach 80-90% confluency, passage them as usual. After trypsinization and resuspension in fresh medium, add the appropriate concentration of this compound to the new flask.

  • Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and viability.

  • Duration: Continue the treatment for the desired period (e.g., several weeks to months) to assess long-term effects and the potential development of resistance.

G cluster_setup Initial Setup cluster_treatment Long-Term Treatment Cycle (repeat) seed Seed Cells attach Cell Attachment (24-48h) seed->attach add_drug Add this compound attach->add_drug incubate Incubate (2-3 days) add_drug->incubate passage Passage Cells incubate->passage add_drug2 Re-add this compound passage->add_drug2 add_drug2->incubate Continue cycle

Fig. 1: Experimental workflow for long-term this compound treatment.
Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability over a defined period.

Materials:

  • Cells treated with this compound and control cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Scratch Assay

This assay is used to evaluate the effect of this compound on collective cell migration.

Materials:

  • Cells cultured to confluence

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a straight "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the width or area of the scratch at each time point. The rate of migration can be calculated by comparing the change in the scratch area over time between treated and control cells.

G cluster_prep Preparation cluster_assay Assay cluster_monitoring Monitoring & Analysis seed Seed Cells in Well Plate confluence Grow to Confluence seed->confluence scratch Create Scratch confluence->scratch wash Wash with PBS scratch->wash treat Add this compound/Control wash->treat image0 Image at Time 0 treat->image0 incubate Incubate image0->incubate imageT Image at Time T incubate->imageT analyze Analyze Scratch Area imageT->analyze

Fig. 2: Workflow for the cell migration scratch assay.
Western Blotting for FAK Phosphorylation

This protocol is for detecting changes in FAK phosphorylation at Tyr397 following this compound treatment.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-FAK and anti-total FAK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.

Mechanisms of Acquired Resistance to this compound

Long-term treatment with targeted therapies can lead to the development of drug resistance. Studies on FAK inhibitors have suggested potential resistance mechanisms involving the activation of bypass signaling pathways.

  • Upregulation of CDK6: Cyclin-dependent kinase 6 (CDK6) has been identified as a potential driver of resistance to FAK inhibitors. Overexpression of CDK6 can promote resistance to this compound.

  • Activation of Wnt Signaling: The Wnt signaling pathway has also been implicated in resistance to FAK inhibition. Crosstalk between FAK and Wnt signaling is complex and can be context-dependent, but activation of the Wnt/β-catenin pathway may provide a survival advantage to cells treated with FAK inhibitors.[4][5]

G cluster_FAK FAK Signaling cluster_resistance Resistance Pathways FAK FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Downstream\nSignaling Downstream Signaling pFAK->Downstream\nSignaling Activates Cell Proliferation,\nMigration, Survival Cell Proliferation, Migration, Survival Downstream\nSignaling->Cell Proliferation,\nMigration, Survival PF573228 This compound PF573228->pFAK Inhibits CDK6 CDK6 Upregulation CDK6->Cell Proliferation,\nMigration, Survival Promotes Wnt Wnt/β-catenin Activation Wnt->Cell Proliferation,\nMigration, Survival Promotes

Fig. 3: FAK signaling and potential resistance mechanisms.

Conclusion

This compound is a valuable tool for studying the role of FAK in cancer biology. Long-term treatment protocols are essential for understanding its sustained effects on cell behavior and for investigating the emergence of resistance. The protocols provided here offer a framework for conducting these studies, and the insights into resistance mechanisms can guide the development of combination therapies to overcome treatment failure.

References

Application Notes: PF-573228 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix (ECM) and growth factors to regulate essential cellular processes, including survival, proliferation, migration, and adhesion.[1][2] In many cancers, FAK is overexpressed and constitutively active, contributing to tumor progression, metastasis, and the development of therapeutic resistance.[3][4][5] PF-573228 is a potent and selective, ATP-competitive inhibitor of FAK.[6][7] It specifically targets the kinase domain, preventing the critical autophosphorylation at tyrosine 397 (Tyr397), which is the initial step for FAK activation and downstream signaling.[2][8][9]

The rationale for combining this compound with conventional chemotherapy stems from FAK's role in mediating cell survival signals that buffer cancer cells from the stress induced by cytotoxic agents.[1][10] Inhibition of FAK can disrupt these survival pathways, thereby sensitizing cancer cells to chemotherapy and overcoming both intrinsic and acquired resistance.[1][10] Preclinical studies have demonstrated that this combination strategy can lead to synergistic anti-tumor effects in various cancer types, including pancreatic, ovarian, and lung cancer.[11][12][13][14]

These application notes provide an overview of the mechanism, quantitative data, and detailed protocols for evaluating the combination of this compound and chemotherapy in preclinical research settings.

Mechanism of Action and Rationale for Combination

Chemotherapeutic agents induce cellular stress and DNA damage, triggering apoptotic pathways. However, cancer cells can adapt by activating pro-survival signaling cascades. FAK is a key mediator of this adaptive resistance.[1] Upon chemotherapy-induced stress, FAK can be activated, leading to the stimulation of downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival and inhibit apoptosis.

This compound blocks FAK's catalytic activity, thereby inhibiting these pro-survival signals.[9] By combining this compound with chemotherapy, researchers can simultaneously induce cellular damage with the cytotoxic agent and block the primary escape route, leading to enhanced cancer cell death (apoptosis). This dual-targeting approach can achieve synergistic efficacy, where the combined effect is greater than the sum of the individual agents.[5][11]

FAK_Pathway_Combination_Therapy cluster_membrane Cell Membrane cluster_chemo Chemotherapy Action Integrins Integrins FAK FAK Integrins->FAK activates Chemotherapy Chemotherapy DNA_Damage DNA Damage & Cellular Stress Chemotherapy->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis triggers pFAK pFAK (Y397) FAK->pFAK autophosphorylation PF573228 This compound PF573228->FAK inhibits Downstream PI3K/AKT Pathway RAS/RAF/MEK Pathway pFAK->Downstream activates Survival Cell Survival Chemoresistance Downstream->Survival promotes Survival->Apoptosis

Caption: FAK signaling in chemoresistance and the inhibitory action of this compound.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueAssay TypeNotesSource
IC₅₀ 4 nMCell-free FAK kinase assayMeasures direct inhibition of the purified FAK catalytic fragment.[6][7][8]
IC₅₀ 30 - 100 nMCellular pFAK (Y397) inhibitionMeasures the concentration needed to inhibit FAK autophosphorylation in cultured cells.[6][7]
Selectivity 50- to 250-fold vs. Pyk2, CDK, GSK-3βKinase panel screeningDemonstrates selectivity for FAK over other related kinases.[7][8]
EC₅₀ >19 µMOvarian cancer cell viability (72h)High concentration needed to reduce cell viability, supporting its use in combination rather than as a standalone cytotoxic agent.[15]

Table 2: Synergistic Effects of this compound in Combination with Chemotherapy

Cancer ModelCombination AgentEffect MeasuredResultSource
Pancreatic Cancer CellsLexatumumab (DR5 agonist)ApoptosisThis compound significantly sensitized chemo-resistant cells to lexatumumab-induced apoptosis.[11]
Pancreatic Cancer CellsGemcitabine (10 µM)Cell ViabilityCombination with FAK inhibitors (Y15, a similar compound) significantly decreased cell viability compared to either agent alone.[5]
Ehrlich Ascites Tumor CellsCisplatin (5 µM)Caspase Activity~15-fold increase in caspase activity relative to control.[16]
Ehrlich Ascites Tumor CellsGemcitabine (5 µg/ml)Caspase Activity~6.5-fold increase in caspase activity relative to control.[16]
Diffuse Gastric Cancer OrganoidsPalbociclib (CDK4/6i)Organoid NumberSignificant reduction in organoid count compared to monotherapy.[17]

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.

Protocol 1: In Vitro Assessment of Synergy

This protocol provides a workflow to determine if this compound and a chemotherapeutic agent act synergistically to inhibit cancer cell growth and induce apoptosis.

Synergy_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis A 1. Seed cancer cells in 96-well plates B 2. Prepare dose-response matrix of this compound and Chemo Agent A->B C 3. Treat cells and incubate for 48-72h B->C D 4a. Cell Viability Assay (e.g., CellTiter-Glo®) C->D E 4b. Apoptosis Assay (e.g., Caspase-Glo® 3/7) C->E F 5. Calculate % inhibition relative to vehicle control D->F E->F G 6. Synergy Analysis (e.g., Chou-Talalay method using CompuSyn software) F->G H 7. Determine Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism G->H Xenograft_Workflow A 1. Implant cancer cells subcutaneously into immunocompromised mice B 2. Monitor tumor growth until average volume reaches ~100-150 mm³ A->B C 3. Randomize mice into treatment groups (n=8-10 per group) B->C D 4. Initiate Dosing Regimen - Vehicle Control - this compound alone - Chemo alone - Combination C->D E 5. Monitor tumor volume and body weight 2-3 times weekly D->E F 6. Study Endpoint: Tumor volume reaches max limit or after defined treatment period E->F G 7. Excise tumors for pharmacodynamic analysis (e.g., Western, IHC) F->G

References

Troubleshooting & Optimization

PF-573228 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-573228, a potent inhibitor of Focal Adhesion Kinase (FAK). Understanding these off-target activities is critical for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. It is an ATP-competitive inhibitor with a high potency, exhibiting an IC50 of 4 nM in cell-free assays.[1][2][3][4][5] In cellular assays, it inhibits the autophosphorylation of FAK at tyrosine 397 (Y397) with an IC50 ranging from 30 to 500 nM, depending on the cell line.[1][4]

Q2: Does this compound have known off-target effects?

A2: Yes, this compound is known to have off-target effects, particularly at higher concentrations. While it is highly selective for FAK, it can inhibit other kinases. Notably, it displays a 50- to 250-fold selectivity for FAK over proline-rich tyrosine kinase 2 (Pyk2), cyclin-dependent kinase 1/7 (CDK1/7), and glycogen synthase kinase-3β (GSK-3β).[1][2][3]

Q3: At what concentrations are off-target effects likely to be observed?

A3: Off-target effects of this compound are more likely to be observed at concentrations of 1 µM and higher.[1] Studies have shown that at these concentrations, the inhibitor can induce cellular effects that are independent of FAK inhibition. For instance, in FAK-deficient cells, this compound can still impact cellular processes, indicating the involvement of other targets.

Q4: What are some observed FAK-independent effects of this compound?

A4: In some cell lines, high concentrations of this compound (e.g., 10 µM) have been shown to inhibit cell growth in a FAK-independent manner. Furthermore, in platelets lacking FAK, this compound was still able to inhibit platelet aggregation, strongly suggesting that this effect is mediated by off-target interactions.

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that inhibits FAK signaling in your specific cell system. A thorough dose-response experiment is crucial to determine the optimal concentration that inhibits FAK phosphorylation (pFAK Y397) without causing significant off-target effects. Whenever possible, consider using a secondary, structurally distinct FAK inhibitor or a genetic approach (e.g., siRNA or CRISPR) to validate that the observed phenotype is indeed due to FAK inhibition.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected Cell Toxicity or Reduced Viability at Low Concentrations The cell line may be particularly sensitive to the inhibition of an off-target kinase that is critical for its survival.Perform a dose-response curve and correlate the IC50 for FAK inhibition (pFAK levels) with the IC50 for cytotoxicity. If they differ significantly, an off-target effect is likely. Consider using a different FAK inhibitor with a distinct off-target profile.
Phenotype Does Not Correlate with FAK Inhibition Levels The observed phenotype may be a result of inhibiting one or more off-target kinases. For example, effects on the cell cycle could be influenced by off-target inhibition of CDKs.Validate your findings using a genetic approach to specifically deplete FAK (e.g., siRNA, shRNA, or CRISPR/Cas9). Compare the phenotype with that observed using this compound.
Contradictory Results Compared to Published Data Differences in experimental conditions such as cell density, serum concentration, or passage number can alter the cellular response and the impact of off-target effects.Carefully document and standardize all experimental parameters. Titrate this compound under your specific conditions to establish the optimal concentration.
Inhibition of Downstream Pathways Unrelated to FAK This compound may be inhibiting other kinases that are part of parallel or intersecting signaling pathways.Use phosphoproteomics or targeted western blotting for key nodes of other signaling pathways (e.g., MAPK, AKT) to assess the broader impact of this compound on the kinome of your cells.

Quantitative Data on this compound Selectivity

KinaseIC50 (nM)Fold Selectivity vs. FAKReference
FAK 41[1][2][3][4][5]
Pyk2 200 - 100050 - 250[1][2][3]
CDK1/7 200 - 100050 - 250[1]
GSK-3β 200 - 100050 - 250[1]

Note: The IC50 values for off-target kinases are estimated based on the reported 50- to 250-fold selectivity.

Experimental Protocols

In Vitro Kinase Assay for this compound Potency and Selectivity

This protocol outlines a general method for determining the IC50 of this compound against FAK and other kinases in a cell-free system.

Materials:

  • Recombinant human FAK (or other kinase of interest)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer containing a final DMSO concentration of 1% or less.

  • In a 96-well plate, add the kinase, substrate, and this compound dilutions.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for FAK Autophosphorylation (pFAK Y397)

This protocol describes how to assess the cellular potency of this compound by measuring the inhibition of FAK autophosphorylation.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (in DMSO)

  • Serum-free media

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-pFAK (Y397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve the cells in serum-free media for 12-24 hours.

  • Treat the cells with a range of this compound concentrations for 1-2 hours. Include a DMSO vehicle control.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against pFAK (Y397) and total FAK.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the pFAK signal to the total FAK signal.

  • Plot the percentage of pFAK inhibition against the this compound concentration to determine the cellular IC50.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Grb2 Grb2 pFAK->Grb2 PI3K PI3K pFAK->PI3K Paxillin Paxillin pFAK->Paxillin Phosphorylation Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Paxillin->Migration PF573228 This compound PF573228->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis start_invitro Recombinant Kinase (FAK or Off-Target) kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) start_invitro->kinase_assay This compound Titration ic50_determination IC50 Determination kinase_assay->ic50_determination phenotype_correlation Phenotype Correlation ic50_determination->phenotype_correlation Compare start_cellular Cell Culture treatment This compound Treatment start_cellular->treatment western_blot Western Blot (pFAK / Total FAK) treatment->western_blot phenotype_assay Phenotypic Assays (Viability, Migration, etc.) treatment->phenotype_assay cellular_ic50 Cellular IC50 western_blot->cellular_ic50 phenotype_assay->phenotype_correlation cellular_ic50->phenotype_correlation Compare troubleshooting_logic start Unexpected Experimental Result with this compound check_concentration Is the concentration > 1 µM? start->check_concentration check_fak_inhibition Does the phenotype correlate with pFAK inhibition? check_concentration->check_fak_inhibition No off_target_likely High Likelihood of Off-Target Effects check_concentration->off_target_likely Yes check_fak_inhibition->off_target_likely No on_target_or_complex On-Target Effect or Complex Biology check_fak_inhibition->on_target_or_complex Yes validate Validate with Genetic FAK Knockdown/out off_target_likely->validate on_target_or_complex->validate

References

Optimizing PF-573228 Concentration for Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PF-573228 to induce apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and adhesion.[3][4] By inhibiting FAK, this compound disrupts downstream signaling pathways, including the PI3K-AKT-mTOR and Ras-Raf-MAP kinase pathways, which are critical for cell survival.[4][5] This disruption can lead to cell cycle arrest and ultimately induce apoptosis, or programmed cell death.[3]

Q2: What is a typical effective concentration range for this compound to induce apoptosis?

The effective concentration of this compound for inducing apoptosis is highly cell-type dependent. While the IC50 for FAK inhibition in cell-free assays is as low as 4 nM, cellular assays often require higher concentrations to observe apoptotic effects.[1][2]

Published studies have shown significant apoptosis in various cancer cell lines at concentrations ranging from 1 µM to 50 µM .[3][6] For instance, in Malignant Pleural Mesothelioma (MPM) and Pancreatic Ductal Adenocarcinoma (PDAC) cells, significant apoptosis was observed at 5 µM and 10 µM.[3] However, in some cell lines, even 1 µM of this compound, which can achieve 80% inhibition of FAK phosphorylation, may not be sufficient to induce apoptosis.[1] Therefore, it is crucial to perform a dose-response experiment for your specific cell line.

Q3: I am not observing apoptosis even at concentrations that inhibit FAK phosphorylation. What could be the reason?

Several factors could contribute to a lack of apoptotic response despite FAK inhibition:

  • Cell Line Resistance: Some cell lines may have redundant survival pathways or compensatory mechanisms that allow them to bypass FAK inhibition-induced apoptosis.

  • Experimental Conditions: The duration of treatment, cell density, and serum concentration in the culture medium can all influence the cellular response to this compound.

  • Three-Dimensional (3D) Culture Environment: Some studies suggest that FAK inhibitors like this compound are more effective at inducing apoptosis in 3D culture models compared to traditional 2D monolayers.[7]

  • Drug Stability and Activity: Ensure the proper storage and handling of the this compound compound to maintain its activity.

Q4: Can this compound be used in combination with other drugs to enhance apoptosis?

Yes, several studies have shown that combining this compound with other therapeutic agents can synergistically enhance apoptosis in cancer cells. For example, co-treatment with Hsp90 inhibitors (like 17-AAG) or death receptor agonists (like lexatumumab) has been shown to significantly increase apoptotic markers.[5][8]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered when optimizing this compound concentration for apoptosis induction.

Problem: No or low levels of apoptosis observed.
Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).[6]
Insufficient Treatment Duration Increase the incubation time. Apoptosis is a time-dependent process. Try time points from 24 to 72 hours.
High Cell Density Optimize cell seeding density. High confluence can sometimes inhibit apoptosis.
Serum Interference Reduce the serum concentration in your culture medium during treatment, as serum contains growth factors that can promote survival signals.
Cell Line Insensitivity Consider using a different cell line or exploring combination therapies to overcome resistance.[5][8]
Inactive Compound Verify the activity of your this compound stock. If possible, test its ability to inhibit FAK phosphorylation via Western Blot.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound used in various studies to inhibit FAK phosphorylation and induce apoptosis.

Table 1: IC50 Values for FAK Phosphorylation Inhibition

Cell LineIC50 (nM)Reference
A431 (epithelial carcinoma)11[9]
REF52 (fibroblast)~100[1]
PC3 (prostate carcinoma)30-500[1][9]
SKOV-3 (ovarian carcinoma)30-500[1][9]
L3.6p1 (pancreatic carcinoma)30-500[1][9]

Table 2: Effective Concentrations for Apoptosis Induction

Cell LineConcentration (µM)Observed EffectReference
H2596 (MPM)5 and 10Significant increase in apoptotic cells[3]
MiaPaca 2 (PDAC)10Significant increase in apoptotic cells[3]
HCT116 (colorectal carcinoma)10, 20, 50Significant increase in apoptotic cells[6]
SW480 (colorectal carcinoma)10, 20, 50Significant increase in apoptotic cells[6]
U87-MG (glioblastoma)>10Decrease in cell viability[10]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the chosen time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

3. Western Blot for FAK Phosphorylation

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FAK (Tyr397) and total FAK. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival mTOR->Apoptosis Inhibition PF573228 This compound PF573228->FAK Inhibition

Caption: FAK signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow Start Start: No/Low Apoptosis CheckConc Is concentration range optimal (0.1-50 µM)? Start->CheckConc OptimizeConc Action: Perform dose-response (0.1-50 µM) CheckConc->OptimizeConc No CheckTime Is treatment duration sufficient (24-72h)? CheckConc->CheckTime Yes OptimizeConc->CheckTime OptimizeTime Action: Increase incubation time CheckTime->OptimizeTime No CheckSerum Is serum concentration low? CheckTime->CheckSerum Yes OptimizeTime->CheckSerum OptimizeSerum Action: Reduce serum concentration CheckSerum->OptimizeSerum No VerifyFAK Verify FAK phosphorylation inhibition (Western Blot) CheckSerum->VerifyFAK Yes OptimizeSerum->VerifyFAK ConsiderCombination Consider: Combination therapy or alternative cell line VerifyFAK->ConsiderCombination

Caption: Troubleshooting workflow for optimizing this compound.

References

PF-573228 cytotoxicity and cell viability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cytotoxicity and cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] It selectively targets FAK, a non-receptor tyrosine kinase that plays a crucial role in mediating signaling between cells and the extracellular matrix (ECM). FAK is involved in various cellular functions, including cell adhesion, migration, proliferation, and survival.[2][3] By inhibiting FAK, this compound blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr397), which is a critical step in the activation of FAK-mediated signaling pathways.[1][2][3]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental setup.

Assay TypeTargetIC50 Value
Cell-free assayPurified recombinant catalytic fragment of FAK4 nM[1][4][5]
Cellular assayFAK phosphorylation on Tyr397 in various cell lines30-500 nM[1][5][6]

Q3: Does this compound exhibit selectivity for FAK over other kinases?

Yes, this compound is reported to be highly selective for FAK. It shows approximately 50- to 250-fold greater selectivity for FAK compared to other kinases such as Pyk2, CDK1/7, and GSK-3β.[1][5]

Q4: What are the known effects of this compound on cell viability and proliferation?

The effects of this compound on cell viability and proliferation are cell-type dependent and concentration-dependent. In many cancer cell lines, this compound has been shown to decrease cell proliferation and viability.[2][7][8] For instance, in glioblastoma (U87-MG and U251-MG) and neuroblastoma (COA3 and COA6) cell lines, treatment with this compound resulted in a significant reduction in cell viability.[7][9] However, in some cell types, such as fibroblasts, this compound at concentrations that inhibit FAK phosphorylation did not affect cell growth.[10]

Q5: Can this compound induce apoptosis?

Yes, this compound has been shown to induce apoptosis in several cancer cell lines.[1][2] For example, in malignant pleural mesothelioma (MPM) and pancreatic ductal adenocarcinoma (PDAC) cells, this compound induced significant apoptosis at concentrations of 5 and 10 µM.[2] Similarly, in small cell lung cancer (SCLC) cell lines, this compound was found to increase apoptosis.[8]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: High levels of cytotoxicity observed at expected effective concentrations.

Possible Cause 1: Off-target effects. While this compound is selective for FAK, high concentrations may lead to off-target effects, contributing to cytotoxicity.[11] Studies in platelets have suggested that the inhibitory effects of this compound on platelet aggregation might be due to off-target effects rather than FAK inhibition alone.[11]

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration that inhibits FAK phosphorylation without causing excessive cell death.

  • Use a Secondary Inhibitor: To confirm that the observed phenotype is due to FAK inhibition, consider using a structurally different FAK inhibitor as a control.

  • Genetic Knockdown: If possible, use siRNA or shRNA to knock down FAK expression and compare the phenotype to that observed with this compound treatment.[8]

Possible Cause 2: Solvent toxicity. this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells.

Troubleshooting Steps:

  • Control for Solvent: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for this compound.

  • Minimize DMSO Concentration: Aim to keep the final DMSO concentration in your cell culture medium below 0.1%.

Possible Cause 3: Cell line sensitivity. Different cell lines exhibit varying sensitivities to this compound.

Troubleshooting Steps:

  • Literature Review: Check for published data on the specific cell line you are using to see the reported effective and cytotoxic concentrations.

  • Titration Experiment: Perform a viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 for your specific cell line.

Issue 2: Inconsistent or no inhibition of FAK phosphorylation.

Possible Cause 1: Compound degradation. Improper storage or handling can lead to the degradation of this compound.

Troubleshooting Steps:

  • Proper Storage: Store the stock solution of this compound at -20°C or -80°C.[6]

  • Fresh Working Solutions: Prepare fresh working solutions from the stock for each experiment.

Possible Cause 2: Insufficient incubation time or concentration. The time and concentration required to observe FAK inhibition can vary between cell lines.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for FAK inhibition.

  • Concentration-Response Experiment: Treat cells with a range of this compound concentrations to ensure you are using an effective dose.

Issue 3: Unexpected phenotypic changes not consistent with FAK inhibition.

Possible Cause: Off-target effects or pathway crosstalk. this compound may have unintended effects on other signaling pathways.

Troubleshooting Steps:

  • Pathway Analysis: Investigate downstream signaling pathways of FAK to confirm that the observed effects are consistent with FAK inhibition. For example, check the phosphorylation status of downstream targets like paxillin.[2]

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of FAK to see if it reverses the observed phenotype.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for FAK Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.

Signaling Pathways and Workflows

FAK_Signaling_Pathway cluster_input Inputs cluster_core Core FAK Signaling cluster_output Downstream Effects Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors GrowthFactors->FAK pFAK pFAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Migration Cell Migration pFAK->Migration Proliferation Cell Proliferation pFAK->Proliferation Survival Cell Survival pFAK->Survival Src->FAK Phosphorylation PF573228 This compound PF573228->FAK

Caption: FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Cytotoxicity Observed Concentration Optimize Concentration (Dose-Response) Start->Concentration Solvent Check Solvent Toxicity (Vehicle Control) Start->Solvent Sensitivity Assess Cell Line Sensitivity (Literature/Titration) Start->Sensitivity OffTarget Investigate Off-Target Effects (Secondary Inhibitor/siRNA) Concentration->OffTarget Solvent->OffTarget Sensitivity->OffTarget Resolved Issue Resolved OffTarget->Resolved Yes Unresolved Issue Persists (Consult Literature/Support) OffTarget->Unresolved No

Caption: Troubleshooting workflow for high cytotoxicity with this compound.

References

PF-573228 solubility problems in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-573228. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7][8][9] It is crucial to use fresh, non-hygroscopic DMSO, as moisture can significantly reduce the solubility of the compound.[1][3]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is highly soluble in DMSO but is practically insoluble in water and ethanol.[1][5][8] For detailed solubility information, please refer to the data table below.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture media. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to our detailed Troubleshooting Guide below for a step-by-step protocol to address this issue.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][3][4][10] It functions by blocking the autophosphorylation of FAK at tyrosine residue 397 (Tyr397), which is a critical step in the activation of FAK signaling pathways that regulate cell adhesion, migration, and proliferation.[2][6][11]

Q5: How should I store the this compound powder and its stock solution?

A5: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][2][3]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO14 - >166.628.48 - >339Solubility may vary slightly between batches. Using fresh, anhydrous DMSO is critical.[1][2][3][4][5][9] Warming to 37°C and sonication can aid dissolution.[2][8]
WaterInsolubleInsoluble[1][5]
EthanolInsolubleInsoluble[1][5][8]
DMF20~40.7[9]

Troubleshooting Guide: Preventing Precipitation in Cell Culture Media

This guide provides a systematic approach to mitigate the precipitation of this compound when diluting a DMSO stock solution into aqueous cell culture media.

Experimental Workflow for Media Preparation

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_check Quality Control cluster_troubleshooting If Precipitation Occurs stock_prep Prepare high-concentration stock in anhydrous DMSO (e.g., 10-50 mM) warm_sonic Warm to 37°C and sonicate if necessary to fully dissolve stock_prep->warm_sonic pre_warm Pre-warm cell culture media to 37°C warm_sonic->pre_warm Proceed to dilution add_serum Add serum or protein supplement to media (if applicable) pre_warm->add_serum rapid_mix Add stock solution dropwise to vigorously vortexing/stirring media add_serum->rapid_mix final_conc Ensure final DMSO concentration is low (typically <0.1%) rapid_mix->final_conc visual_insp Visually inspect for precipitation (Tyndall effect can be useful) final_conc->visual_insp Verify solubility microscopy Optional: Check for micro-precipitates under a microscope visual_insp->microscopy ts_1 Decrease final concentration of this compound visual_insp->ts_1 Precipitation Observed ts_2 Lower the concentration of the DMSO stock solution ts_1->ts_2 ts_3 Increase serum/protein concentration in the media ts_2->ts_3 ts_4 Test different media formulations ts_3->ts_4

Caption: Workflow for preparing this compound working solutions in media.

Detailed Methodologies

1. Stock Solution Preparation:

  • Objective: To create a concentrated, stable stock solution.

  • Protocol:

    • Use a fresh vial of anhydrous DMSO.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • If the compound does not dissolve immediately, warm the vial to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[2][8]

    • Ensure the solution is clear before storing it in aliquots at -80°C.

2. Preparation of the Working Solution in Cell Culture Media:

  • Objective: To dilute the DMSO stock solution into the aqueous media without causing precipitation.

  • Protocol:

    • Pre-warm the required volume of cell culture media to 37°C.

    • If your experimental protocol includes serum or other protein supplements (like BSA), add them to the media before adding the inhibitor. Proteins can help to stabilize hydrophobic compounds.

    • While vigorously vortexing or stirring the pre-warmed media, add the required volume of the this compound DMSO stock solution drop-by-drop. The rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the media is kept to a minimum, ideally below 0.1%, as higher concentrations can be toxic to cells.

    • Visually inspect the final solution for any signs of precipitation. A clear solution should not have any visible particles or cloudiness. Shining a laser pointer through the solution (Tyndall effect) can help detect very fine precipitates.

Signaling Pathway

FAK Signaling Inhibition by this compound

Focal Adhesion Kinase (FAK) is a key regulator of cell signaling downstream of integrin and growth factor receptors. Its activation promotes cell survival, proliferation, and migration. This compound acts as an inhibitor at a critical point in this pathway.

FAK_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation pY397 FAK-pY397 FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pY397->Downstream Src->pY397 Further Phosphorylation Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response PF573228 This compound PF573228->FAK Inhibition of ATP binding

Caption: this compound inhibits FAK autophosphorylation and downstream signaling.

References

Unexpected results with PF-573228 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-573228, a potent inhibitor of Focal Adhesion Kinase (FAK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] It selectively binds to the kinase domain of FAK, preventing its autophosphorylation at tyrosine 397 (Tyr397), a critical step for FAK activation and downstream signaling.[3] By inhibiting FAK phosphorylation, this compound can block signaling pathways involved in cell adhesion, migration, proliferation, and survival.[2][3]

Q2: What is the recommended concentration of this compound to use in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. While the IC50 for the purified FAK catalytic fragment is 4 nM, the IC50 for inhibiting FAK phosphorylation in cultured cells typically ranges from 30 to 500 nM.[1][2][4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For in vitro experiments, the stock solution can be further diluted in cell culture medium. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution. For long-term storage, the DMSO stock solution should be kept at -20°C.[6]

Troubleshooting Guide

Issue 1: No significant inhibition of cell viability or proliferation despite effective FAK phosphorylation inhibition.

It has been observed that even with significant inhibition of FAK phosphorylation (around 80%), this compound at concentrations up to 1 µM may not inhibit cell growth or induce apoptosis in some cell lines.[1]

Possible Causes and Solutions:

  • Cell Line Specificity: The cellular context and the dependence of the cell line on FAK signaling for survival and proliferation are crucial. Some cell lines may have redundant signaling pathways that compensate for FAK inhibition.

    • Recommendation: Consider using alternative cell lines known to be sensitive to FAK inhibition or investigate the activation of compensatory signaling pathways using techniques like phospho-kinase antibody arrays.

  • Off-Target Effects: At higher concentrations, off-target effects might complicate the interpretation of the results.

    • Recommendation: Perform control experiments using a structurally different FAK inhibitor or genetic approaches like siRNA or shRNA to confirm that the observed phenotype is specifically due to FAK inhibition.[7]

Issue 2: Unexpected effects on cell migration or adhesion.

This compound is expected to inhibit cell migration and adhesion.[8] However, the extent of this inhibition can vary.

Possible Causes and Solutions:

  • Incomplete Inhibition: The concentration of this compound may not be sufficient to completely block FAK activity in your specific experimental setup.

    • Recommendation: Confirm the inhibition of FAK phosphorylation at Tyr397 and its downstream target, paxillin, via Western blot analysis.[9] You may need to optimize the inhibitor concentration.

  • Experimental Assay Variability: The type of migration or adhesion assay used can influence the results.

    • Recommendation: Utilize multiple assays to assess cell motility, such as wound healing (scratch) assays and transwell migration assays, to ensure the consistency of your findings.[10]

Issue 3: Inconsistent results in in vivo studies.

In vivo efficacy can be influenced by factors such as drug formulation, administration route, and animal model.

Possible Causes and Solutions:

  • Suboptimal Formulation: The solubility and stability of this compound in the vehicle used for administration can affect its bioavailability.

    • Recommendation: For intraperitoneal or oral administration, specific formulations using vehicles like corn oil or a mix of DMSO, PEG300, Tween 80, and saline have been described.[1][4] It is crucial to ensure the compound is properly solubilized or suspended.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen may not be optimal to maintain a sufficient concentration of the inhibitor at the tumor site.

    • Recommendation: Conduct PK/PD studies to determine the optimal dosing schedule and route of administration for your animal model.

Data Presentation

Table 1: Inhibitory Potency of this compound

Target/ProcessCell Line/SystemIC50 ValueReference
Purified FAK (cell-free)Recombinant catalytic fragment4 nM[4][5][8]
FAK Phosphorylation (Tyr397)A431 epithelial carcinoma11 nM[2]
FAK Phosphorylation (Tyr397)Various cancer cell lines (PC3, SKOV-3, L3.6p1, etc.)30-500 nM[1][2]
Cell ViabilityU87-MG glioblastomaSignificant reduction from 10 µM[11]
Cell ViabilityU251-MG glioblastomaSignificant reduction at 40 µM[11]
Cell Proliferation (IC50)COA3 neuroblastoma PDX12.0 µM[12]
Cell Proliferation (IC50)COA6 neuroblastoma PDX1.13 µM[12]

Experimental Protocols

Western Blot for FAK Phosphorylation

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[13]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Paxillin Paxillin pFAK->Paxillin PI3K PI3K pFAK->PI3K ERK ERK pFAK->ERK Migration Cell Migration pFAK->Migration Src->pFAK Further Phosphorylation Adhesion Cell Adhesion Paxillin->Adhesion Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation PF573228 This compound PF573228->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_pFAK Confirm FAK Inhibition (Western Blot for p-FAK Tyr397) Start->Check_pFAK No_Inhibition No/Weak Inhibition Check_pFAK->No_Inhibition No Inhibition_Confirmed Inhibition Confirmed Check_pFAK->Inhibition_Confirmed Yes Optimize_Conc Optimize this compound Concentration & Incubation Time No_Inhibition->Optimize_Conc Optimize_Conc->Check_pFAK Assess_Phenotype Re-assess Cellular Phenotype (Viability, Migration, etc.) Inhibition_Confirmed->Assess_Phenotype Phenotype_Unchanged Phenotype Still Unchanged Assess_Phenotype->Phenotype_Unchanged Phenotype_Changed Phenotype as Expected Assess_Phenotype->Phenotype_Changed No Consider_Redundancy Consider Pathway Redundancy or Off-Target Effects Phenotype_Unchanged->Consider_Redundancy Yes Use_Controls Use Orthogonal Controls (e.g., siRNA, other inhibitors) Consider_Redundancy->Use_Controls Proceed Proceed with Experiment Phenotype_Changed->Proceed

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

PF-573228 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the degradation and stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1][2][3][4] Solubility in DMSO has been reported at concentrations ranging from 26 mg/mL (52.9 mM) to as high as >166.6 mg/mL.[2][3][4] To achieve higher concentrations, you can warm the solution to 37°C for 10 minutes and use sonication in an ultrasonic bath.[2][4] Always use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[3]

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least three years.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for 1-3 months or at -80°C for up to one year.[1][3][5]

Q3: I'm observing lower than expected efficacy in my cell-based assays. What could be the cause?

A3: Several factors could contribute to reduced efficacy. First, ensure your stock solution was prepared and stored correctly, avoiding multiple freeze-thaw cycles. Secondly, consider the stability of this compound in your aqueous cell culture medium. While specific degradation kinetics in media are not widely published, small molecules can be unstable in aqueous environments. It is also possible that the compound is being actively removed from the cells by efflux pumps. Finally, ensure that the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your specific cell line (typically <0.5%).

Q4: My this compound solution appears to have precipitated upon dilution in my aqueous buffer/media. What should I do?

A4: this compound is insoluble in water and ethanol.[3] Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. To avoid this, it is crucial to ensure rapid and thorough mixing during the dilution process. Prepare the working solution immediately before use. If precipitation persists, consider using a surfactant like Tween-80 or a formulation with PEG 300 for in vivo studies, though the compatibility with your specific in vitro assay must be validated.[3]

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: Since the stability of this compound can be dependent on the specific pH, temperature, and components of your solution, it is best to determine its stability empirically under your experimental conditions. A general protocol for assessing stability using HPLC-MS is provided in the "Experimental Protocols" section of this guide.

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO>166.6>339[2][4]
DMSO98199.39[3]
DMSO49.15100[6]
DMSO2652.9[3]
WaterInsolubleInsoluble[3]
EthanolInsolubleInsoluble[3]
Table 2: Recommended Storage Conditions and Stability
FormStorage TemperatureReported StabilityReference
Solid Powder-20°C≥ 3 years[3]
Stock Solution in DMSO-20°C1-3 months[3][5]
Stock Solution in DMSO-80°C≥ 1 year[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure : a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. To aid dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or sonicate in an ultrasonic bath.[2][4] e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Assessing this compound Stability in Aqueous Solution
  • Objective : To determine the rate of degradation of this compound in a specific aqueous solution (e.g., PBS, cell culture medium) over time.

  • Materials : this compound DMSO stock solution, the aqueous solution of interest, HPLC-MS system.

  • Procedure : a. Prepare a working solution of this compound in the aqueous solution of interest at the final experimental concentration. Ensure the final DMSO concentration is consistent with your experimental plan. b. Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC-MS to determine the initial peak area of this compound. c. Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution. e. Analyze each aliquot by HPLC-MS to measure the peak area of the remaining this compound. f. Plot the percentage of this compound remaining versus time to determine its stability and estimate its half-life under your specific conditions.

Visualizations

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell ECM Fibronectin Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylates Src Src pFAK->Src recruits Downstream Downstream Signaling (Migration, Proliferation) pFAK->Downstream Src->pFAK phosphorylates further PF573228 This compound PF573228->FAK inhibits

Caption: FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Stock Verify Stock Solution (Concentration, Storage, Freeze-Thaw) Start->Check_Stock Check_Working Assess Working Solution (Precipitation, Dilution) Start->Check_Working Check_Stability Consider Compound Stability in Experimental Medium Start->Check_Stability Check_Cellular Evaluate Cellular Factors (Permeability, Efflux Pumps) Start->Check_Cellular Optimize Optimize Protocol Check_Stock->Optimize Check_Working->Optimize Check_Stability->Optimize Check_Cellular->Optimize Consult Consult Literature/ Technical Support Optimize->Consult

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Minimizing Off-Target Kinase Inhibition of PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the FAK inhibitor, PF-573228, while minimizing the potential for off-target kinase inhibition. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the generation of specific and reliable experimental data.

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

When using this compound, it is crucial to validate that the observed cellular effects are a direct result of Focal Adhesion Kinase (FAK) inhibition and not due to interactions with other kinases. This guide provides strategies to identify and mitigate potential off-target effects.

Potential Issue Possible Cause Recommended Solution
Observed phenotype is inconsistent with known FAK signaling. Inhibition of unintended kinases with similar ATP-binding pockets.1. Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Use a Structurally Different FAK Inhibitor: Confirm the phenotype with another potent and selective FAK inhibitor that has a different chemical scaffold. 3. Genetic Knockdown/Knockout of FAK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce FAK expression and determine if the phenotype is replicated.
High cytotoxicity at concentrations required for FAK inhibition. Off-target effects on kinases essential for cell survival.1. Dose-Response Analysis: Determine the lowest effective concentration of this compound that inhibits FAK phosphorylation without causing significant cell death. 2. Rescue Experiment: If a specific off-target is suspected, attempt to rescue the cytotoxic effect by overexpressing a drug-resistant mutant of the off-target kinase.
Inconsistent results across different cell lines. Cell-type specific expression and importance of off-target kinases.1. Characterize Kinase Expression: Profile the expression levels of FAK and potential off-target kinases in the cell lines being used. 2. Titrate this compound for Each Cell Line: Empirically determine the optimal concentration of this compound for each cell line by assessing FAK inhibition and cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound is a potent ATP-competitive inhibitor of FAK with an IC50 of 4 nM in cell-free assays.[1][2][3] It has been reported to be approximately 50- to 250-fold more selective for FAK than for other kinases such as Pyk2, CDK1/7, and GSK-3β.[1] However, a comprehensive kinome-wide scan with IC50 values for a broad range of kinases is not publicly available. Therefore, researchers should empirically determine its selectivity in their experimental system.

Q2: What are the first steps to take if I suspect off-target effects?

A2: The first step is to verify the on-target effect of this compound in your cellular context. This can be done by performing a western blot to check for a dose-dependent decrease in the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397). If FAK phosphorylation is inhibited at concentrations that produce the phenotype of interest, you can proceed with further validation experiments, such as using a second, structurally unrelated FAK inhibitor or genetic approaches to phenocopy the inhibitor's effects.

Q3: How can I be sure that the observed phenotype is due to the inhibition of FAK's kinase activity?

A3: To confirm that the kinase activity of FAK is responsible for the observed phenotype, you can perform a rescue experiment using a kinase-dead, inhibitor-resistant mutant of FAK. If the expression of this mutant reverses the phenotype induced by this compound, it strongly suggests that the effect is mediated through the inhibition of FAK's catalytic activity.

Q4: Are there any general strategies to improve the selectivity of kinase inhibitors like this compound?

A4: While modifying the chemical structure of this compound is not feasible for most researchers, understanding the principles of inhibitor design can guide the selection of appropriate tool compounds. Strategies to enhance kinase inhibitor selectivity include:

  • Targeting less conserved regions: Designing inhibitors that interact with amino acid residues outside the highly conserved ATP-binding pocket.

  • Developing allosteric inhibitors: These inhibitors bind to sites other than the ATP-binding pocket, often offering higher selectivity.

  • Creating bivalent inhibitors: These molecules simultaneously bind to the kinase active site and a nearby surface pocket, increasing both affinity and selectivity.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, FAK, and some of its known off-targets.

Kinase Target Assay Type IC50 (nM) Selectivity vs. FAK
FAK Cell-free4[1][2][3]-
Pyk2 Cell-free~200 - 1000~50 - 250 fold
CDK1/7 Cell-free~200 - 1000~50 - 250 fold
GSK-3β Cell-free~200 - 1000~50 - 250 fold

Note: This data is based on available literature and may not represent a complete selectivity profile. Researchers are encouraged to perform their own comprehensive kinase profiling.

Experimental Protocols

Here are detailed protocols for key experiments to assess the on-target and off-target effects of this compound.

Protocol 1: In Vitro FAK Kinase Assay

This protocol is for determining the biochemical potency of this compound against purified FAK.

Materials:

  • Purified, activated FAK kinase domain (amino acids 410-689)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase Buffer (50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)

  • ATP

  • This compound (serial dilutions)

  • Anti-phospho-tyrosine (pY20) antibody

  • HRP-conjugated secondary antibody

  • TMB or other HRP substrate

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add 10 µ g/well of the poly(Glu, Tyr) substrate.

  • Add the purified FAK kinase domain to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding 50 µM ATP to each well.

  • Incubate the plate for 15 minutes at room temperature.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the anti-phospho-tyrosine (pY20) antibody at the recommended dilution and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the HRP substrate and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Western Blot for FAK Phosphorylation

This protocol is to determine the cellular potency of this compound by measuring the inhibition of FAK autophosphorylation.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-FAK (Tyr397) primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total FAK antibody as a loading control.

Protocol 3: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cell line of interest

  • This compound

  • Culture plates or inserts for wound healing assays

  • Microscope with a camera

Procedure:

  • Plate cells to create a confluent monolayer.

  • Create a "wound" or a cell-free area by scratching the monolayer with a sterile pipette tip or by removing a culture insert.

  • Wash the cells with media to remove dislodged cells.

  • Add fresh media containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) until the wound in the control group is nearly closed.

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the percentage of wound closure for each condition and compare the migration rates.

Visualizations

Signaling Pathway of FAK

FAK_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src pY397 Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation PF573228 This compound PF573228->FAK

Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.

Workflow for Assessing Kinase Selectivity

Kinase_Selectivity_Workflow start Start: Suspected Off-Target Effect biochemical_assay Biochemical Kinase Assay (e.g., In Vitro FAK Kinase Assay) start->biochemical_assay western_blot Cellular Assay: Western Blot (pFAK Y397) start->western_blot kinome_scan Broad Kinase Profiling (Kinome Scan) biochemical_assay->kinome_scan Confirm Potency phenotype_assay Phenotypic Assay (e.g., Cell Migration) western_blot->phenotype_assay Confirm Cellular Activity conclusion Conclusion: On-Target vs. Off-Target kinome_scan->conclusion Identify Off-Targets genetic_validation Genetic Validation (siRNA/CRISPR) phenotype_assay->genetic_validation Confirm Phenotype genetic_validation->conclusion Validate FAK-dependence

Caption: Experimental workflow to dissect on-target from off-target effects of this compound.

References

PF-573228 vehicle control for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-573228 in in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.

Issue 1: Precipitation Observed in Cell Culture Medium After Adding this compound

Potential Cause Recommended Solution
Low Aqueous Solubility This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[1]
Improper Dissolution The initial dissolution of this compound in the stock solvent (e.g., DMSO) may be incomplete. Ensure the compound is fully dissolved in the stock solution. Gentle warming to 37°C or brief ultrasonication can aid dissolution.[2]
High Final Concentration The intended final concentration in the cell culture medium may surpass its solubility limit.
Solvent Shock Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate. To avoid this, prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium dropwise while gently swirling.
Media Components & pH Interactions with salts, proteins, or other components in the culture medium can lead to precipitation.[3] Verify that the pH of your medium is within the optimal range (typically 7.2-7.4).[1]
Temperature Fluctuations Shifts in temperature, such as repeated freeze-thaw cycles of stock solutions, can promote precipitation.[3] Aliquot stock solutions into single-use volumes to minimize this.

Issue 2: Inconsistent or No Inhibition of FAK Phosphorylation

Potential Cause Recommended Solution
Incorrect Concentration The concentration of this compound may be too low to effectively inhibit FAK in your specific cell line. Perform a dose-response experiment to determine the optimal concentration. IC50 values for FAK phosphorylation inhibition in various cell lines range from 30-500 nM.[2][4]
Cell Line Sensitivity Different cell lines may exhibit varying sensitivity to this compound.
Compound Degradation Improper storage of this compound stock solutions can lead to degradation. Store stock solutions at -20°C or -80°C and protect them from light.[1] Avoid repeated freeze-thaw cycles.[1]
Experimental Timing The duration of treatment may be insufficient to observe a significant decrease in FAK phosphorylation. Optimize the incubation time based on your experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[4][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors.[6] By inhibiting FAK, this compound blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr397), which is a critical step in the activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[6][7]

Q2: What is the recommended vehicle control for in vitro experiments with this compound?

A2: The recommended vehicle control is dimethyl sulfoxide (DMSO), as this compound is typically dissolved in DMSO to prepare stock solutions.[4][7][8] It is crucial to use the same final concentration of DMSO in your vehicle control as in your experimental conditions. The final DMSO concentration in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced effects on the cells.[1]

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell line and the specific biological process being investigated. For inhibiting FAK phosphorylation, concentrations in the range of 30-500 nM have been shown to be effective in various cell lines.[2][4] For studies on cell migration, concentrations up to 10 µM have been used.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM or higher).[7][8] To aid dissolution, you can warm the solution to 37°C for a short period and use gentle vortexing or sonication.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Target Assay Type IC50 Value Reference
FAKCell-free kinase assay4 nM[4][8]
FAK Phosphorylation (Tyr397)A431 cells11 nM[2]
FAK Phosphorylation (Tyr397)Various cell lines (PC3, SKOV-3, etc.)30-500 nM[2][4]

Table 2: Solubility of this compound

Solvent Maximum Concentration Reference
DMSO>166.6 mg/mL[2]
DMSO49.15 mg/mL (100 mM)[8]
DMSO25 mg/mL (50.87 mM)[7]

Experimental Protocols

General Protocol for In Vitro Treatment of Adherent Cells with this compound

  • Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of your concentrated this compound DMSO stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium.

    • Add the intermediate dilution dropwise to the final volume of pre-warmed medium to achieve the desired final concentration, while gently swirling the medium.

  • Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared this compound working solutions and the vehicle control solution to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as Western blotting for p-FAK, cell migration assays, or cell viability assays.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Integrin Integrins FAK FAK Integrin->FAK Activation pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation Grb2 Grb2 pFAK->Grb2 PI3K PI3K Src->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Migration, Proliferation, Survival ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response PF573228 This compound PF573228->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution (with Vehicle Control) prep_stock->prep_working prep_cells Seed and Culture Cells treat_cells Treat Cells with this compound or Vehicle prep_cells->treat_cells prep_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation downstream_assays Perform Downstream Assays (e.g., Western Blot, Migration) incubation->downstream_assays troubleshooting_logic start Precipitation Observed? check_concentration Is Final Concentration Too High? start->check_concentration Yes no_issue No Precipitation Issue start->no_issue No check_dissolution Was Stock Properly Dissolved? check_concentration->check_dissolution check_dilution Was Dilution Gradual? check_dissolution->check_dilution check_media Check Media pH and Temperature check_dilution->check_media solution Optimize Protocol: - Lower Concentration - Ensure Full Dissolution - Use Intermediate Dilution - Pre-warm Media check_media->solution

References

Technical Support Center: Interpreting Variable Responses to PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with information to troubleshoot and understand variable experimental responses observed with the Focal Adhesion Kinase (FAK) inhibitor, PF-573228.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, and selective inhibitor of Focal Adhesion Kinase (FAK).[1] Its primary mechanism of action is to bind to the kinase domain of FAK, preventing the phosphorylation of FAK at tyrosine 397 (Tyr397).[2][3] This autophosphorylation event is a critical step in FAK activation and the subsequent initiation of downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion.[3][4]

Q2: I'm observing different IC50 values for this compound across different cell lines. Why is this happening?

Variable IC50 values are a common observation and can be attributed to several factors:

  • Cell Line-Specific FAK Expression and Activity: The expression levels and basal activity of FAK can vary significantly among different cell lines.[3] Cell lines with higher FAK expression or activity may require higher concentrations of this compound for effective inhibition.

  • Genetic and Phenotypic Differences: The genetic background and phenotype of each cell line influence its dependence on the FAK signaling pathway for survival and proliferation. Some cell lines may have redundant or alternative signaling pathways that compensate for FAK inhibition.

  • Off-Target Effects: Although this compound is selective for FAK, at higher concentrations it may inhibit other kinases, leading to variable cellular responses.[5] Studies have shown that some effects of this compound on platelet aggregation are due to off-target effects.[6]

Q3: My results show inhibition of FAK phosphorylation, but I don't see a significant effect on cell viability. Is this expected?

Yes, this is a documented phenomenon. In some cell lines, even with significant inhibition of FAK phosphorylation (e.g., 80% inhibition at 1 µM), this compound may not induce apoptosis or inhibit cell growth.[2] This suggests that in these specific cellular contexts, FAK signaling may be more critically involved in other processes like cell migration and adhesion rather than proliferation. For example, treatment with this compound has been shown to inhibit cell migration and decrease focal adhesion turnover.[2]

Q4: Can this compound affect total FAK protein levels?

Typically, this compound inhibits the enzymatic activity of FAK (i.e., its phosphorylation) rather than affecting the total protein expression level.[7] However, some studies have reported a decrease in total FAK protein upon treatment with this compound in a dose-dependent manner in certain cancer models.[8] It is recommended to always include a total FAK western blot control alongside the phospho-FAK blot to accurately interpret your results.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High Variability in Replicate Wells Inconsistent cell seeding, uneven drug distribution, edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding the compound. Consider leaving the outer wells of the plate filled with sterile PBS or media to minimize evaporation.[9]
No Inhibition of FAK Phosphorylation Inactive compound, incorrect concentration, insufficient incubation time, high cell density.Verify the integrity and storage conditions of the this compound stock solution. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Ensure that the cell density is not too high, as this can affect drug availability.
Inconsistent Effects on Downstream Targets Cell line-specific signaling pathways, off-target effects, crosstalk with other pathways.Characterize the downstream signaling pathways in your cell line (e.g., PI3K/Akt, MAPK/ERK).[10][11] Investigate potential off-target effects by using a second, structurally different FAK inhibitor or by using genetic approaches like siRNA or CRISPR to validate the phenotype.
Precipitation of this compound in Culture Medium Poor solubility of the compound at the working concentration.Prepare fresh dilutions of this compound from a DMSO stock for each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution. If precipitation is observed, consider using a lower concentration or a different formulation if available.

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay Type Target Cell Line(s) Reported IC50
Cell-Free Kinase AssayPurified FAK-4 nM[1][2]
In-Cell Western/Western BlotFAK Phosphorylation (Tyr397)REF52, PC3, SKOV-3, L3.6p1, F-G, MDCK30-500 nM[2]
Cell Proliferation/ViabilityNeuroblastoma PDX Cells (COA3)-12.0 µM[8]
Cell Proliferation/ViabilityNeuroblastoma PDX Cells (COA6)-1.13 µM[8]

Experimental Protocols

Protocol: Western Blot for FAK Phosphorylation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 90 minutes).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[7]

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9]

  • Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Mandatory Visualizations

Signaling Pathway

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Grb2_SOS Grb2/SOS pFAK->Grb2_SOS PI3K PI3K pFAK->PI3K Src->pFAK Phosphorylation Ras Ras Grb2_SOS->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival Cell_Migration Cell Migration & Invasion ERK->Cell_Migration PF573228 This compound PF573228->FAK

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis (this compound affects cell phenotype) cell_culture 1. Cell Culture (Select appropriate cell lines) start->cell_culture treatment 2. Treatment (Dose-response of this compound) cell_culture->treatment biochemical_assay 3a. Biochemical Assay (Western Blot for p-FAK) treatment->biochemical_assay phenotypic_assay 3b. Phenotypic Assay (Viability, Migration, etc.) treatment->phenotypic_assay data_analysis 4. Data Analysis (IC50 determination, statistical tests) biochemical_assay->data_analysis phenotypic_assay->data_analysis interpretation 5. Interpretation (Correlate biochemical and phenotypic data) data_analysis->interpretation end End: Conclusion interpretation->end

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting Logic

Caption: A logical guide for troubleshooting variable responses to this compound.

References

Technical Support Center: PF-573228 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the FAK inhibitor, PF-573228.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). It targets the kinase domain of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[1][2][3] This initial autophosphorylation event is critical for the activation of FAK and the subsequent recruitment of Src family kinases, which leads to the activation of downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[4][5][6]

Q2: My cells show decreased p-FAK (Y397) levels after this compound treatment, but I don't observe a significant effect on cell viability. Why?

This is a commonly observed phenomenon. Inhibition of FAK phosphorylation by this compound does not always lead to apoptosis or a reduction in cell growth.[1] Several factors could contribute to this:

  • Cell Line Dependency: The effect of FAK inhibition on cell viability is highly dependent on the cancer cell type and its specific genetic background. Some cell lines are more reliant on FAK signaling for survival than others.

  • Activation of Compensatory Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on FAK.

  • Scaffolding Function of FAK: FAK has both kinase-dependent and kinase-independent scaffolding functions.[4][6] this compound only inhibits the kinase activity. The scaffolding function, which involves protein-protein interactions, may still be promoting cell survival.

Q3: What are the known mechanisms of acquired resistance to this compound in cancer cells?

Several mechanisms of resistance to this compound and other FAK inhibitors have been identified:

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Oncogenic RTKs, such as EGFR and HER2, can directly phosphorylate FAK at Y397, thereby bypassing the inhibitory effect of this compound.[7] This "oncogenic protection" allows cancer cells to maintain FAK signaling despite the presence of the inhibitor.[7]

  • Activation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) signaling has been shown to be activated in tumors that are non-responsive or have developed resistance to FAK inhibitors.[8]

  • Wnt Signaling Pathway Activation: Overexpression of Wnt ligands (e.g., WNT1, WNT3A) has been identified as a potential mechanism of resistance to FAK inhibitors in diffuse gastric cancer.[9]

  • Upregulation of Cyclin-Dependent Kinase 6 (CDK6): Increased expression of CDK6 has been shown to promote resistance to FAK inhibitors.[9]

  • Alternative Splicing of FAK: FAK pre-mRNA can undergo alternative splicing, leading to the expression of different FAK isoforms.[7][10] Some of these splice variants may have altered sensitivity to inhibitors or different signaling properties.[10]

  • Increased Drug Efflux: Although not specifically documented for this compound, increased expression of efflux pumps is a general mechanism of drug resistance in cancer cells that can reduce the intracellular concentration of the inhibitor.[8][11][12][13][14]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell numbers can lead to variability.

    • Solution: Ensure a consistent and optimal cell seeding density for your specific cell line. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.

  • This compound Stock Solution: Degradation or precipitation of the compound.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Assay Incubation Time: The time of exposure to the drug can significantly impact the IC50 value.

    • Solution: Standardize the incubation time for your experiments. Typical incubation times range from 24 to 72 hours.

  • Cell Culture Conditions: Variations in media, serum, or incubator conditions.

    • Solution: Maintain consistent cell culture conditions, including media formulation, serum percentage, and CO2 levels.

Problem 2: Weak or no signal for p-FAK (Y397) in Western Blotting, even in untreated control cells.

Possible Causes and Solutions:

  • Low Endogenous p-FAK Levels: Some cell lines have low basal levels of FAK activation.

    • Solution: Stimulate the cells with serum or plate them on an extracellular matrix protein like fibronectin before lysis to induce FAK activation.

  • Inefficient Protein Extraction: Inadequate lysis buffer or technique.

    • Solution: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of FAK. Ensure complete cell lysis by sonication or mechanical disruption.

  • Poor Antibody Performance: The primary antibody may not be specific or sensitive enough.

    • Solution: Use a well-validated antibody for p-FAK (Y397). Check the antibody datasheet for recommended dilutions and positive control cell lines.

  • Suboptimal Transfer: Inefficient transfer of the protein from the gel to the membrane.

    • Solution: Optimize the transfer conditions (voltage, time) based on the molecular weight of FAK (~125 kDa). Ensure good contact between the gel and the membrane.

Problem 3: Difficulty in generating a this compound resistant cell line.

Possible Causes and Solutions:

  • Inappropriate Starting Concentration of this compound: A concentration that is too high will kill all cells, while one that is too low will not provide enough selective pressure.

    • Solution: Start by determining the IC50 of this compound for the parental cell line. Begin the resistance induction with a concentration around the IC20-IC30.

  • Insufficient Treatment Duration: The development of resistance is a gradual process.

    • Solution: Employ a pulse-treatment strategy, exposing the cells to the drug for a defined period (e.g., 24-72 hours), followed by a recovery period in drug-free medium. Gradually increase the drug concentration in subsequent cycles as the cells become more tolerant.

  • Clonal Selection: The resistant population may be a small sub-clone.

    • Solution: After several rounds of selection, use single-cell cloning techniques (e.g., limiting dilution) to isolate and expand resistant clones.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (in vitro, cell-free)IC50 (cellular p-FAK Y397 inhibition)Reference
--4 nM-[1][2][3]
REF52Rat Embryo Fibroblast-30-500 nM[1]
PC3Prostate Cancer-30-500 nM[1]
SKOV-3Ovarian Cancer-30-500 nM[1]
L3.6p1Pancreatic Cancer-30-500 nM[1]
MDCKMadin-Darby Canine Kidney-30-500 nM[1]

Note: Cellular IC50 values for growth inhibition are highly variable and cell-line dependent. The provided values for cellular p-FAK Y397 inhibition indicate the concentration range at which the drug effectively inhibits its direct target within the cell.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for p-FAK (Y397)
  • Cell Lysis: Lyse treated and untreated cells in a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C. Also, probe a separate blot with an antibody for total FAK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.

FAK Kinase Activity Assay (In Vitro)
  • Reaction Setup: In a microplate, combine a kinase buffer, a FAK substrate (e.g., a synthetic peptide), and the desired concentration of this compound or a vehicle control.

  • Enzyme Addition: Add purified recombinant FAK enzyme to initiate the kinase reaction.

  • ATP Addition: Add ATP to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of FAK activity inhibition by this compound.

Visualizations

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation RTKs RTKs (e.g., EGFR, HER2) RTKs->FAK Activation pFAK p-FAK (Y397) RTKs->pFAK Bypass (Resistance) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K/Akt pFAK->PI3K MAPK MAPK/ERK pFAK->MAPK Src->pFAK Further Phosphorylation Downstream Cell Survival, Proliferation, Migration PI3K->Downstream MAPK->Downstream PF573228 This compound PF573228->FAK Inhibition

Caption: FAK signaling pathway and the mechanism of this compound action and resistance.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., IC50, Western Blot) Check_Reagents Check Reagent Quality - this compound aliquots - Antibody validation - Fresh buffers Start->Check_Reagents Step 1 Check_Protocol Review Experimental Protocol - Cell density - Incubation times - Concentrations Start->Check_Protocol Step 2 Check_Cells Assess Cell Health & Identity - Mycoplasma test - STR profiling Start->Check_Cells Step 3 Optimize Optimize Assay Conditions - Titrate antibody - Adjust loading amount Check_Reagents->Optimize Check_Protocol->Optimize Check_Cells->Optimize Analyze Re-analyze Data - Appropriate controls - Statistical analysis Optimize->Analyze Consult Consult Literature/ Technical Support Analyze->Consult

Caption: A general workflow for troubleshooting inconsistent experimental results.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms PF573228 This compound FAK_Inhibition FAK Kinase Inhibition PF573228->FAK_Inhibition Resistance Drug Resistance FAK_Inhibition->Resistance RTK RTK Upregulation (EGFR, HER2) RTK->Resistance STAT3 STAT3 Activation STAT3->Resistance Wnt Wnt Pathway Activation Wnt->Resistance CDK6 CDK6 Upregulation CDK6->Resistance Splicing FAK Alternative Splicing Splicing->Resistance Efflux Drug Efflux Pumps Efflux->Resistance

Caption: Overview of potential resistance mechanisms to this compound.

References

Technical Support Center: PF-573228 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-573228 in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is to block the autophosphorylation of FAK at Tyrosine 397 (Tyr397), which is a critical step in the activation of FAK and downstream signaling pathways that regulate cell migration, proliferation, and survival.[1][3][4] By inhibiting FAK, this compound can suppress tumor growth and metastasis.[1][4]

2. My this compound is not dissolving properly for in vivo administration. What should I do?

This compound is practically insoluble in water and ethanol.[5] It is soluble in DMSO, with reported solubilities ranging from over 20 mg/mL to greater than 166.6 mg/mL.[6][7] For in vivo use, a stock solution in fresh, moisture-free DMSO should be prepared first.[1] This stock can then be diluted into a suitable vehicle for animal administration.

Here are some troubleshooting tips for solubility:

  • Use fresh, high-quality DMSO: Moisture in DMSO can significantly reduce the solubility of this compound.[1]

  • Gentle warming and sonication: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[6][7]

  • Prepare fresh working solutions daily: It is recommended to prepare the final formulation for in vivo experiments fresh on the day of use to avoid precipitation.[2]

3. What is a recommended formulation for in vivo delivery of this compound?

Several formulations have been suggested for the in vivo administration of this compound. A common approach involves preparing a stock solution in DMSO and then diluting it in a vehicle suitable for oral gavage or intraperitoneal injection.

One suggested formulation for a 1 mL working solution is to add 50 μL of a 32.7 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix thoroughly.[1] Another option involves a mixture of DMSO, PEG300, Tween 80, and ddH2O. For a 1 mL solution, 50 μL of a 100 mg/mL DMSO stock is mixed with 20 μL of Tween80, followed by the addition of 300 μL of PEG300 and 630 μL of ddH2O.[1] It is important to ensure each component is thoroughly mixed before adding the next.

4. I'm observing unexpected or off-target effects in my in vivo study. What could be the cause?

While this compound is a selective FAK inhibitor, off-target effects are a possibility with any small molecule inhibitor.[8] Studies have shown that at certain concentrations, this compound may have effects independent of FAK inhibition. For instance, one study on platelets suggested that the inhibitory effects of this compound on platelet aggregation were due to off-target effects, as the inhibition was observed even in FAK-deficient platelets.[9]

To troubleshoot potential off-target effects:

  • Confirm FAK inhibition: Ensure that the administered dose is effectively inhibiting FAK phosphorylation (p-FAK Tyr397) in your target tissue. This can be verified by Western blot analysis of tissue lysates.

  • Dose-response studies: Perform a dose-response study to determine the lowest effective dose that inhibits FAK without causing overt toxicity or unexpected phenotypes.

  • Use of a negative control: A vehicle-only control group is essential to distinguish compound-specific effects from vehicle effects.

  • Consider alternative inhibitors: If off-target effects are suspected and problematic, consider using another FAK inhibitor with a different chemical scaffold.

5. What is a typical dosage for this compound in mice?

A reported dosage for this compound in mice is 5 mg/kg administered orally.[1] However, the optimal dosage can vary depending on the mouse model, tumor type, and administration route. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.

Quantitative Data Summary

ParameterValueCell/Assay TypeReference
IC50 (Cell-free) 4 nMPurified recombinant FAK catalytic fragment[1][2][10]
IC50 (In-cell) 30-500 nMVarious cancer cell lines (REF52, PC3, SKOV-3, L3.6p1, MDCK)[1][6]
In Vivo Dosage 5 mg/kgCtrl-MT and MFCKO-MT mice[1]
Solubility in DMSO >166.6 mg/mLN/A[6][7]
Solubility in Water InsolubleN/A[5]
Solubility in Ethanol InsolubleN/A[5]

Experimental Protocols

Protocol: Preparation and Administration of this compound for Oral Gavage in Mice

  • Preparation of Stock Solution:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 32.7 mg/mL.

    • Ensure complete dissolution by gentle vortexing and, if necessary, brief sonication in a water bath. This stock solution can be stored at -80°C for up to one year, but should be aliquoted to avoid repeated freeze-thaw cycles.[1][2]

  • Preparation of Working Solution (Formulation with Corn Oil):

    • On the day of administration, thaw an aliquot of the this compound DMSO stock solution.

    • For a 1 mL final volume, add 50 μL of the 32.7 mg/mL DMSO stock solution to 950 μL of sterile corn oil.[1]

    • Mix thoroughly by vortexing or sonication until a uniform suspension is achieved. The mixed solution should be used immediately.[1]

  • Oral Administration:

    • Administer the freshly prepared this compound formulation to mice via oral gavage at the desired dosage (e.g., 5 mg/kg).

    • The volume of administration will depend on the weight of the mouse and the final concentration of the working solution.

Visualizations

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK pY397 p-FAK (Tyr397) FAK->pY397 Autophosphorylation Cell_Migration Cell Migration FAK->Cell_Migration PF573228 This compound PF573228->FAK Src Src pY397->Src Grb2 Grb2 pY397->Grb2 PI3K PI3K pY397->PI3K Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation

Caption: FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Poor In Vivo Efficacy

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_Formulation Verify this compound Formulation (Freshly prepared? Correct components?) Start->Check_Formulation Check_Solubility Assess Solubility (Precipitation observed?) Check_Formulation->Check_Solubility Formulation OK Optimize_Formulation Optimize Formulation (Try alternative vehicles) Check_Formulation->Optimize_Formulation Issue Found Check_Dose Review Dosage and Administration Route Check_Solubility->Check_Dose Solubility OK Check_Solubility->Optimize_Formulation Precipitation Analyze_PK Perform Pharmacokinetic (PK) Analysis (Is the compound reaching the target?) Check_Dose->Analyze_PK Dose/Route OK Adjust_Dose Adjust Dose or Administration Route Check_Dose->Adjust_Dose Potential Issue Analyze_PD Perform Pharmacodynamic (PD) Analysis (Is FAK phosphorylation inhibited?) Analyze_PK->Analyze_PD Adequate Exposure Analyze_PK->Adjust_Dose Poor Exposure Consider_Off_Target Investigate Potential Off-Target Effects Analyze_PD->Consider_Off_Target FAK Inhibition Confirmed Conclude_Target_Invalid Re-evaluate Target Validity in Model Analyze_PD->Conclude_Target_Invalid No FAK Inhibition

References

Technical Support Center: Ensuring Complete FAK Inhibition with PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using PF-573228 to achieve complete inhibition of Focal Adhesion Kinase (FAK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions by binding to the ATP pocket of the FAK kinase domain, preventing the phosphorylation of FAK and subsequent downstream signaling events.[2]

Q2: What is the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental setup. In cell-free assays with purified FAK, the IC50 is approximately 4 nM.[1][3][4] In cell-based assays, the IC50 for the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr397) typically ranges from 30 to 500 nM in various cell lines.[1][5]

Q3: How can I confirm that FAK is fully inhibited in my experiment?

A3: Complete FAK inhibition can be confirmed by assessing the phosphorylation status of FAK and its downstream targets. The most common method is Western blotting to measure the levels of phosphorylated FAK at key tyrosine residues, particularly the autophosphorylation site Tyr397, and the activation loop sites Tyr576 and Tyr577.[2][6] A significant reduction in the phosphorylation of these sites indicates effective FAK inhibition. Additionally, assessing the phosphorylation of downstream FAK substrates like paxillin can further validate the inhibition of the signaling pathway.[5][7]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is considered highly selective for FAK, potential off-target effects have been reported, especially at higher concentrations.[8][9] It is crucial to include appropriate controls in your experiments, such as using multiple FAK inhibitors or genetic approaches like siRNA or shRNA to confirm that the observed phenotype is specifically due to FAK inhibition.[10] One study in platelets suggested that the observed effects of this compound were due to off-target effects rather than FAK inhibition.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete inhibition of FAK phosphorylation (p-FAK levels still high after treatment) Insufficient concentration of this compound.Increase the concentration of this compound. Effective concentrations in cells can be up to 10 µM.[2][11] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Short incubation time.Increase the incubation time with this compound. A time course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal duration for achieving maximal inhibition.
Poor compound stability or solubility.Ensure proper storage of the this compound stock solution (typically in DMSO at -20°C or -80°C). Prepare fresh working solutions from the stock for each experiment. Confirm the solubility of the compound in your cell culture medium.
No observable phenotype (e.g., no change in cell migration or proliferation) despite confirmed FAK inhibition. FAK activity may not be the primary driver of the phenotype in your specific cell model.Consider the cellular context. In some cell types, FAK inhibition affects migration and adhesion but not proliferation.[1][5] Investigate other signaling pathways that may be compensating for the loss of FAK activity.
Redundancy with other kinases.The proline-rich tyrosine kinase 2 (PYK2) is structurally related to FAK and can have overlapping functions.[7] Consider using a dual FAK/PYK2 inhibitor or genetically silencing both kinases to address potential redundancy.
Unexpected or contradictory results. Off-target effects of this compound.As mentioned in the FAQs, validate your findings using a secondary FAK inhibitor with a different chemical structure or by using a genetic approach (siRNA/shRNA) to knockdown FAK expression.[10]
Cell line-specific responses.The effects of FAK inhibition can be highly dependent on the specific cell line and its genetic background. Ensure that your observations are consistent across multiple cell lines if making a general conclusion.

Quantitative Data Summary

Table 1: In Vitro and In-Cellular Potency of this compound

Assay Type Target IC50 Value Reference
Cell-Free Kinase AssayPurified FAK4 nM[1][3][4]
Cell-Based AssayFAK Autophosphorylation (Tyr397) in various cell lines30 - 500 nM[1][5]
Cell Proliferation AssayNeuroblastoma PDX cells (COA6)1.13 µM[11]
Cell Proliferation AssayNeuroblastoma PDX cells (COA3)12.0 µM[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of FAK Phosphorylation

This protocol describes the steps to assess the inhibition of FAK phosphorylation in cultured cells treated with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired incubation time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FAK (Tyr397, Tyr576/577), total FAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-FAK signal to total FAK and the loading control.

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 autophosphorylation Src Src pFAK_Y397->Src recruits pFAK_Y576_577 p-FAK (Y576/577) (Fully Active) Src->pFAK_Y576_577 phosphorylates Paxillin Paxillin pFAK_Y576_577->Paxillin phosphorylates PI3K PI3K pFAK_Y576_577->PI3K activates pPaxillin p-Paxillin Paxillin->pPaxillin Downstream Downstream Signaling (Migration, Proliferation, Survival) pPaxillin->Downstream Akt Akt PI3K->Akt activates Akt->Downstream PF573228 This compound PF573228->FAK inhibits ATP binding Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound (and DMSO control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FAK, Total FAK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Assess FAK Inhibition analysis->end

References

Technical Support Center: PF-573228 and its Effect on Pyk2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-573228 in experiments involving Proline-rich tyrosine kinase 2 (Pyk2).

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Inhibition of Pyk2 Phosphorylation

Question: I am using this compound to inhibit Pyk2, but I am seeing variable or no inhibition of Pyk2 phosphorylation in my cellular assays. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Inhibitor Concentration: this compound is significantly more selective for Focal Adhesion Kinase (FAK) than for Pyk2.[1][2] At low nanomolar concentrations, you will likely observe potent inhibition of FAK autophosphorylation (Tyr397) with minimal effect on Pyk2.[1][3] Inhibition of Pyk2 phosphorylation may require much higher concentrations, which could introduce off-target effects.

    • Recommendation: Perform a dose-response experiment starting from a low nanomolar range up to the micromolar range to determine the optimal concentration for Pyk2 inhibition in your specific cell system. Be aware that at higher concentrations, off-target effects are more likely.[4]

  • Cellular Context: The IC50 of this compound for FAK phosphorylation in cultured cells (30-500 nM) is higher than its in vitro IC50 (4 nM), suggesting that cellular factors can influence its activity.[1][3] This discrepancy is likely even greater for the less sensitive Pyk2.

    • Recommendation: Validate the effect of this compound on both FAK and Pyk2 phosphorylation in your cell line of interest to understand its specific activity.

  • Antibody Specificity: The phospho-Pyk2 antibody may not be specific or sensitive enough to detect subtle changes in phosphorylation.

    • Recommendation: Validate your phospho-Pyk2 antibody using appropriate controls, such as lysates from cells with known high and low Pyk2 activity or by treating lysates with a phosphatase.

  • Lysate Preparation: Rapid dephosphorylation can occur during sample preparation.

    • Recommendation: Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors.

Issue 2: Observed Phenotype Does Not Correlate with Pyk2 Inhibition

Question: I am observing a cellular phenotype after treatment with this compound, but it doesn't seem to be related to the level of Pyk2 inhibition. How can I investigate this?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: this compound has known off-target effects. For instance, it has been shown to inhibit platelet aggregation independently of FAK, suggesting it can affect other cellular targets.[4] The observed phenotype might be a result of inhibiting FAK or other kinases.

    • Recommendation: To confirm that the observed phenotype is due to Pyk2 inhibition, consider using a structurally different Pyk2 inhibitor or a genetic approach like siRNA or shRNA to knock down Pyk2 expression and see if it replicates the phenotype.[5]

  • FAK-Mediated Effects: Given the high potency of this compound against FAK, the observed phenotype is very likely due to FAK inhibition.[1][3]

    • Recommendation: Correlate the observed phenotype with the inhibition of FAK phosphorylation at Tyr397. If the phenotype tracks with FAK inhibition at concentrations where Pyk2 is not significantly inhibited, it is likely a FAK-mediated effect.

Frequently Asked Questions (FAQs)

Q1: What is the IC50 of this compound for Pyk2?

A1: this compound is an ATP-competitive inhibitor that is approximately 50- to 250-fold more selective for FAK than for Pyk2.[1][2] The reported IC50 for FAK in a cell-free assay is 4 nM.[1][3] Based on this selectivity, the estimated IC50 for Pyk2 would be in the range of 200 nM to 1000 nM.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[1] For a 100 mM stock solution, you can dissolve 49.15 mg of this compound (MW: 491.49 g/mol ) in 1 mL of DMSO. It is recommended to warm the solution at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[3] For cell culture experiments, further dilute the DMSO stock in your culture medium. Be mindful of the final DMSO concentration, as it can affect cell viability.

Q3: What are the key phosphorylation sites of Pyk2 that I should monitor?

A3: The primary autophosphorylation site of Pyk2 is Tyrosine 402 (Tyr402).[6][7] This phosphorylation event creates a binding site for Src family kinases, which in turn phosphorylate other tyrosine residues to fully activate Pyk2.[7] Therefore, monitoring the phosphorylation of Tyr402 is a key indicator of Pyk2 activation. Other important phosphorylation sites include Tyr579, Tyr580, and Tyr881.[8]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been used in in vivo studies.[1] However, careful consideration of its pharmacokinetic and pharmacodynamic properties is necessary. Due to its off-target effects, it is crucial to correlate any observed in vivo effects with target engagement (i.e., inhibition of FAK and/or Pyk2 phosphorylation in the target tissue).[4]

Data Presentation

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

TargetAssay TypeIC50Reference(s)
FAKCell-Free Kinase Assay4 nM[1][3]
Pyk2Cell-Free Kinase AssayEstimated 200 - 1000 nM[1][2]
FAK Phosphorylation (Tyr397)Cellular Assay30 - 500 nM[1][3]
Pyk2 Phosphorylation (Tyr402)Cellular AssayExpected to be >500 nM[9]

Experimental Protocols

In Vitro Kinase Assay for Pyk2 Inhibition

This protocol is adapted from a general radioactive kinase assay and can be used to determine the in vitro IC50 of this compound for Pyk2.

Materials:

  • Recombinant active Pyk2 enzyme

  • Poly (Glu, Tyr) peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • This compound serial dilutions

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the Pyk2 enzyme and the peptide substrate in the kinase assay buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cellular Assay for Pyk2 Phosphorylation by Western Blot

This protocol describes how to assess the effect of this compound on Pyk2 phosphorylation in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Pyk2 (Tyr402) and anti-total Pyk2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the anti-phospho-Pyk2 (Tyr402) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total Pyk2 antibody to normalize for protein loading.

Mandatory Visualization

Pyk2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Integrins Integrins Pyk2 Pyk2 Integrins->Pyk2 Activation GPCRs GPCRs GPCRs->Pyk2 Activation pPyk2_Y402 p-Pyk2 (Y402) Pyk2->pPyk2_Y402 Autophosphorylation Src Src pPyk2_Y402->Src Recruitment & Activation Grb2_Sos Grb2/Sos pPyk2_Y402->Grb2_Sos Recruitment PI3K PI3K pPyk2_Y402->PI3K Activation pSrc p-Src Src->pSrc pSrc->pPyk2_Y402 Further Phosphorylation Ras Ras Grb2_Sos->Ras MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ras->MAPK_Cascade Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) MAPK_Cascade->Cellular_Responses Akt->Cellular_Responses PF573228 This compound PF573228->Pyk2 Inhibition

Caption: Simplified Pyk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Pyk2_Inhibition start Start: Treat cells with this compound lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pPyk2 Y402) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Membrane Stripping detection->stripping analysis Data Analysis: Normalize pPyk2 to total Pyk2 detection->analysis reprobe Reprobe with anti-total Pyk2 stripping->reprobe reprobe->secondary_ab end End: Determine effect on Pyk2 phosphorylation analysis->end

Caption: Experimental workflow for assessing Pyk2 phosphorylation inhibition by Western blot.

References

Validation & Comparative

PF-573228 versus other FAK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to PF-573228 and Other Focal Adhesion Kinase (FAK) Inhibitors for Researchers

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways initiated by integrins and growth factor receptors. Its role in cell adhesion, migration, proliferation, and survival has made it a compelling target in oncology and other therapeutic areas. This compound was one of the pioneering, potent, and selective ATP-competitive inhibitors of FAK, paving the way for the development of a range of inhibitors. This guide provides a comparative overview of this compound and other notable FAK inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

Performance and Potency Comparison

The efficacy of a kinase inhibitor is determined by its potency at the molecular level (biochemical IC50) and its activity within a cellular context (cellular IC50). Selectivity against closely related kinases, such as the Proline-rich Tyrosine Kinase 2 (Pyk2), is also a crucial parameter.

Biochemical and Cellular Potency of FAK Inhibitors

The following table summarizes the reported IC50 values for this compound and other key FAK inhibitors. Biochemical IC50 represents the concentration required to inhibit the purified kinase enzyme by 50%, while cellular IC50 reflects the concentration needed to inhibit FAK autophosphorylation at tyrosine 397 (pFAK Y397) in intact cells.

InhibitorBiochemical FAK IC50 (nM)Cellular pFAK Y397 IC50 (nM)Notes
This compound 4[1][2][3][4][5]11 - 500[2][5]Highly selective for FAK over other kinases[1][4].
PF-562271 1.5[6]10 - 30[6]A potent dual inhibitor of FAK and Pyk2 (Pyk2 IC50 = 14 nM)[6].
Defactinib (VS-6063) 0.6[7][8]Not explicitly stated, but inhibits pFAK in cells[9].A second-generation, orally active FAK inhibitor currently in clinical trials[9][10].
TAE226 5.5[11]Not explicitly stated, but effective in cells[12].Dual FAK/IGF-IR inhibitor; development halted due to side effects[11].
Y15 ~1000 (inhibits autophosphorylation)[13]Not explicitly stated, but effective in cells[12][14].A non-ATP competitive inhibitor that targets the Y397 autophosphorylation site[13][15].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, rendered using Graphviz, illustrate the FAK signaling cascade and a standard experimental workflow for inhibitor testing.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) recruits and activates FAK through autophosphorylation at the Y397 residue. This phosphosite acts as a docking station for Src family kinases. The resulting FAK/Src complex phosphorylates downstream targets, activating key signaling pathways like PI3K/Akt and MAPK/ERK, which in turn regulate cell migration, survival, and proliferation[16][17][18].

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activates pFAK pFAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Recruits Src Src Src->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK Response Cellular Responses (Migration, Proliferation, Survival) PI3K_Akt->Response MAPK_ERK->Response ECM ECM ECM->Integrin Binds Inhibitor This compound Inhibitor->FAK Inhibits

Figure 1. FAK signaling pathway and point of inhibition.
Biochemical Kinase Assay Workflow

Determining the biochemical IC50 of an inhibitor like this compound typically involves an in vitro kinase assay. This workflow outlines the key steps, from combining the enzyme and substrate to detecting the final signal.

Kinase_Assay_Workflow cluster_reaction Reaction Setup cluster_process Assay Process Enzyme Recombinant FAK Enzyme Mix 1. Mix Components (Enzyme, Substrate, Inhibitor) Enzyme->Mix Substrate Peptide Substrate (e.g., Poly-Glu-Tyr) Substrate->Mix ATP ATP Incubate 2. Initiate with ATP & Incubate ATP->Incubate Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Buffer Kinase Buffer (HEPES, MgCl2) Buffer->Mix Mix->Incubate Stop 3. Stop Reaction Incubate->Stop Detect 4. Detect Signal Stop->Detect Result Phosphorylated Substrate (Signal) Detect->Result

Figure 2. General workflow for a biochemical FAK inhibition assay.

Experimental Protocols

Accurate and reproducible data are the foundation of scientific research. Below are detailed methodologies for key experiments used in the characterization of FAK inhibitors.

Biochemical FAK Kinase Assay (IC50 Determination)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.

Objective: To determine the concentration of an inhibitor required to reduce FAK kinase activity by 50% in a cell-free system.

Materials:

  • Purified, active recombinant FAK kinase domain[2].

  • Kinase Substrate: A generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2, 2 mM DTT[19].

  • ATP: Adenosine triphosphate.

  • Test Inhibitor (e.g., this compound) serially diluted in DMSO.

  • Detection System: Homogeneous Time-Resolved Fluorescence (HTRF), ADP-Glo™, or ELISA-based methods are common[19][20]. For ELISA: anti-phosphotyrosine antibody (e.g., PY20) and a secondary HRP-conjugated antibody[2].

  • Microtiter plates (e.g., 96-well or 384-well).

Procedure:

  • Coating (for ELISA): Coat microtiter plate wells with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash wells with a suitable wash buffer.

  • Inhibitor Addition: Add serially diluted test inhibitor to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Enzyme Addition: Add the purified FAK enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP (a concentration near the Km, e.g., 5 µM, is often used) to all wells[19].

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow for substrate phosphorylation[2][20].

  • Detection:

    • For ELISA: Stop the reaction and wash the wells. Add a primary anti-phosphotyrosine antibody, incubate, wash, and then add the HRP-conjugated secondary antibody. After a final wash, add HRP substrate (e.g., TMB) and measure the absorbance[2].

    • For ADP-Glo™: Stop the kinase reaction, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal[20].

  • Data Analysis: Subtract the background reading. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular FAK Autophosphorylation Assay (Western Blot)

This protocol measures the ability of an inhibitor to block FAK signaling within intact cells.

Objective: To determine the inhibitor concentration required to reduce the phosphorylation of FAK at Tyr397 in cultured cells.

Materials:

  • Cell line of interest (e.g., PC3, SKOV-3, REF52) cultured in appropriate media[2].

  • Test Inhibitor (e.g., this compound).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-FAK (Tyr397) and Mouse anti-total FAK.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot detection reagents.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for several hours before treatment.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2-24 hours)[14]. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and separate the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with the antibody for total FAK to ensure equal protein loading.

  • Data Analysis: Perform densitometry on the pFAK and total FAK bands. Calculate the ratio of pFAK to total FAK for each concentration. Plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration to determine the cellular IC50[14].

References

A Head-to-Head Comparison of FAK Inhibitors: PF-573228 vs. PF-562271

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that govern cell survival, proliferation, migration, and angiogenesis. Two prominent small molecule inhibitors, PF-573228 and PF-562271, both developed by Pfizer, have been instrumental in the preclinical and clinical investigation of FAK as a therapeutic target. This guide provides a detailed, objective comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Biochemical and Cellular Potency

Both this compound and PF-562271 are ATP-competitive inhibitors of FAK. However, they exhibit distinct potency and selectivity profiles. PF-562271 is a dual inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), while this compound demonstrates greater selectivity for FAK.

ParameterThis compoundPF-562271Reference
Target(s) FAKFAK, Pyk2[1][2]
Mechanism of Action ATP-competitiveATP-competitive[2][3]
IC50 (FAK, cell-free) 4 nM1.5 nM[2][3]
IC50 (Pyk2, cell-free) ~200 nM (~50-fold selective for FAK)13-14 nM (~10-fold selective for FAK)[2][3]
Cellular IC50 (FAK Tyr397 phosphorylation) 30-500 nM (in various cell lines)5 nM (in an inducible cell-based assay)[3][4]

In Vitro Efficacy: A Comparative Overview

Studies have demonstrated that both inhibitors can effectively block FAK signaling and impact cancer cell behavior, though with differing potencies and outcomes in various cell lines.

Cell Line(s)AssayThis compound EffectPF-562271 EffectReference
Ovarian Cancer (SNU-119, SNU-8)Cell Viability (72 hr)EC50: 19.1 µM (SNU-119), 27.3 µM (SNU-8)EC50: 4.41 µM (SNU-119), 6.79 µM (SNU-8)[1]
Colorectal Cancer (HCT116, SW480)Apoptosis (12 hr)Dose-dependent increase in apoptosisDose-dependent increase in apoptosis[5]
Pancreatic & Mesothelioma CellsApoptosisInduced apoptosis, significant at 5 and 10 µMNot directly compared in this study[6]
Neuroblastoma PDXsCell Survival & ProliferationSignificant decreaseNot directly compared in this study[7]

Notably, in ovarian cancer cell lines, PF-562271, the dual FAK/Pyk2 inhibitor, demonstrated greater potency in reducing cell viability compared to the more FAK-selective this compound[1]. This suggests a potential role for Pyk2 in the survival of these cancer cells.

Signaling Pathways and Experimental Workflows

The inhibition of FAK by this compound and PF-562271 disrupts downstream signaling cascades crucial for cancer progression. A simplified representation of the FAK signaling pathway and a general workflow for comparing these inhibitors are depicted below.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pY397 pFAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment FAK_Src FAK/Src Complex pY397->FAK_Src Src->FAK_Src PI3K PI3K/Akt Pathway FAK_Src->PI3K MAPK MAPK/ERK Pathway FAK_Src->MAPK Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival MAPK->Cell_Survival Cell_Migration Cell Migration & Invasion MAPK->Cell_Migration Inhibitor This compound / PF-562271 Inhibitor->FAK Experimental_Workflow Start Start: Select Cell Lines Treatment Treat cells with This compound & PF-562271 (Dose-response) Start->Treatment Kinase_Assay Biochemical Assay: In Vitro Kinase Assay Treatment->Kinase_Assay Western_Blot Cell-Based Assays: Western Blot (pFAK) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay Migration_Assay Cell Migration Assay (Transwell, etc.) Treatment->Migration_Assay Data_Analysis Data Analysis: IC50/EC50 Calculation Statistical Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Migration_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

A Head-to-Head Comparison of FAK Inhibitors: PF-573228 vs. Defactinib (VS-6063)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) has emerged as a critical mediator of tumor progression and metastasis, making it a compelling target for cancer therapy. Among the numerous FAK inhibitors developed, PF-573228 and defactinib (VS-6063) are two of the most extensively studied small molecules. This guide provides an objective, data-driven comparison of their efficacy, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their preclinical studies.

Mechanism of Action

Both this compound and defactinib are ATP-competitive inhibitors of FAK.[1][2] They function by binding to the kinase domain of FAK, thereby preventing its autophosphorylation at Tyrosine 397 (Tyr397). This initial phosphorylation event is crucial for the recruitment and activation of downstream signaling molecules, including Src, PI3K, and MAPK, which collectively promote cell survival, proliferation, migration, and invasion.[1][2] By inhibiting FAK autophosphorylation, both compounds effectively block these pro-tumorigenic signaling cascades.

In Vitro Efficacy: A Quantitative Comparison

The potency of this compound and defactinib has been evaluated in various biochemical and cell-based assays. The following tables summarize their inhibitory concentrations (IC50) against FAK and in different cancer cell lines.

Compound Assay Type Target IC50 Reference
This compound Cell-freeFAK4 nM[3][4][5]
Cell-based (pFAK Tyr397)FAK30-500 nM[3]
Defactinib (VS-6063) Cell-freeFAK0.6 nM
Cell-based (pFAK Tyr397)FAK26 nM

Table 1: Biochemical and Cellular IC50 Values. This table highlights the potent inhibitory activity of both compounds against FAK. Defactinib demonstrates a lower IC50 in cell-free assays, suggesting higher biochemical potency.

Cell Line Cancer Type This compound IC50 (µM) Defactinib (VS-6063) IC50 (µM) Reference
H2596 Malignant Pleural Mesothelioma~5-10 (apoptosis)~5-7.5 (apoptosis)[6]
MiaPaca-2 Pancreatic Ductal Adenocarcinoma~10 (apoptosis)~5-7.5 (apoptosis)[6]
U87-MG Glioblastoma10 (pFAK reduction)5 (pFAK reduction)[7]
U251-MG Glioblastoma10 (pFAK reduction)5 (pFAK reduction)[7]

Table 2: Comparative Efficacy in Cancer Cell Lines. This table presents the effective concentrations of each inhibitor in inducing apoptosis or inhibiting FAK phosphorylation in different cancer cell lines. In the studied glioblastoma cell lines, defactinib appears to be more potent in reducing FAK phosphorylation at lower concentrations.[7] A direct comparison in mesothelioma and pancreatic cancer cells showed that both compounds induce apoptosis, with PF-431396 (a related compound) being more potent than both.[6]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and defactinib in various xenograft models.

Compound Cancer Model Dosing Effect Reference
This compound Mammary Tumorigenesis (Ctrl-MT mice)Not SpecifiedSignificant suppression of tumorigenesis and lung metastasis.[3]
Defactinib (VS-6063) KRAS-mutant NSCLC Xenografts400 mg orally BIDModest clinical activity, well-tolerated.[8]
Defactinib (VS-6063) PC3 Prostate Cancer XenograftsNot SpecifiedGreater inhibition of tumor growth when combined with docetaxel compared to monotherapy.[9]

Table 3: Summary of In Vivo Efficacy. Both inhibitors have shown promise in preclinical animal models, demonstrating the ability to suppress tumor growth and metastasis.

Kinase Selectivity

An important consideration for any kinase inhibitor is its selectivity profile, as off-target effects can lead to toxicity.

Compound Selectivity Notes Reference
This compound ~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β.[3][4]
Defactinib (VS-6063) Potent inhibitor of both FAK and Pyk2 (IC50 = 0.6 nM for both). Shows >100-fold selectivity for FAK and Pyk2 over other kinases.

Table 4: Kinase Selectivity Profile. this compound exhibits greater selectivity for FAK over the closely related kinase Pyk2, whereas defactinib is a potent dual inhibitor of both FAK and Pyk2.[3][4] The implications of this difference in selectivity may depend on the specific biological context being investigated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins pFAK pFAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K MAPK MAPK pFAK->MAPK Src->pFAK Migration Migration Src->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation PF573228 This compound PF573228->FAK Defactinib Defactinib (VS-6063) Defactinib->FAK Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Cancer Cell Culture Treatment Treat with this compound or Defactinib CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (pFAK, total FAK, etc.) Treatment->WesternBlot Xenograft Establish Tumor Xenografts in Mice InVivoTreatment Administer this compound or Defactinib Xenograft->InVivoTreatment TumorMeasurement Monitor Tumor Growth InVivoTreatment->TumorMeasurement IHC Immunohistochemistry of Tumors TumorMeasurement->IHC

References

Validating PF-573228 Specificity for FAK: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides an objective comparison of PF-573228, a well-characterized inhibitor of Focal Adhesion Kinase (FAK), with other commercially available FAK inhibitors. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection of research tools for studying FAK-mediated signaling pathways.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes such as adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target. This compound has been widely used as a tool compound to investigate the cellular functions of FAK. This guide delves into the specificity of this compound for FAK by comparing its performance against alternative inhibitors and highlighting potential off-target effects.

Comparative Analysis of FAK Inhibitor Specificity

The potency and selectivity of a kinase inhibitor are critical parameters for interpreting experimental results. The following table summarizes the in vitro inhibitory activity of this compound and other commonly used FAK inhibitors against FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).

InhibitorTarget(s)IC50 (FAK, cell-free)IC50 (Pyk2, cell-free)Other Notable Kinase Activities (IC50)
This compound FAK4 nM[1][2][3]~200 - 1000 nM (~50-250 fold less potent than FAK)[3][4]CDK1/7, GSK-3β (selectivity of ~50- to 250-fold over FAK)[3][4]
Defactinib (VS-6063) FAK, Pyk20.6 nM[5]0.6 nM[5]>100-fold selectivity over other kinases
GSK2256098 FAK0.8 nM (enzymatic), 8.5-15 nM (cellular)[6]>1000-fold selectivity over Pyk2[7]Not specified
PF-431396 FAK, Pyk22 nM[8]11 nM[8]Not specified
TAE226 FAK, IGF-1R, ALK5.5 nM[9]3.5 nM[10][11]InsR (44 nM), IGF-1R (140 nM), ALK, c-Met (~10-100 fold less potent than FAK)[9][10][11]

Off-Target Considerations: The Case of Platelet Function

A critical aspect of validating inhibitor specificity is the investigation of potential off-target effects. Studies have revealed that this compound can significantly inhibit platelet aggregation.[12] However, further investigation using platelets from FAK-deficient mice demonstrated that this inhibition persists even in the absence of FAK, indicating that the effect on platelets is due to off-target activities rather than direct FAK inhibition.[12] This finding is crucial for researchers studying FAK in the context of thrombosis or hemostasis, as the observed phenotype with this compound may not be solely attributable to FAK inhibition.

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize FAK inhibitors.

In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FAK.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant FAK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[13]

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a defined period (e.g., 45-60 minutes).[13]

  • Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This can be achieved using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.[13]

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce FAK activity by 50%.

Western Blotting for FAK Phosphorylation

This technique is used to assess the inhibition of FAK autophosphorylation at Tyr397 in a cellular context, a key indicator of FAK activation.

Protocol:

  • Cell Treatment: Culture cells of interest and treat them with various concentrations of the FAK inhibitor or vehicle control for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated FAK at Tyr397 (p-FAK Y397). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14][15][16][17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FAK or a housekeeping protein like β-actin.[15]

Transwell Cell Migration Assay

This assay measures the effect of FAK inhibition on the migratory capacity of cells.

Protocol:

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours. Resuspend the cells in a serum-free medium.

  • Assay Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.[18][19][20][21]

  • Cell Seeding: Seed the prepared cells into the upper chamber of the Transwell insert in the presence of different concentrations of the FAK inhibitor or vehicle control.[20][21]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).

  • Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).[20]

  • Quantification: Count the number of migrated cells in several microscopic fields for each condition.

Visualizing FAK Signaling and Experimental Workflows

To provide a clearer understanding of the molecular pathways and experimental designs, the following diagrams have been generated using Graphviz.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrins ECM->Integrin FAK FAK Integrin->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src pFAK_complex p-FAK/Src Complex pY397->pFAK_complex Src->pFAK_complex Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK_complex->Downstream Migration Cell Migration Downstream->Migration Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival PF573228 This compound PF573228->FAK Inhibition

Caption: FAK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start inhibitor_prep Prepare FAK Inhibitor (e.g., this compound) start->inhibitor_prep cell_culture Cell Culture start->cell_culture treatment Treat Cells with Inhibitor inhibitor_prep->treatment kinase_assay In Vitro Kinase Assay inhibitor_prep->kinase_assay cell_culture->treatment western_blot Western Blot (p-FAK) treatment->western_blot migration_assay Cell Migration Assay treatment->migration_assay data_analysis Data Analysis (IC50, % Inhibition) kinase_assay->data_analysis western_blot->data_analysis migration_assay->data_analysis conclusion Conclusion on Specificity & Efficacy data_analysis->conclusion

Caption: Workflow for Validating FAK Inhibitor Specificity.

References

Genetic Validation of PF-573228 Effects Using FAK siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for inhibiting Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion, migration, and survival: the small molecule inhibitor PF-573228 and RNA interference using FAK-specific siRNA. By presenting side-by-side data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for validating the on-target effects of this compound and understanding the cellular consequences of FAK inhibition.

Comparison of this compound and FAK siRNA Efficacy

The following tables summarize quantitative data from studies directly comparing the effects of the FAK inhibitor this compound and FAK siRNA on key cellular processes. These results demonstrate a high degree of correlation between pharmacological inhibition and genetic knockdown of FAK, providing strong evidence for the specificity of this compound.

Parameter Treatment Cell Line Result Reference
FAK Protein Expression Control siRNAWM983B (Melanoma)~100%[1]
FAK siRNA (48h)WM983B (Melanoma)Significant reduction[1]
This compound (1 µM, 12h)WM983B (Melanoma)No significant change[1]
FAK Phosphorylation (pY397) Control siRNAWM983B (Melanoma)~100%[1]
FAK siRNA (48h)WM983B (Melanoma)Significant reduction[1]
This compound (1 µM, 12h)WM983B (Melanoma)Significant reduction[1]
Cell Migration Speed Control siRNAWM983B (Melanoma)Normalized to 100%[1]
FAK siRNAWM983B (Melanoma)~50% reduction[1]
This compound (1 µM)WM983B (Melanoma)~60% reduction[1]
Cell Invasion ControlSK-N-BE(2) (Neuroblastoma)Normalized to 100%[2]
FAK siRNASK-N-BE(2) (Neuroblastoma)Significant decrease[2]
This compoundSK-N-BE(2) (Neuroblastoma)Significant decrease[2]
Cell Migration ControlSK-N-AS (Neuroblastoma)Normalized to 100%[2]
FAK siRNASK-N-AS (Neuroblastoma)Significant decrease[2]
This compoundSK-N-AS (Neuroblastoma)Significant decrease[2]

Experimental Workflow and Signaling Pathway

To visually represent the experimental logic and the underlying biological context, the following diagrams are provided.

G cluster_workflow Experimental Workflow cluster_treatments Treatments cluster_assays Functional Assays start Cancer Cell Line (e.g., Melanoma, Neuroblastoma) pf573228 This compound Treatment (Pharmacological Inhibition) start->pf573228 Apply to cells sirna FAK siRNA Transfection (Genetic Knockdown) start->sirna Apply to cells control Control (e.g., Vehicle, Scrambled siRNA) start->control Apply to cells western Western Blot (FAK, p-FAK) pf573228->western Perform assays migration Migration Assay (Wound Healing/Transwell) pf573228->migration Perform assays adhesion Adhesion Assay (Fibronectin Coating) pf573228->adhesion Perform assays invasion Invasion Assay (Matrigel Transwell) pf573228->invasion Perform assays sirna->western Perform assays sirna->migration Perform assays sirna->adhesion Perform assays sirna->invasion Perform assays control->western Perform assays control->migration Perform assays control->adhesion Perform assays control->invasion Perform assays analysis Data Analysis and Comparison western->analysis migration->analysis adhesion->analysis invasion->analysis

Caption: Experimental workflow for comparing this compound and FAK siRNA.

FAK_Signaling integrins Integrins fak FAK integrins->fak Activation gf_receptors Growth Factor Receptors gf_receptors->fak Activation paxillin Paxillin fak->paxillin Phosphorylation src Src fak->src pY397 recruits Src pi3k PI3K fak->pi3k Activation erk ERK fak->erk Activation rho_gtpases Rho GTPases paxillin->rho_gtpases Regulation src->fak Phosphorylation akt Akt pi3k->akt outcomes Cell Adhesion Cell Migration Cell Proliferation Survival akt->outcomes erk->outcomes rho_gtpases->outcomes pf573228 This compound pf573228->fak Inhibits kinase activity sirna FAK siRNA sirna->fak Degrades mRNA

Caption: Simplified FAK signaling pathway and points of inhibition.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

FAK siRNA Transfection

This protocol describes a general procedure for transfecting cells with FAK siRNA. Optimization of siRNA concentration and incubation time is recommended for each cell line.

Materials:

  • FAK-specific siRNA and non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-50 pmol of FAK siRNA or control siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 10-15 minutes at room temperature.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 800 µL of complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays. The optimal time for maximal protein knockdown should be determined empirically.

This compound Treatment

This protocol outlines the treatment of cells with the FAK inhibitor this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • Vehicle control (DMSO)

  • Cells cultured in appropriate vessels

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in complete growth medium at the desired final concentration (e.g., 1 µM). Prepare a corresponding vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 12-24 hours) at 37°C in a CO₂ incubator before analysis.

Western Blot for FAK and Phospho-FAK

This protocol details the detection of total FAK and phosphorylated FAK (pY397) by Western blotting.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-FAK, anti-phospho-FAK Y397)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Wound Healing (Scratch) Migration Assay

This assay measures two-dimensional cell migration.

Materials:

  • Culture plates (e.g., 6-well plates)

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells to create a confluent monolayer.

  • Creating the Wound: Use a sterile pipette tip to create a linear scratch in the monolayer.

  • Washing: Gently wash with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound, vehicle, or for siRNA-treated cells, fresh medium.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure.

Transwell Invasion Assay

This assay assesses the ability of cells to migrate through an extracellular matrix barrier.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel or similar basement membrane extract

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Coating Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend treated cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invading Cells: Use a cotton swab to gently remove the cells and Matrigel from the upper surface of the insert.

  • Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Cell Adhesion Assay

This assay quantifies the attachment of cells to an extracellular matrix protein.

Materials:

  • 96-well plate coated with fibronectin (or other ECM protein)

  • BSA-coated wells as a negative control

  • Serum-free medium

  • Crystal violet stain

  • Solubilization buffer (e.g., 10% acetic acid)

Procedure:

  • Cell Preparation: Harvest and resuspend treated cells in serum-free medium.

  • Seeding: Add the cell suspension to the fibronectin-coated and BSA-coated wells.

  • Incubation: Incubate for 30-60 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix the remaining adherent cells and stain with crystal violet.

  • Quantification: Solubilize the stain and measure the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.

References

A Head-to-Head Comparison of FAK Inhibitors: PF-573228 vs. Y15

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, Focal Adhesion Kinase (FAK) has emerged as a critical target for therapeutic intervention. This non-receptor tyrosine kinase is a key player in cell adhesion, proliferation, migration, and survival, processes that are fundamental to tumor progression and metastasis. Two small molecule inhibitors, PF-573228 and Y15, have been instrumental in elucidating the roles of FAK and are widely used as research tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction between this compound and Y15 lies in their mechanism of inhibiting FAK activity. This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of a phosphate group to its substrates.[1][2][3] In contrast, Y15 acts as a FAK scaffolding inhibitor. It specifically targets the autophosphorylation site, Tyrosine 397 (Tyr397), preventing the initial activation step of FAK.[4][5][6] This inhibition of autophosphorylation subsequently blocks the recruitment and activation of downstream signaling partners like Src.[7]

Potency and Specificity: A Quantitative Look

The efficacy of an inhibitor is defined by its potency (how much is needed to achieve a certain level of inhibition) and its specificity (how selectively it binds to its intended target). The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

InhibitorTargetIC50 (Cell-Free Assay)IC50 (In Vitro - Cellular Assays)Notes
This compound FAK4 nM[1][3][8][9][10][11][12]11 nM (A431 cells)[2]; 30-500 nM (various cancer cell lines)[1][2][3]ATP-competitive inhibitor.[1][2][3]
Y15 FAK Autophosphorylation (Tyr397)1 µM[6]2.05 µM (TT cells), 5.74 µM (TPC1 cells), 9.99 µM (BCPAP cells), 17.54 µM (K1 cells)[4]Inhibits FAK autophosphorylation.[4][5][6]

This compound exhibits high potency in cell-free assays with an IC50 in the low nanomolar range.[1][3][8][9][10][11][12] Its potency in cellular assays is also in the nanomolar to low micromolar range, depending on the cell line.[1][2][3] this compound is also reported to be 50- to 250-fold more selective for FAK over other kinases such as Pyk2.[1][9][10][11][12]

Y15's potency in inhibiting FAK autophosphorylation in a cell-free assay is in the micromolar range.[6] Cellular IC50 values for Y15 in terms of cell viability vary across different cancer cell lines, generally falling in the low to mid-micromolar range.[4] Y15 has been shown to be specific for FAK, not significantly inhibiting other kinases like Pyk-2, c-Src, and others.[5]

Cellular Effects: Beyond Kinase Inhibition

Both inhibitors have been shown to effectively decrease cancer cell viability, inhibit cell migration and invasion, and induce apoptosis.[5][13][14][15] However, the downstream consequences of their distinct mechanisms can lead to different cellular phenotypes.

This compound, by directly inhibiting the catalytic activity of FAK, effectively blocks downstream signaling pathways.[13] This leads to reduced cell migration and has been shown to suppress tumor growth and metastasis in preclinical models.[1][13]

Y15's mode of action, by preventing the initial FAK activation step, not only inhibits downstream signaling but also promotes cancer cell detachment from the extracellular matrix.[5][14][16] Some studies suggest that Y15 may induce cell death through necrosis rather than apoptosis at higher concentrations.[14]

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

Western Blotting for FAK Phosphorylation

Objective: To determine the inhibitory effect of this compound and Y15 on FAK autophosphorylation at Tyr397.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., Panc-1, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or Y15 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control like β-actin.

Cell Viability (MTS) Assay

Objective: To assess the effect of this compound and Y15 on cancer cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound or Y15 for 72 hours. Include a vehicle control.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

Clonogenicity Assay

Objective: To evaluate the long-term effect of this compound and Y15 on the ability of single cells to form colonies.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Inhibitor Treatment: Treat the cells with different concentrations of this compound or Y15.

  • Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental approaches, the following diagrams are provided.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Integrins Integrins FAK FAK Integrins->FAK Activation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment & Activation Grb2_SOS Grb2/SOS pFAK_Y397->Grb2_SOS PI3K PI3K pFAK_Y397->PI3K Src->FAK Phosphorylation Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Y15 Y15 Y15->FAK Inhibits Autophosphorylation PF573228 This compound PF573228->FAK ATP-competitive inhibition

Caption: FAK signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays start Cancer Cell Lines treatment Treat with this compound or Y15 (Dose-Response) start->treatment wb Western Blot (pFAK, Total FAK) treatment->wb mts MTS Assay (Cell Viability) treatment->mts clon Clonogenicity Assay (Long-term Survival) treatment->clon mig Migration/Invasion Assay treatment->mig analysis Data Analysis (IC50, Statistical Significance) wb->analysis mts->analysis clon->analysis mig->analysis

Caption: A typical experimental workflow for comparing FAK inhibitors.

Conclusion

Both this compound and Y15 are valuable tools for investigating the role of FAK in cancer biology. The choice between them will depend on the specific research question. This compound, with its high potency and ATP-competitive mechanism, is an excellent choice for studies focused on the direct consequences of inhibiting FAK's catalytic activity. Y15, with its unique mechanism of targeting the autophosphorylation site, offers a different approach to disrupt FAK signaling and may be particularly useful for studying the initial events of FAK activation and its role in cell adhesion. Researchers should carefully consider the data presented here and the specific context of their experiments to make an informed decision.

References

A Head-to-Head Showdown: Unmasking the Potency and Selectivity of Small Molecule FAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the Focal Adhesion Kinase (FAK) has emerged as a pivotal target. This non-receptor tyrosine kinase is a central player in cellular adhesion, proliferation, migration, and survival—processes hijacked by cancer cells to drive tumor progression and metastasis. A growing arsenal of small molecule FAK inhibitors is now in various stages of preclinical and clinical development, each with a unique profile. This guide provides an objective, data-driven comparison of prominent FAK inhibitors to aid in the selection of the most suitable candidates for further investigation.

This comprehensive analysis delves into the biochemical potency, cellular activity, and pharmacokinetic profiles of key FAK inhibitors, including the FDA-approved Defactinib (as part of a combination therapy) and several promising clinical candidates: IN10018, Conteltinib, CEP-37440, GSK2256098, and VS-4718.

At a Glance: Comparative Efficacy of FAK Inhibitors

To facilitate a clear comparison, the following tables summarize the key quantitative data for each inhibitor.

Table 1: Biochemical Potency and Kinase Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against FAK and other key kinases, providing a snapshot of their potency and selectivity. Lower IC50 values indicate higher potency.

InhibitorFAK IC50 (nM)Pyk2 IC50 (nM)ALK IC50 (nM)Other Notable Inhibitions (>50% at 1µM)
Defactinib (VS-6063) 0.6[1]0.6[2]->100-fold greater selectivity for FAK/Pyk2 than other kinases[3]
IN10018 (BI 853520) 1[4][5][6][7][8][9]>50,000[10]-FER (900 nM), FES (1040 nM)[5][9][11]; Inhibits only 4/264 kinases at 10 µM[4][12]
Conteltinib (CT-707) 1.6[1][11][13][14][15][16]Yes (IC50 not specified)[1][13][15][16]Yes (Potent inhibitor)[1][7][13][15][16]IGF-1R, YAP1[17][18]
CEP-37440 2.0 - 2.3[3][6][19][20][21][22][23][24]-3.1 - 3.5[3][6][19][20][21][22][23][24]-
GSK2256098 0.4 (Ki)[5][25]~400 (1000-fold less potent than FAK)[21][26]--
VS-4718 1.5[27][28][29][30]--Flt3 (>50% inhibition at 0.1 µM); 6 other kinases at 1 µM[31]
Table 2: Cellular Activity in Cancer Cell Lines

This table presents the IC50 values of the inhibitors in various cancer cell lines, demonstrating their efficacy in a cellular context.

InhibitorCell LineCancer TypeCellular IC50
Defactinib (VS-6063) ---
IN10018 (BI 853520) PC-3Prostate Cancer3 nM (colony formation)[4][12]
Conteltinib (CT-707) ---
CEP-37440 Sup-M2Anaplastic Large-Cell Lymphoma84 nM[32]
Karpas-299Anaplastic Large-Cell Lymphoma131 nM[32]
FC-IBC02Inflammatory Breast Cancer91 nM[32]
SUM190Inflammatory Breast Cancer900 nM[32]
KPL4Breast Cancer890 nM[32]
GSK2256098 U87MGGlioblastoma8.5 nM[23][25][31][33][34][35]
A549Lung Cancer12 nM[23][25][31][33][34][35]
OVCAR8Ovarian Cancer15 nM[23][25][31][33][34][35]
PANC-1Pancreatic Cancer29 µM (cell viability)[23]
L3.6P1Pancreatic Cancer25 µM (cell viability)[23]
VS-4718 VariousPediatric TumorsMedian: 1.22 µM[26][27][29][30][36]
NF2-mutated MPMMesothelioma~100 nM[27]
NF2 wild-type MPMMesothelioma>1 µM[27]
Table 3: Pharmacokinetic Profiles

This table summarizes key pharmacokinetic parameters, offering insights into the drugs' absorption, distribution, metabolism, and excretion (ADME) properties.

InhibitorAdministrationHalf-life (t1/2)Key Findings
Defactinib (VS-6063) Oral~9 hours[3]Recommended Phase II Dose (RP2D): 400 mg BID.[17] Exposure is less than dose-proportional.[3]
IN10018 (BI 853520) OralLong half-life[8]Good oral bioavailability.[8] RP2D in combination with PLD: 100 mg QD.[10]
Conteltinib (CT-707) Oral-Favorable PK properties.[13] RP2D: 600 mg QD (TKI-naïve) or 300 mg BID (crizotinib-treated).[13]
CEP-37440 Oral-Favorable oral bioavailability in mice, rats, and monkeys.[32]
GSK2256098 Oral4-9 hours[29]Maximum Tolerated Dose (MTD): 1000 mg BID.[27][29] Limited CNS penetration.[5][27]
VS-4718 Oral-Administered at 50 mg/kg twice daily in preclinical in vivo studies.[27][29][36]

Visualizing the Mechanism: FAK Signaling and Experimental Workflow

To better understand the context of FAK inhibition, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for evaluating these inhibitors.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Growth_Factor_Receptors Growth Factor Receptors Growth_Factor_Receptors->FAK pY397 pY397 FAK->pY397 Autophosphorylation Migration Migration FAK->Migration Src Src pY397->Src recruits Grb2 Grb2 pY397->Grb2 PI3K PI3K pY397->PI3K Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival FAK_Inhibitor FAK Inhibitor FAK_Inhibitor->FAK

Caption: FAK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Identify FAK Inhibitor Candidate Biochemical_Assay Biochemical Assay (e.g., TR-FRET, Kinase-Glo) Start->Biochemical_Assay Determine_IC50 Determine FAK IC50 and Kinase Selectivity Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine_IC50->Cellular_Assay Potent & Selective Candidates Determine_Cellular_IC50 Determine IC50 in Cancer Cell Lines Cellular_Assay->Determine_Cellular_IC50 In_Vivo_Study In Vivo Tumor Growth Inhibition Study Determine_Cellular_IC50->In_Vivo_Study Active Candidates Evaluate_Efficacy Evaluate In Vivo Efficacy and Pharmacokinetics In_Vivo_Study->Evaluate_Efficacy End End: Lead Candidate Selection Evaluate_Efficacy->End

Caption: Experimental Workflow for FAK Inhibitor Evaluation.

Deep Dive: Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for the key assays cited in this guide.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is employed to determine the direct inhibitory effect of a compound on FAK's enzymatic activity.

  • Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the FAK enzyme. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

  • Materials:

    • Recombinant human FAK enzyme

    • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-APC

    • Test compounds (FAK inhibitors)

    • 384-well low-volume microplates

  • Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of the microplate.

    • Add 4 µL of FAK enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The percent inhibition is determined relative to a no-inhibitor control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Assay Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • FAK inhibitors

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the FAK inhibitor and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are corrected by subtracting the background absorbance of wells without cells. The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.

In Vivo Tumor Growth Inhibition Study

This study evaluates the efficacy of FAK inhibitors in a living organism, typically using mouse xenograft models.

  • Study Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FAK inhibitor, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • FAK inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the FAK inhibitor to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. Analyze pharmacodynamic markers (e.g., p-FAK levels) in the excised tumors to confirm target engagement.

Conclusion

The landscape of small molecule FAK inhibitors is rich with promising candidates, each with a distinct profile of potency, selectivity, and pharmacokinetic properties. Defactinib, as part of an FDA-approved combination therapy, has paved the way for FAK-targeted treatments. Inhibitors like IN10018 and GSK2256098 demonstrate high selectivity for FAK over its closest family member, Pyk2, which may translate to a more favorable safety profile. Dual inhibitors such as Conteltinib and CEP-37440, which also target ALK, may offer advantages in specific cancer contexts where both pathways are dysregulated.

This guide provides a foundational comparison to inform the strategic selection of FAK inhibitors for further research and development. The detailed experimental protocols offer a framework for the in-house evaluation and validation of these promising therapeutic agents. As our understanding of FAK's role in cancer biology deepens, a data-driven approach to inhibitor selection will be paramount in translating the promise of FAK-targeted therapies into clinical success.

References

PF-573228: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Overview of this compound

This compound is a small molecule, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4] FAK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrins and growth factor receptors. Its involvement in cell adhesion, migration, proliferation, and survival has made it a significant target in cancer research. This compound has been characterized as a highly selective inhibitor of FAK, making it a valuable tool for studying FAK-mediated signaling.

Selectivity Profile: this compound vs. Other Kinases

Experimental data demonstrates that this compound exhibits high selectivity for FAK over a panel of other protein kinases. In cell-free assays, this compound inhibits the purified recombinant catalytic fragment of FAK with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][4][5][6][7][8][9] Its potency against other kinases is significantly lower, showcasing a selectivity ratio of 50- to 250-fold for FAK.[1][3][4][5][7][8][9]

The inhibitory activity of this compound has been quantified against several other kinases, as detailed in the table below.

Kinase TargetIC50 (nM)Selectivity Fold (vs. FAK)
FAK 4 1
Pyk2> 200> 50
CDK1/cyclin B~200~50
GSK-3β~1000~250
CDK7/cyclin H> 1000> 250

Data compiled from multiple sources.[1][3][4][9] The IC50 values for kinases other than FAK are approximated based on the reported 50-250 fold selectivity.

In cell-based assays, this compound effectively inhibits the autophosphorylation of FAK at tyrosine 397 (Tyr397). The IC50 values in cellular contexts range from 11 nM to 500 nM, depending on the specific cell line and experimental conditions.[1][6][9][10]

Experimental Methodologies

The selectivity data presented is derived from rigorous biochemical and cellular assays. The following protocols are representative of the key experiments used to characterize this compound.

Cell-Free Kinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on kinase enzymatic activity.

  • Reaction Components : The assay is conducted in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2).[1][4]

  • Enzyme and Substrate : Purified, activated FAK kinase domain is incubated with a peptide substrate, such as a random polymer of glutamic acid and tyrosine (poly(Glu/Tyr)), and 50 µM ATP.[1][4]

  • Inhibitor Addition : this compound is added in serially diluted concentrations to challenge the phosphorylation of the substrate.[1]

  • Detection : The level of substrate phosphorylation is quantified. This is commonly achieved using an anti-phospho-tyrosine antibody (e.g., PY20) followed by a secondary antibody conjugated to horseradish peroxidase (HRP) for colorimetric detection.[1]

  • IC50 Determination : The concentration of this compound that results in 50% inhibition of kinase activity is determined as the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Purified FAK Kinase Incubation Incubate Components in Kinase Buffer Kinase->Incubation Substrate Poly(Glu/Tyr) Substrate Substrate->Incubation ATP ATP Solution ATP->Incubation Inhibitor Serial Dilutions of This compound Inhibitor->Incubation Add_pY_Ab Add Anti-Phospho-Tyrosine Antibody (Primary) Incubation->Add_pY_Ab Add_2nd_Ab Add HRP-conjugated Secondary Antibody Add_pY_Ab->Add_2nd_Ab Add_Substrate Add HRP Substrate Add_2nd_Ab->Add_Substrate Measure Measure Signal (e.g., Absorbance) Add_Substrate->Measure Calculate Calculate IC50 Value Measure->Calculate G ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylates Src Src pFAK->Src recruits FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src Downstream Downstream Pathways (e.g., PI3K/Akt, MAPK/ERK) FAK_Src->Downstream activates Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response PF573228 This compound PF573228->FAK inhibits

References

Unveiling Convergent Pathways: A Comparative Guide to PF-573228 and Genetic FAK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the pharmacological inhibitor PF-573228 with genetic models of Focal Adhesion Kinase (FAK) inhibition. By objectively comparing experimental data, this guide aims to offer a clearer understanding of FAK's role in cellular processes and the translational potential of its targeted inhibition.

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that govern cell survival, proliferation, migration, and invasion. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. This compound is a potent and selective ATP-competitive inhibitor of FAK, effectively blocking its autophosphorylation at Tyrosine 397 (Tyr397), a pivotal event in FAK activation. Genetic models, including siRNA, shRNA, and CRISPR/Cas9-mediated knockdown or knockout of FAK, provide a complementary approach to dissect its function. This guide synthesizes data from multiple studies to draw parallels and distinctions between these two modalities of FAK inhibition.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and genetic FAK inhibition on key cellular processes.

Cell Line Assay This compound Treatment Genetic FAK Inhibition (siRNA/shRNA) Reference
Melanoma (WM983B)Cell Migration (Wound Healing)Significant reduction in migration speed at 1 µMSignificant reduction in migration speed[1]
Uterine Serous Carcinoma (ARK-1)Cell Migration (Velocity)Significant decrease in cell velocity at 10 µMSignificant decrease in cell velocity[2]
Neuroblastoma (SK-N-BE(2))Cell InvasionSignificant decrease in invasionSignificant decrease in invasion[3]

Table 1: Comparative Effects on Cell Migration and Invasion.

Cell Line Assay This compound Treatment Genetic FAK Inhibition (siRNA/shRNA) Reference
Glioblastoma (U87-MG)Cell Viability (WST-1)Significant decrease in viability starting at 10 µMNot directly compared in the same study[1]
Neuroblastoma (COA3)Cell Proliferation (CellTiter96)IC50 of 12.0 µMNot directly compared in the same study[4]
Uterine Serous Carcinoma (ARK-1)3D Spheroid GrowthSignificant reduction in spheroid perimeter at 10 µMSignificant reduction in spheroid perimeter[2]

Table 2: Comparative Effects on Cell Proliferation and Viability.

Cell Line Assay This compound Treatment Genetic FAK Inhibition (siRNA/shRNA) Reference
Colorectal Carcinoma (HCT116)Apoptosis (DAPI Staining)Increased apoptosis at 10 µMFAK shRNA potentiated 5-FU-induced apoptosis[5][6]
HeLa CellsTNF-induced ApoptosisNot directly testedFAK siRNA sensitized cells to TNF-induced apoptosis[7]

Table 3: Comparative Effects on Apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling cluster_inhibition Points of Inhibition Integrin Integrins FAK FAK Integrin->FAK Activation pY397 pFAK (Tyr397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment Grb2_Sos Grb2/Sos pY397->Grb2_Sos PI3K PI3K pY397->PI3K Src->FAK Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PF573228 This compound PF573228->FAK Inhibits kinase activity siRNA siRNA/shRNA siRNA->FAK Reduces expression

FAK Signaling Pathway and Inhibition

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Analysis Control Control (e.g., DMSO, scrambled siRNA) Migration Migration/Invasion Assay (Wound Healing, Transwell) Control->Migration Proliferation Proliferation/Viability Assay (WST-1, CellTiter96, 3D Spheroid) Control->Proliferation Apoptosis Apoptosis Assay (Annexin V, Caspase Activity) Control->Apoptosis PF573228 This compound PF573228->Migration PF573228->Proliferation PF573228->Apoptosis FAK_siRNA FAK siRNA/shRNA FAK_siRNA->Migration FAK_siRNA->Proliferation FAK_siRNA->Apoptosis WesternBlot Western Blot (pFAK, Total FAK) Migration->WesternBlot Microscopy Microscopy & Image Analysis Migration->Microscopy Proliferation->WesternBlot Proliferation->Microscopy Apoptosis->WesternBlot FlowCytometry Flow Cytometry Apoptosis->FlowCytometry Data Quantitative Data Analysis Microscopy->Data Microscopy->Data FlowCytometry->Data

General Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for FAK Phosphorylation
  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-FAK (Tyr397) and total FAK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Migration (Wound Healing) Assay
  • Cell Seeding: Cells are seeded in a 6-well plate and grown to confluence.[9]

  • Wound Creation: A sterile pipette tip is used to create a scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then treated with either this compound, transfected with FAK siRNA, or the respective controls.

  • Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: The rate of wound closure is quantified using image analysis software.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Adherent or suspension cells are treated with the FAK inhibitor or transfected with FAK siRNA.

  • Cell Harvesting: For adherent cells, both floating and attached cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells is quantified by flow cytometry.

Conclusion

References

In Vitro and In Vivo Correlation of PF-573228 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro and in vivo activities of PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and contextualizes the compound's performance against other FAK inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase that plays a crucial role in cellular processes such as migration, proliferation, survival, and adhesion.[1][2] FAK is often overexpressed in various cancers, making it a significant target for therapeutic intervention.[1][2][3] this compound acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of FAK.[4][5]

Mechanism of Action

This compound selectively inhibits FAK by competing with ATP for binding to the kinase domain. This prevents the autophosphorylation of FAK at tyrosine residue 397 (Tyr397), a critical step for the recruitment and activation of downstream signaling proteins, such as Src family kinases.[2][3] The inhibition of Tyr397 phosphorylation disrupts the FAK signaling cascade, which is integral to integrin and growth factor signaling pathways.[2][5] This disruption ultimately impacts cell motility, survival, and proliferation.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK Activation pY397_FAK FAK-pY397 FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruitment & Activation Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Src->Downstream_Signaling Cellular_Responses Cell Migration, Proliferation, Survival Downstream_Signaling->Cellular_Responses PF_573228 This compound PF_573228->FAK Inhibition experimental_workflow A In Vitro Studies B Cell-Free Kinase Assay (IC50 Determination) A->B C Cellular Assays (p-FAK Inhibition, Proliferation, Migration) A->C B->C D In Vivo Studies C->D Promising Results G Data Correlation & Analysis C->G E Pharmacokinetic/ Pharmacodynamic Analysis D->E F Efficacy Studies (Tumor Xenograft Models) D->F E->F F->G

References

A Head-to-Head Comparison of PF-573228 and TAE226 in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical mediator of cell survival, proliferation, migration, and invasion. Two notable small molecule inhibitors targeting FAK are PF-573228 and TAE226. This guide provides a detailed comparison of their performance in preclinical cancer models, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Target Specificity

This compound is a highly selective, ATP-competitive inhibitor of FAK.[1][2][3] In contrast, TAE226 is a dual inhibitor, targeting both FAK and the Insulin-like Growth Factor-I Receptor (IGF-1R), another key player in cancer cell signaling.[3][4] This fundamental difference in target engagement dictates their downstream effects and potential therapeutic applications. Both compounds are ATP-competitive inhibitors and share a similar binding mode within the FAK active site.[3][5]

The signaling pathways affected by these inhibitors are illustrated below. This compound's effects are primarily channeled through the FAK signaling cascade, impacting cell adhesion, migration, and survival. TAE226, by inhibiting both FAK and IGF-1R, casts a wider net, simultaneously disrupting pathways involved in cell growth and metabolism.

G cluster_PF573228 This compound cluster_TAE226 TAE226 cluster_downstream Downstream Signaling PF573228 This compound FAK_P FAK PF573228->FAK_P inhibits PI3K_Akt PI3K/Akt Pathway FAK_P->PI3K_Akt MAPK MAPK/ERK Pathway FAK_P->MAPK TAE226 TAE226 FAK_T FAK TAE226->FAK_T inhibits IGF1R IGF-1R TAE226->IGF1R inhibits FAK_T->PI3K_Akt FAK_T->MAPK IGF1R->PI3K_Akt IGF1R->MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Figure 1: Targeted Signaling Pathways of this compound and TAE226.

In Vitro Performance

While direct head-to-head studies are limited, individual reports provide insights into the in vitro efficacy of both inhibitors. The half-maximal inhibitory concentration (IC50) values against purified FAK are comparable for both compounds, with this compound at approximately 4 nM and TAE226 at 5.5 nM.[1][6]

InhibitorTarget(s)FAK IC50 (in vitro)Cell LineAssayEndpointObserved Effect
This compound FAK4 nM[1]Bladder, Small Cell Lung, Neuroblastoma Cancer CellsNot SpecifiedTumor Growth & InvasionInhibition[2]
TAE226 FAK, IGF-1R5.5 nM[6]Ewing Sarcoma CellsCytotoxicity AssayCell ProliferationStrong Inhibition (more potent than PF-562,271)[4]
Ovarian Cancer Cells (Taxane-sensitive & resistant)Growth Inhibition AssayCell GrowthDose- and time-dependent inhibition; Enhanced docetaxel-mediated inhibition
Glioma CellsNot SpecifiedGrowth & InvasionSuppression[7]
Breast Cancer CellsProliferation & Migration AssaysProliferation & MigrationSuppression[8]

In Vivo Efficacy

In vivo studies in various xenograft models have demonstrated the anti-tumor activity of both this compound and TAE226. It is important to note that the following data is collated from separate studies and not from direct comparative experiments.

InhibitorCancer ModelDosing RegimenKey Findings
This compound Bladder Cancer XenograftNot SpecifiedTumor suppression and prolonged survival[2]
TAE226 Ovarian Carcinoma (HeyA8, SKOV3ip1, HeyA8-MDR)Not SpecifiedSignificant reduction in tumor burden (46-64%); Combination with docetaxel led to 85-97% reduction[9][10]
Intracranial Glioma Xenograft75 mg/kgSignificantly increased survival rate[6]
Human Colon Cancer in SCID mice100 mg/kg, oralSignificant decrease in microvessel density[6]
MIA PaCa-2 Pancreatic Tumor100 mg/kg, oralEfficiently inhibited tumor growth[6]
4T1 Murine Breast TumorDose-dependentInhibited tumor growth and lung metastasis[6]
MDA-MB-231 Breast Cancer Bone MetastasisOral administrationSignificantly decreased bone metastasis and increased survival[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability and Cytotoxicity Assays

A common method to assess the effect of these inhibitors on cell proliferation is the MTT or SRB assay.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of this compound or TAE226 A->B C Incubate for a defined period (e.g., 48-72h) B->C D Add MTT or SRB reagent C->D E Measure absorbance D->E F Calculate cell viability and IC50 values E->F

Figure 2: General workflow for a cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or TAE226. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of FAK and downstream signaling proteins.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with this compound or TAE226 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Tyr397), and other relevant signaling proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Models

Animal models are crucial for evaluating the anti-tumor efficacy of this compound and TAE226 in a physiological context.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer this compound or TAE226 (and a vehicle control) via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

Both this compound and TAE226 are potent inhibitors of FAK with demonstrated anti-cancer activity in preclinical models. The choice between these two inhibitors will largely depend on the specific research question and the cancer model being investigated. This compound offers high selectivity for FAK, making it an excellent tool for dissecting the specific roles of FAK signaling. TAE226, with its dual-targeting of FAK and IGF-1R, may provide a broader therapeutic window in cancers where both pathways are dysregulated. The provided data and protocols serve as a valuable resource for researchers designing and interpreting studies involving these important FAK inhibitors.

References

Evaluating the Potency of PF-573228 Against FAK Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the focal adhesion kinase (FAK) inhibitor, PF-573228, and compares its performance with other alternative FAK inhibitors. The focus is on the potency of these inhibitors against both wild-type and mutant forms of FAK, supported by experimental data and detailed methodologies.

Introduction to FAK and this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for cancer therapy.[2][3][4] this compound is a potent, ATP-competitive inhibitor of FAK.[3][5]

Potency of this compound and Alternative FAK Inhibitors

This compound demonstrates high potency against wild-type FAK in biochemical assays, with a reported IC50 of 4 nM.[5][6][7] In cell-based assays, it effectively inhibits FAK autophosphorylation at Tyr397 with IC50 values ranging from 30 to 500 nM in various cell lines.[5][6]

While this compound is a well-characterized inhibitor of wild-type FAK, there is limited publicly available data on its specific potency against known FAK mutants. However, the emergence of resistance to FAK inhibitors is an area of active research, and understanding how mutations within the FAK kinase domain affect inhibitor binding is critical for the development of next-generation therapies. One study has reported on a thieno[3,2-d]pyrimidine derivative with excellent potency against FAK mutants, although the specific mutations were not detailed.[8]

The following table summarizes the reported potencies of this compound and other notable FAK inhibitors against wild-type FAK.

InhibitorTypeTarget(s)IC50 (nM, cell-free)Reference(s)
This compound ATP-competitiveFAK4[5][6][7]
Defactinib (VS-6063) ATP-competitiveFAK, Pyk20.6[9]
TAE226 ATP-competitiveFAK, IGF-1R5.5[10][11]
PF-562271 ATP-competitiveFAK, Pyk21.5[12]
PND-1186 (VS-4718) ATP-competitiveFAK1.5[10]
CEP-37440 ATP-competitiveFAK, ALK2[10]
GSK2256098 ATP-competitiveFAKNot specified[10]
IN10018 ATP-competitiveFAK1[11]

FAK Signaling Pathway

The FAK signaling pathway is a complex network that integrates signals from integrins and growth factor receptors to regulate key cellular processes. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin, p130Cas, and Grb2, leading to the activation of pathways such as the Ras/MEK/ERK and PI3K/Akt pathways.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK pY397 pY397 FAK->pY397 Autophosphorylation FAK_Src FAK/Src Complex FAK->FAK_Src PI3K PI3K FAK->PI3K Activation Src Src pY397->Src Recruitment Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin Phosphorylation p130Cas p130Cas FAK_Src->p130Cas Phosphorylation Grb2_SOS Grb2/SOS FAK_Src->Grb2_SOS Recruitment Cell_Motility Cell Motility Paxillin->Cell_Motility p130Cas->Cell_Motility Ras Ras Grb2_SOS->Ras Activation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival Akt->Cell_Survival MEK_ERK MEK/ERK Ras->MEK_ERK Activation Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation

Caption: A simplified diagram of the FAK signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.

Materials:

  • Purified recombinant FAK (catalytic domain)

  • ATP

  • FAK substrate (e.g., a synthetic peptide or Poly(E4Y))

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[13]

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of the assay plate, add the kinase buffer, the FAK substrate, and the test compound dilution (or DMSO for control).

  • Add the purified FAK enzyme to each well to initiate the reaction.

  • Add ATP to start the kinase reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific time (e.g., 30-60 minutes).[13]

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of FAK activity inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Substrate, ATP, Enzyme) Start->Prep_Reagents Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Components Add Buffer, Substrate, and Test Compound to Plate Prep_Reagents->Add_Components Prep_Compounds->Add_Components Add_Enzyme Add FAK Enzyme Add_Components->Add_Enzyme Add_ATP Add ATP to Initiate Reaction Add_Enzyme->Add_ATP Incubate Incubate at Controlled Temperature Add_ATP->Incubate Detect Stop Reaction and Add Detection Reagent Incubate->Detect Read Read Plate (Luminescence/Fluorescence) Detect->Read Analyze Analyze Data and Calculate IC50 Read->Analyze End End Analyze->End

Caption: A general workflow for an in vitro FAK kinase assay.

Cellular FAK Autophosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit FAK activity within a cellular context by measuring the phosphorylation status of FAK at Tyr397.

Materials:

  • Cell line expressing FAK (e.g., HEK293T, HeLa, or a cancer cell line with high FAK expression)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (or DMSO for control) for a specific duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.

  • Quantify the band intensities to determine the inhibition of FAK phosphorylation.

Conclusion

This compound is a highly potent inhibitor of wild-type FAK. While its efficacy against specific FAK mutants is not extensively documented in publicly available literature, the provided methodologies offer a framework for such investigations. The comparison with other FAK inhibitors highlights a competitive landscape of compounds targeting this key oncogenic kinase. Further research into the activity of this compound and other inhibitors against a panel of clinically relevant FAK mutants is crucial for advancing the development of effective and durable FAK-targeted cancer therapies.

References

A Comparative Guide to FAK Inhibitors: PF-573228 and PF-431396

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic differences between two widely used Focal Adhesion Kinase (FAK) inhibitors, PF-573228 and PF-431396. This comparison is supported by experimental data to inform inhibitor selection for preclinical research.

This compound and PF-431396 are both small molecule inhibitors targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for various cellular processes, including adhesion, migration, proliferation, and survival.[1][2] While both compounds effectively inhibit FAK, they exhibit distinct selectivity profiles and resulting phenotypic consequences in vitro and in vivo.

Target Specificity and Potency

The primary difference between this compound and PF-431396 lies in their selectivity for FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This compound is a highly selective FAK inhibitor, demonstrating 50- to 250-fold greater selectivity for FAK over Pyk2 and other kinases.[3][4] In contrast, PF-431396 is a dual inhibitor, potently targeting both FAK and Pyk2.[5][6]

Compound Target(s) IC50 (FAK) IC50 (Pyk2) Key Features
This compound FAK4 nM (cell-free)[3][7]>1µM[8]Highly selective for FAK.[3][4]
PF-431396 FAK, Pyk22 nM[5][6]11 nM[5][6]Dual inhibitor of FAK and Pyk2.[5][6]

Phenotypic Effects: A Head-to-Head Comparison

The differential target selectivity of these inhibitors leads to distinct phenotypic outcomes in cancer cell models.

Cell Migration and Invasion: Both inhibitors effectively block cell migration.[9] this compound achieves this by specifically inhibiting FAK-mediated signaling, leading to decreased focal adhesion turnover.[3][7] PF-431396, by inhibiting both FAK and Pyk2, also potently inhibits cell migration and invasion, as both kinases play roles in these processes.[9][10] Studies in pancreatic ductal adenocarcinoma (PDAC) and malignant pleural mesothelioma (MPM) cells have shown that both compounds suppress cell adherence and migration on fibronectin.[10]

Cell Proliferation and Apoptosis: Both this compound and PF-431396 have been shown to inhibit the growth of cancer cells in a dose-dependent manner.[10] They can induce cell cycle arrest and apoptosis in various cancer cell lines, including those from pancreatic cancer and mesothelioma.[10][11] However, the potency in inducing apoptosis can vary between cell lines, with one study showing PF-431396 to be more potent than this compound in inducing apoptosis in an MPM cell line at lower concentrations.[10] In some cell lines, high concentrations of this compound are required to inhibit cell growth.[11] Interestingly, treatment with this compound has also been shown to induce a senescence-like state in glioblastoma cells.[12]

Bone Metabolism: A notable difference in their in vivo effects relates to bone metabolism. Due to its potent inhibition of Pyk2, a negative regulator of osteogenesis, PF-431396 has been shown to promote osteoblast recruitment and activity, stimulating bone formation in ovariectomized rats.[5][10] This suggests a potential anabolic effect on bone, a phenotype not typically associated with the more FAK-selective this compound.

Signaling Pathways

Both inhibitors function as ATP-competitive inhibitors of their target kinases.[3][11] Their primary mechanism of action involves blocking the autophosphorylation of FAK at Tyr397, a critical step in the activation of FAK signaling.[2][3][10] This, in turn, inhibits downstream signaling pathways that regulate cell migration, proliferation, and survival.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Pyk2 Pyk2 Downstream Downstream Signaling (Migration, Proliferation, Survival) pFAK_Y397->Downstream PF573228 This compound PF573228->FAK PF431396 PF-431396 PF431396->FAK PF431396->Pyk2

Caption: FAK signaling pathway and points of inhibition.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize the phenotypic effects of this compound and PF-431396.

1. Kinase Inhibition Assay (Cell-Free):

  • Objective: To determine the in vitro potency of the inhibitors against their target kinases.

  • Methodology:

    • A purified recombinant kinase domain (e.g., FAK or Pyk2) is incubated with a substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.

    • Serial dilutions of the inhibitor (this compound or PF-431396) are added to the reaction.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The extent of substrate phosphorylation is measured, often using an antibody-based detection method (e.g., ELISA) or radioactivity.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Western Blotting for FAK Phosphorylation:

  • Objective: To assess the ability of the inhibitors to block FAK activation in a cellular context.

  • Methodology:

    • Cells are seeded and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound or PF-431396 for a specified duration.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated FAK (e.g., anti-pFAK-Y397) and total FAK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

    • The band intensities are quantified to determine the extent of phosphorylation inhibition.

Western_Blot_Workflow start Cell Treatment with Inhibitor lysis Cell Lysis start->lysis sds SDS-PAGE lysis->sds transfer Membrane Transfer sds->transfer probing Antibody Probing (pFAK, Total FAK) transfer->probing detection Detection probing->detection analysis Analysis detection->analysis

References

Kinome Profiling of PF-573228: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating focal adhesion kinase (FAK) signaling, the small molecule inhibitor PF-573228 is a critical tool. This guide provides a comprehensive comparison of this compound with alternative FAK inhibitors, supported by experimental data and detailed protocols for key assays.

Introduction to this compound

This compound is a potent and selective, ATP-competitive inhibitor of focal adhesion kinase (FAK).[1][2][3][4][5][6][7][8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in cancer research.[8] this compound specifically targets the catalytic activity of FAK, thereby inhibiting its downstream signaling pathways.

Comparison with Alternative FAK Inhibitors

Several other small molecule inhibitors targeting FAK are available, each with distinct profiles. This section compares this compound with notable alternatives such as Defactinib (VS-6063) and PF-431396.

Inhibitor Specificity and Potency

The following table summarizes the in vitro potency of this compound and its alternatives against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Selectivity Notes
This compound FAK4[1][4][5][6]~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β.[1][5]
Defactinib (VS-6063) FAK, Pyk20.6 (for both)Potent dual inhibitor of FAK and Proline-rich tyrosine kinase 2 (Pyk2).
PF-431396 FAK, Pyk2FAK: 2, Pyk2: 24A dual inhibitor of FAK and Pyk2.
VS-4718 FAK1.5[9]Highly selective for the ATP kinase domain of FAK.[9]
GSK2256098 FAK1.5[9]A competitive and reversible inhibitor of FAK.[9]
TAE226 FAK, IGF-1RFAK: 5.5A dual inhibitor of FAK and Insulin-like growth factor 1 receptor.[9]
Cellular Activity: A Comparative Overview

The efficacy of these inhibitors in a cellular context is critical. The following table presents a comparison of their effects on cell viability across various cancer cell lines.

InhibitorCell LineAssay TypeIC50 (µM)
This compound U87-MG (Glioblastoma)Cell Viability~10[10]
U251-MG (Glioblastoma)Cell Viability~40[10]
NCI-H82, NCI-H146, NCI-H196, NCI-H446 (SCLC)ProliferationEffective at 0.1-5[11]
Defactinib (VS-6063) TT and K1 (Thyroid Cancer)Cell ViabilityTT: 1.98, K1: 10.34
PF-431396 MV4-11 (AML)MTS AssaySensitive (FLT3-ITD mutated)[12]
MOLM-13 (AML)MTS AssaySensitive (FLT3-ITD mutated)[12]
HL-60, OCI-AML2, OCI-AML3 (AML)MTS AssayNot responsive (FLT3 wildtype)[12]

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to regulate key cellular processes.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Cellular_Processes Cellular Processes ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptors ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Autophosphorylation (Y397) Src Src FAK->Src Recruitment Paxillin Paxillin FAK->Paxillin Phosphorylation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Binding PI3K PI3K FAK->PI3K Activation Invasion Invasion FAK->Invasion Promotes Src->FAK Phosphorylation (Y576/577) Migration Migration Paxillin->Migration Regulates Ras Ras Grb2_Sos->Ras Activation Akt Akt PI3K->Akt Activation Raf Raf Ras->Raf Survival Survival Akt->Survival Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activation Proliferation Proliferation Transcription->Proliferation Drives

Caption: FAK signaling cascade initiated by ECM engagement.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Kinome Profiling using Mass Spectrometry

This protocol outlines a quantitative proteomics approach for profiling the kinome of cells treated with FAK inhibitors.

Kinome_Profiling_Workflow start Start: Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound or Alternative Inhibitor start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis probe_labeling Kinase Labeling with Isotope-Coded ATP-Affinity Probe lysis->probe_labeling digestion Tryptic Digestion probe_labeling->digestion enrichment Enrichment of Labeled Peptides (e.g., Avidin Affinity Chromatography) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis: Kinase Identification and Quantification lcms->data_analysis end End: Kinome Profile data_analysis->end

Caption: Mass spectrometry-based kinome profiling workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with this compound or an alternative inhibitor at various concentrations for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Kinase Labeling: Incubate equal amounts of protein from each sample with an isotope-coded ATP-affinity probe. This probe will covalently label the ATP-binding site of active kinases.

  • Tryptic Digestion: Combine the labeled protein samples and digest them into peptides using trypsin.

  • Peptide Enrichment: Enrich the probe-labeled peptides using affinity chromatography (e.g., avidin beads for biotinylated probes).

  • LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify the kinases and determine their relative abundance between the different treatment groups.

Peptide Array-Based Kinome Profiling

This protocol describes a high-throughput method for assessing kinase activity using peptide microarrays.

Peptide_Array_Workflow start Start: Cell Lysate Preparation incubation Incubation of Lysate with Array and ATP start->incubation array_prep Peptide Microarray (Immobilized Kinase Substrates) array_prep->incubation phosphorylation Kinases in Lysate Phosphorylate Substrates incubation->phosphorylation detection Detection of Phosphorylation (e.g., Fluorescently Labeled Anti-Phospho Antibodies) phosphorylation->detection scanning Microarray Scanning detection->scanning data_analysis Data Analysis: Quantification of Spot Intensities scanning->data_analysis end End: Kinase Activity Profile data_analysis->end

Caption: Peptide array-based kinome profiling workflow.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from treated and control cells as described in the mass spectrometry protocol.

  • Array Incubation: Apply the cell lysates to a peptide microarray. These arrays contain a collection of immobilized peptides that are known substrates for various kinases.[13] Add ATP to the reaction mixture to initiate the phosphorylation reaction.

  • Detection of Phosphorylation: After incubation, wash the arrays to remove unbound proteins. Detect the phosphorylated peptides using a cocktail of fluorescently labeled anti-phospho-tyrosine, -serine, and -threonine antibodies.

  • Array Scanning: Scan the microarray using a suitable scanner to measure the fluorescence intensity of each spot.

  • Data Analysis: Quantify the intensity of each spot, which corresponds to the level of phosphorylation of that specific peptide substrate. By comparing the signal intensities between different treatment groups, the relative activity of the kinases that phosphorylate those substrates can be determined.

Cell Viability Assay (MTT Assay)

This protocol details a colorimetric assay to assess the impact of FAK inhibitors on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound or the alternative inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value for each inhibitor.[14]

Conclusion

This compound is a valuable tool for studying FAK signaling. However, a comprehensive understanding of its effects requires a comparative analysis of its kinome profile against other FAK inhibitors. While this compound exhibits good selectivity for FAK, researchers should be aware of potential off-target effects, especially at higher concentrations.[9] The choice of inhibitor will depend on the specific research question, with dual FAK/Pyk2 inhibitors like Defactinib offering a different therapeutic and research approach. The provided protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced roles of FAK in health and disease.

References

Synergistic Potential of PF-573228: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Focal Adhesion Kinase (FAK) inhibitor, PF-573228, has emerged as a promising agent in oncology. While its monotherapy has shown cytostatic effects, its true potential may lie in synergistic combinations with other inhibitors. This guide provides a comparative analysis of this compound's synergistic effects with various anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.

I. Comparative Analysis of Synergistic Combinations

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound in combination with other inhibitors across different cancer types.

Table 1: Synergistic Effect of this compound and Lexatumumab in Pancreatic Cancer
Cell LineDrug CombinationKey FindingReference
Panc-1 & AsPc-1This compound (10 µM) + Lexatumumab (1 µg/mL)Significant synergistic induction of apoptosis.
Table 2: Synergistic Effect of this compound and Erlotinib in Non-Small Cell Lung Cancer (NSCLC)
Cell LineThis compound IC50 (µM)Erlotinib IC50 (µM)Combination Index (CI)Synergy LevelReference
A5495.6>25< 1Synergistic
H12996.6>25< 1Synergistic
H197510.4>25< 1Synergistic

CI values < 1 indicate synergy.

Table 3: Synergistic Effect of this compound and MAPK or CDK4/6 Inhibitors in Diffuse Gastric Cancer
Cancer ModelDrug CombinationKey FindingReference
Cdh1-/-RHOAY42C/+ OrganoidsThis compound + Palbociclib (CDK4/6 inhibitor)Reversion to normal morphology and significant reduction in organoid number.
Cdh1-/-RHOAY42C/+ Organoids & DGC cell linesThis compound + VS-6766 (RAF/MEK inhibitor)Enhanced antitumor efficacy.

II. Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways and experimental procedures provide a clearer understanding of the mechanisms of synergy and the methods used to assess them.

Synergy_Signaling_Pathways cluster_FAK_Inhibition FAK Inhibition cluster_DR5_Activation Death Receptor 5 Pathway cluster_EGFR_MAPK_Pathway EGFR/MAPK Pathway This compound This compound FAK FAK This compound->FAK Inhibits EGFR EGFR FAK->EGFR Crosstalk MEK MEK FAK->MEK Modulates Lexatumumab Lexatumumab DR5 DR5 Lexatumumab->DR5 Activates Caspase8 Caspase8 DR5->Caspase8 Caspase3 Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Erlotinib Erlotinib Erlotinib->EGFR Inhibits EGFR->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Simplified signaling pathways involved in the synergistic interactions of this compound.

Experimental_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Single Agents Single Agents Cancer Cell Lines->Single Agents Combination Combination Cancer Cell Lines->Combination MTT Assay MTT Assay Single Agents->MTT Assay Apoptosis Assay Apoptosis Assay Single Agents->Apoptosis Assay Western Blot Western Blot Single Agents->Western Blot Combination->MTT Assay Combination->Apoptosis Assay Combination->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Combination Index Combination Index MTT Assay->Combination Index Protein Expression Protein Expression Apoptosis Assay->Protein Expression Western Blot->Protein Expression

Figure 2: General experimental workflow for assessing synergistic effects.

III. Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the analysis of this compound's synergistic effects.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound in combination with other inhibitors.

Materials:

  • Cancer cell lines (e.g., A549, H1299, H1975)

  • 96-well plates

  • Complete culture medium

  • This compound and other inhibitors of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, the other inhibitor, and their combination for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by the drug combinations.

Materials:

  • Cancer cell lines (e.g., Panc-1, AsPc-1)

  • 6-well plates

  • This compound and other inhibitors of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the single agents and their combination for the desired time (e.g., 24-48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells is then determined.

Western Blot Analysis

This protocol is for detecting changes in protein expression and signaling pathways affected by the drug combinations.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against FAK, p-FAK, Akt, p-Akt, ERK, p-ERK, Bcl-xL, DR5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with the drug combinations for the specified time, then lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes and incubate with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence system. The supplementary materials for the study on diffuse gastric cancer provide a list of relevant antibodies.

IV. Conclusion

The presented data strongly suggest that the therapeutic efficacy of the FAK inhibitor this compound can be significantly enhanced through combination with other targeted inhibitors. Synergistic effects have been observed in pancreatic cancer, non-small cell lung cancer, and diffuse gastric cancer when combined with agents targeting pathways such as the death receptor, EGFR, and cell cycle regulation. The provided protocols and pathway diagrams offer a foundational framework for researchers to further explore and validate these and other potential synergistic combinations, ultimately paving the way for more effective cancer therapies.

Safety Operating Guide

Navigating the Safe Disposal of PF-573228: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of PF-573228, a potent and selective FAK inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Understanding this compound: Key Properties

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular Weight491.5 g/mol
Molecular FormulaC22H20F3N5O3S
Purity>98%
Solubility in DMSO75 mM
IC50 against FAK4 nM (recombinant catalytic fragment)[1]
IC50 in cultured cells30–100 nM (blocks FAK Tyr397 phosphorylation)
Storage ConditionsShort-term: -20°C, Long-term: -20°C in the dark, Protect from air[2][3]

Experimental Protocols: General Disposal Procedure for Chemical Waste

The following protocol outlines the general procedure for the disposal of chemical waste like this compound in a laboratory setting. These are general guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes).

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste types. As a general principle, chemical wastes should be segregated by their hazard class (e.g., flammables, corrosives, toxics).[4] Halogenated and non-halogenated solvent wastes should often be collected separately.[5]

2. Containerization:

  • Select Appropriate Containers: Use chemically compatible and leak-proof containers for waste collection. For liquid waste, plastic bottles are often preferred over glass to avoid breakage.[6]

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components in the mixture.[5][6] The date of accumulation should also be recorded.

3. Accumulation and Storage:

  • Satellite Accumulation Areas (SAA): Store waste in a designated Satellite Accumulation Area within the laboratory.[4] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in secondary containment, such as a tray or tub, to contain any potential leaks or spills.[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][7]

4. Disposal Request and Pickup:

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or contacting the Environmental Health and Safety (EH&S) office.

  • Do Not Dispose Down the Drain: Chemical waste such as this compound should never be disposed of down the sink.[7][8]

  • Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[5][6] After triple rinsing and ensuring the container is fully empty, deface the label and dispose of it according to your institution's guidelines for non-hazardous solid waste.[7]

Visualizing the Disposal Workflow

To further clarify the procedural steps and decision-making process involved in the proper disposal of this compound, the following diagram illustrates the logical workflow.

A Start: this compound Waste Generation B Characterize Waste Stream (Unused stock, contaminated media, labware) A->B C Segregate this compound Waste (Avoid mixing with incompatible chemicals) B->C K Empty Container Management B->K D Select & Label Appropriate Waste Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) (with Secondary Containment) D->E F Keep Container Securely Closed E->F G Is the container full or has it reached the accumulation time limit? F->G H Follow Institutional Protocol for Hazardous Waste Pickup Request G->H Yes J Continue Accumulation in SAA G->J No I End: Waste Transferred to EH&S for Disposal H->I J->F L Triple Rinse with Appropriate Solvent K->L M Collect First Rinsate as Hazardous Waste L->M N Deface Label and Dispose of Empty Container as Non-Hazardous Waste L->N M->C

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures and utilizing the provided resources, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Logistical Information for Handling PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the Focal Adhesion Kinase (FAK) inhibitor, PF-573228.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 3,4-dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone[1][2]
Synonyms FAK Inhibitor II, Focal Adhesion Kinase Inhibitor II[1][2]
CAS Number 869288-64-2[1][2][3]
Molecular Formula C22H20F3N5O3S[1][3]
Molecular Weight 491.49 g/mol [1][3]
Appearance Crystalline solid[1]
Purity ≥98% (HPLC)[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and causes serious eye irritation.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

HazardRequired PPE
Toxic if Swallowed Standard laboratory coat, disposable gloves.
Serious Eye Irritation Safety glasses with side shields or goggles.
General Handling Use in a well-ventilated area or with a fume hood.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Storage Store at -20°C for long-term stability.[1] Can be shipped at room temperature in the continental US.[1]
Stability Stable for at least 4 years when stored correctly.[1]
Solution Preparation Prepare stock solutions in DMSO or DMF.[1] For long-term storage of stock solutions, aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[5]

Solubility Data

SolventMaximum Concentration
DMSO 15 mg/mL[1]
DMF 20 mg/mL[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocol: In Vitro FAK Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on FAK phosphorylation in a cell-based assay.

Workflow for In Vitro FAK Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results plate_cells Plate cells in a multi-well plate prepare_pf573228 Prepare serial dilutions of this compound treat_cells Treat cells with this compound or vehicle control prepare_pf573228->treat_cells incubate Incubate for a specified time treat_cells->incubate lyse_cells Lyse cells to extract proteins incubate->lyse_cells western_blot Perform Western blot for p-FAK and total FAK lyse_cells->western_blot quantify Quantify band intensities western_blot->quantify determine_ic50 Determine IC50 value quantify->determine_ic50

Caption: A workflow diagram illustrating the key steps in an in vitro FAK inhibition assay using this compound.

Detailed Methodology

  • Cell Culture: Plate the chosen cell line (e.g., PC3, SKOV-3, or REF52) in appropriate multi-well plates and culture until they reach the desired confluency.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of working concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO) to the cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 12 hours) to allow for the inhibition of FAK.[7]

  • Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them using a suitable lysis buffer to extract total cellular proteins.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated FAK (p-FAK, e.g., Tyr397) and total FAK.[7] An antibody for a housekeeping protein (e.g., actin) should be used as a loading control.[7]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-FAK and total FAK.

    • Normalize the p-FAK signal to the total FAK signal.

    • Plot the normalized p-FAK levels against the concentration of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce FAK phosphorylation by 50%.

FAK Signaling Pathway

This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[3][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[8] The diagram below illustrates a simplified FAK signaling pathway.

Simplified FAK Signaling Pathway

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell cluster_downstream Downstream Effects ecm ECM Components integrin Integrins ecm->integrin fak FAK integrin->fak Activation src Src fak->src Recruitment & Activation p130cas p130Cas fak->p130cas Phosphorylation pi3k PI3K fak->pi3k grb2 Grb2 fak->grb2 src->fak Phosphorylation crk Crk p130cas->crk Recruitment rac Rac crk->rac migration Cell Migration rac->migration akt Akt pi3k->akt survival Survival akt->survival sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation pf573228 This compound pf573228->fak Inhibition

Caption: A diagram of the FAK signaling pathway, showing its activation by integrin binding to the ECM and subsequent downstream signaling cascades that regulate cell migration, proliferation, and survival. This compound acts as an inhibitor of FAK.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.